3-Methylene-2-norbornanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 91505. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-methylidenebicyclo[2.2.1]heptan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-5-6-2-3-7(4-6)8(5)9/h6-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOOZJAPZFHNCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C2CCC(C2)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50971372 | |
| Record name | 3-Methylidenebicyclo[2.2.1]heptan-2-one | |
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Molecular Weight |
122.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5597-27-3 | |
| Record name | Methylenenorcamphor | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5597-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylenenorbornan-2-one | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005597273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylene-2-norbornanone | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91505 | |
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| Record name | 3-Methylidenebicyclo[2.2.1]heptan-2-one | |
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| Record name | 3-methylenenorbornan-2-one | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Methylene-2-norbornanone from Norbornadiene
Abstract
This technical guide provides a comprehensive overview of a robust, multi-step synthetic pathway for the preparation of 3-methylene-2-norbornanone, a valuable bicyclic ketone intermediate, commencing from the readily available starting material, norbornadiene. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide delves into the strategic considerations for each synthetic transformation, the underlying reaction mechanisms, and detailed, field-proven experimental protocols. All procedures are designed to be self-validating, with in-text citations to authoritative literature supporting the key claims and methodologies.
Introduction: Strategic Importance and Synthetic Challenges
This compound is a key building block in the synthesis of various complex organic molecules and pharmacologically active compounds. Its rigid bicyclic framework and the presence of a reactive exocyclic double bond make it an attractive scaffold for the introduction of diverse functionalities. The synthesis of this target molecule from norbornadiene, while conceptually straightforward, presents several challenges that necessitate a carefully planned multi-step approach. A direct conversion is not feasible; therefore, a strategic sequence of reactions is required to introduce the desired ketone and methylene functionalities at the C2 and C3 positions, respectively.
This guide outlines a reliable synthetic route that proceeds through the formation of a key intermediate, 5-norbornene-2-carboxylic acid, via a Diels-Alder reaction. Subsequent transformations involve the saturation of the endocyclic double bond, conversion of the carboxylic acid to a ketone, and finally, methylenation to yield the target compound. The rationale behind the choice of reagents and reaction conditions is discussed in detail to provide a thorough understanding of the synthetic strategy.
Overall Synthetic Strategy
The synthesis of this compound from norbornadiene is most effectively achieved through a four-step sequence. The overall transformation is depicted below:
Caption: Overall synthetic route from norbornadiene to this compound.
This strategic pathway allows for the selective functionalization of the norbornane scaffold, addressing the challenges of regioselectivity and functional group compatibility.
Step-by-Step Synthesis and Mechanistic Insights
Step 1: Diels-Alder Reaction for the Synthesis of 5-Norbornene-2-carboxylic acid
The initial step involves the well-established [4+2] cycloaddition, or Diels-Alder reaction, between cyclopentadiene and acrylic acid to furnish 5-norbornene-2-carboxylic acid.[1][2][3] Cyclopentadiene is typically generated in situ by the thermal retro-Diels-Alder reaction of its dimer, dicyclopentadiene.
Caption: In-situ generation of cyclopentadiene and subsequent Diels-Alder reaction.
Mechanism: The reaction proceeds via a concerted mechanism involving a cyclic transition state, where the π-electrons of the diene and the dienophile rearrange to form two new σ-bonds and a new π-bond in the resulting cyclohexene ring of the norbornene system.[4]
Experimental Protocol: Synthesis of 5-Norbornene-2-carboxylic acid
-
Apparatus Setup: Assemble a fractional distillation apparatus with a 250 mL round-bottom flask as the distillation pot and a receiving flask cooled in an ice bath.
-
Generation of Cyclopentadiene: Charge the distillation flask with 50 mL of dicyclopentadiene and a few boiling chips. Heat the flask gently to initiate the retro-Diels-Alder reaction. The monomeric cyclopentadiene (b.p. 41 °C) will distill over and be collected in the cooled receiving flask. Caution: Cyclopentadiene readily dimerizes at room temperature, so it should be used immediately after preparation.
-
Diels-Alder Reaction: In a separate 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 21.6 g (0.3 mol) of acrylic acid in 100 mL of toluene.
-
Addition of Cyclopentadiene: Slowly add the freshly distilled cyclopentadiene (approximately 20 g, 0.3 mol) to the acrylic acid solution with stirring.
-
Reaction Conditions: Heat the reaction mixture to 80 °C and maintain this temperature for 4 hours.
-
Work-up and Purification: After cooling to room temperature, remove the toluene under reduced pressure. The resulting crude 5-norbornene-2-carboxylic acid can be purified by recrystallization from a suitable solvent system, such as hexane/ethyl acetate, to yield a mixture of endo and exo isomers.
| Parameter | Value | Reference |
| Dicyclopentadiene | 50 mL | [4] |
| Acrylic Acid | 21.6 g (0.3 mol) | [4] |
| Solvent | Toluene (100 mL) | |
| Reaction Temperature | 80 °C | |
| Reaction Time | 4 hours | |
| Typical Yield | 70-80% | [4] |
Step 2: Hydrogenation of 5-Norbornene-2-carboxylic acid
To prepare the saturated norbornane backbone, the double bond in 5-norbornene-2-carboxylic acid is reduced via catalytic hydrogenation. This step is crucial as it prevents potential side reactions at the double bond in the subsequent steps. A patent describes a similar hydrogenation of a substituted norbornene carboxylic acid, providing a basis for this procedure.
Experimental Protocol: Synthesis of Norbornane-2-carboxylic acid
-
Reaction Setup: In a Parr hydrogenation apparatus or a similar setup, dissolve 13.8 g (0.1 mol) of 5-norbornene-2-carboxylic acid in 100 mL of methanol.
-
Catalyst Addition: Add 0.1 g of 10% Palladium on carbon (Pd/C) to the solution.
-
Hydrogenation: Pressurize the reaction vessel with hydrogen gas to 50 psi.
-
Reaction Conditions: Stir the mixture vigorously at room temperature until the uptake of hydrogen ceases (typically 4-6 hours).
-
Work-up and Purification: Release the hydrogen pressure carefully. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Evaporate the methanol under reduced pressure to yield norbornane-2-carboxylic acid as a white solid.
| Parameter | Value |
| 5-Norbornene-2-carboxylic acid | 13.8 g (0.1 mol) |
| Catalyst | 10% Pd/C (0.1 g) |
| Solvent | Methanol (100 mL) |
| Hydrogen Pressure | 50 psi |
| Reaction Time | 4-6 hours |
| Typical Yield | >95% |
Step 3: Conversion of Norbornane-2-carboxylic acid to 2-Norbornanone
The conversion of a carboxylic acid to a ketone is a key transformation in this synthetic sequence. A reliable method involves the conversion of the carboxylic acid to its corresponding acid chloride, followed by reaction with an organocadmium or Gilman reagent to prevent over-addition to the tertiary alcohol.[5]
Experimental Protocol: Synthesis of 2-Norbornanone
Part A: Synthesis of Norbornane-2-carbonyl chloride [6]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend 14.0 g (0.1 mol) of norbornane-2-carboxylic acid in 100 mL of dry dichloromethane (DCM).
-
Reagent Addition: Add a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops). Slowly add 13.0 g (0.102 mol) of oxalyl chloride to the suspension at 0 °C.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 2 hours, or until the evolution of gas ceases.
-
Isolation: Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude norbornane-2-carbonyl chloride, which can be used in the next step without further purification.
Part B: Synthesis of 2-Norbornanone
-
Preparation of Organocadmium Reagent: In a separate flask, prepare a solution of dimethylcadmium by reacting methylmagnesium bromide (0.11 mol) with cadmium chloride (0.1 mol) in anhydrous diethyl ether.
-
Reaction with Acid Chloride: Slowly add the crude norbornane-2-carbonyl chloride in anhydrous diethyl ether to the solution of dimethylcadmium at 0 °C.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 1 hour.
-
Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous magnesium sulfate. After filtration and removal of the solvent, the crude 2-norbornanone can be purified by distillation or column chromatography.
| Parameter | Value | Reference |
| Norbornane-2-carboxylic acid | 14.0 g (0.1 mol) | [6] |
| Oxalyl Chloride | 13.0 g (0.102 mol) | [6] |
| Methylmagnesium bromide | 0.11 mol | [5] |
| Cadmium chloride | 0.1 mol | [5] |
| Typical Yield | 70-80% (over two steps) |
Step 4: Methylenation of 2-Norbornanone to this compound
The final step is the introduction of the exocyclic methylene group via a Wittig reaction.[7][8] This olefination reaction is a highly reliable method for converting ketones into alkenes. A procedure for the methylenation of a related norbornanone derivative provides a strong precedent for this transformation.[9]
Caption: Wittig methylenation of 2-norbornanone.
Experimental Protocol: Synthesis of this compound [9]
-
Preparation of the Wittig Reagent: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend 35.7 g (0.1 mol) of methyltriphenylphosphonium bromide in 150 mL of anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and slowly add 62.5 mL of a 1.6 M solution of n-butyllithium in hexane (0.1 mol). Stir the resulting yellow-orange solution at room temperature for 1 hour.
-
Reaction with Ketone: Cool the ylide solution to 0 °C and add a solution of 11.0 g (0.1 mol) of 2-norbornanone in 50 mL of anhydrous THF dropwise.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction by the addition of 50 mL of water. Extract the product with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a colorless oil.
| Parameter | Value | Reference |
| 2-Norbornanone | 11.0 g (0.1 mol) | [9] |
| Methyltriphenylphosphonium bromide | 35.7 g (0.1 mol) | [9] |
| n-Butyllithium (1.6 M) | 62.5 mL (0.1 mol) | [9] |
| Solvent | Anhydrous THF | [9] |
| Typical Yield | 60-70% | [9] |
Conclusion
This technical guide has detailed a reliable and well-documented multi-step synthesis of this compound from norbornadiene. By following the outlined procedures, researchers and scientists can confidently prepare this valuable intermediate for applications in drug discovery and complex molecule synthesis. The provided protocols, supported by mechanistic insights and references to established literature, offer a comprehensive resource for the successful execution of this synthetic sequence.
References
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This journal is © The Royal Society of Chemistry 2020. (n.d.). Retrieved from [Link]
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Zhang, H., Fu, S., Tao, M., Liao, Z., Qian, C., & Chen, X. (2015). Improved synthesis of 2-norbornanone. Research on Chemical Intermediates, 41(12), 9437–9443. [Link]
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Werstiuk, N. H., & Taillefer, R. (1978). Synthesis of 5- and 6-methylene-2-norbornanones. Canadian Journal of Chemistry, 56(9), 1134-1138. [Link]
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Kanao, M., et al. (2012). Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. International Journal of Organic Chemistry, 2, 26-32. [Link]
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Improved synthesis of 2-norbornanone. (2015). ResearchGate. [Link]
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Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. (2012). Semantic Scholar. [Link]
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The Diels-Alder Reaction. (n.d.). University of Missouri–St. Louis. [Link]
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Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. (2012). SCIRP. [Link]
- Process for producing 5-norbornene-2-carboxylic acid and its ester. (n.d.).
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This compound. (n.d.). PubChem. [Link]
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Synthesis of trans-5-norbornene-2,3-dicarboxylic acid from fumaric acid and cyclopentadiene. (2006). NOP. [Link]
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Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. (2016). ResearchGate. [Link]
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Wittig reaction. (n.d.). Wikipedia. [Link]
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Wittig Reaction. (n.d.). Organic Chemistry Portal. [Link]
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Synthesis of Norbornene Derivatives by Diels-Alder Cycloaddition and Subsequent Copolymerization with Maleic Anhydride. (n.d.). ResearchGate. [Link]
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Methylenation with Phosphorus Ylids - Wittig Reaction. (n.d.). University of Wisconsin-Madison. [Link]
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Carbonyl Methylenation and Alkylidenation Using Titanium-Based Reagents. (n.d.). Organic Reactions. [Link]
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Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds. (2022). Nature Communications. [Link]
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Wittig Reaction. (2023). Chemistry LibreTexts. [Link]
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Unraveling the reaction route and kinetics of 3-methyl-3-penten-2-one synthesis for synthetic ketone fragrances. (n.d.). ResearchGate. [Link]
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2-norbornanone. (n.d.). Organic Syntheses. [Link]
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Addition of Organolithiums to Carboxylic Acids. (n.d.). Master Organic Chemistry. [Link]
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Deamination of 2-aminopropanol by ethanolamine ammonia-lyase, an AdoCbl-requiring enzyme. Kinetics and isotope effects for the R and S enantiomers of the substrate. (1980). PubMed. [Link]
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Deamination reaction mechanisms of protonated amines under hydrothermal conditions. (n.d.). ResearchGate. [Link]
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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Methylene-2-norbornanone
Abstract
3-Methylene-2-norbornanone, a derivative of the bicyclo[2.2.1]heptane framework, is a valuable synthetic intermediate. Its rigid, strained structure gives rise to a complex and informative Nuclear Magnetic Resonance (NMR) spectrum. A thorough understanding of its spectral features is paramount for reaction monitoring, structural confirmation, and stereochemical analysis. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, grounded in fundamental principles of chemical structure and magnetic anisotropy. We will dissect the chemical shifts, coupling constants, and peak assignments, explaining the causality behind the observed spectral patterns. Furthermore, a validated, step-by-step protocol for acquiring high-resolution NMR data for this analyte is presented, ensuring reproducibility and accuracy in experimental work.
Molecular Structure and Stereochemical Considerations
The unique spectral characteristics of this compound are a direct consequence of its rigid bicyclic structure. The IUPAC name is 3-methylidenebicyclo[2.2.1]heptan-2-one[1][2]. Understanding the specific spatial arrangement of each proton and carbon is essential for accurate spectral assignment. The standard numbering convention for the norbornane skeleton is critical for our discussion.
Caption: IUPAC numbering of the this compound skeleton.
The protons on the C5 and C6 methylene groups are designated as exo (pointing away from the C7 bridge) or endo (pointing towards the C7 bridge). Similarly, the C7 methylene bridge protons are designated syn (closer to the double bond/carbonyl group) or anti (further from the double bond/carbonyl group). These distinct stereochemical environments are non-equivalent and thus give rise to separate signals in the ¹H NMR spectrum.
Analysis of the ¹H NMR Spectrum
The proton NMR spectrum of this compound is characterized by a set of complex multiplets in the aliphatic region and two distinct signals in the olefinic region. The analysis is typically performed in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
Tabulated ¹H NMR Data
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| H-8a (exo olefinic) | ~5.8 | s | - | 1H |
| H-8b (endo olefinic) | ~5.1 | s | - | 1H |
| H-1 (bridgehead) | ~3.0 | m | - | 1H |
| H-4 (bridgehead) | ~2.8 | m | - | 1H |
| H-5exo, H-6exo | ~1.9 - 2.1 | m | - | 2H |
| H-5endo, H-6endo | ~1.6 - 1.8 | m | - | 2H |
| H-7syn | ~1.9 | d | J ≈ 10 | 1H |
| H-7anti | ~1.7 | d | J ≈ 10 | 1H |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency. The data presented is a representative compilation from typical spectra.[3]
Interpretation of Proton Signals
-
Olefinic Protons (H-8a, H-8b): The two protons of the exocyclic methylene group are diastereotopic and appear as two distinct singlets (or very narrow doublets) at approximately 5.8 ppm and 5.1 ppm. The significant downfield shift is due to their sp² hybridization. The proton cis to the carbonyl group (H-8b) is more shielded and appears further upfield compared to the proton trans to the carbonyl.
-
Bridgehead Protons (H-1, H-4): These protons, located at the junction of the three rings, appear as complex multiplets around 3.0 and 2.8 ppm. Their deshielding is influenced by the proximity of the electron-withdrawing α,β-unsaturated ketone system. They show coupling to the adjacent protons on C6, C5, and the C7 bridge.
-
Ethane Bridge Protons (H-5, H-6): The four protons on the C5-C6 bridge are chemically non-equivalent, resulting in overlapping multiplets between 1.6 and 2.1 ppm. The exo protons are generally observed slightly downfield from the endo protons. This is a common feature in norbornane systems.[4]
-
Methylene Bridge Protons (H-7syn, H-7anti): The C7 bridge protons are also diastereotopic. The proton syn to the π-system (H-7syn) experiences a different magnetic environment than the anti proton (H-7anti). They typically appear as two distinct doublets due to strong geminal coupling (J ≈ 10 Hz). Their coupling to the bridgehead protons (H-1 and H-4) can introduce further splitting, often resulting in a "doublet of doublets" or more complex multiplet appearance.
Analysis of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum provides eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.
Tabulated ¹³C NMR Data
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-2 (C=O) | ~205 |
| C-3 (=C) | ~145 |
| C-8 (=CH₂) | ~105 |
| C-1 (bridgehead) | ~55 |
| C-4 (bridgehead) | ~48 |
| C-7 (bridge) | ~38 |
| C-5 | ~28 |
| C-6 | ~25 |
Note: Data is compiled based on typical values for α,β-unsaturated ketones and norbornane systems.[5][6][7]
Interpretation of Carbon Signals
-
Carbonyl Carbon (C-2): The most downfield signal, appearing around 205 ppm, is unequivocally assigned to the carbonyl carbon. This region is characteristic of ketone functionalities.[6]
-
Olefinic Carbons (C-3, C-8): The two sp² hybridized carbons of the double bond appear in the 100-150 ppm range. The quaternary carbon (C-3) is further downfield (~145 ppm) compared to the methylene carbon (C-8) at ~105 ppm. In standard ¹³C NMR, the quaternary C-3 peak will be significantly less intense than the other signals.[5]
-
Bridgehead Carbons (C-1, C-4): These sp³ carbons appear in the midfield region. C-1, being alpha to the carbonyl group, is deshielded and appears further downfield (~55 ppm) than C-4 (~48 ppm).
-
Aliphatic Carbons (C-5, C-6, C-7): The remaining three sp³ carbons of the bicyclic frame are found in the most upfield region of the spectrum. The C-7 bridge carbon typically appears around 38 ppm, while the C-5 and C-6 carbons are located at approximately 28 and 25 ppm, respectively.
Experimental Protocol for NMR Data Acquisition
To ensure the collection of high-quality, reproducible NMR data, a standardized protocol is essential. The following methodology is a self-validating system for the analysis of this compound.
Workflow Diagram
Caption: Standard workflow for NMR sample preparation and data acquisition.
Step-by-Step Methodology
-
Sample Preparation:
-
Rationale: Proper sample preparation is crucial to avoid signal distortion and artifacts.
-
Protocol: Accurately weigh 5-10 mg of this compound. Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is selected for its excellent solubilizing power for nonpolar to moderately polar organic compounds and its convenient single deuterium signal for field-frequency locking. Add one drop of a TMS solution in CDCl₃ to serve as the internal chemical shift reference (δ = 0.00 ppm). Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Calibration:
-
Rationale: Precise calibration ensures spectral accuracy and resolution.
-
Protocol: Insert the sample into the NMR spectrometer. Lock the field frequency using the deuterium signal from the CDCl₃ solvent. Perform automated or manual shimming procedures to optimize the magnetic field homogeneity across the sample volume. This step is critical for achieving sharp, well-resolved peaks. Tune and match the NMR probe for both the proton (¹H) and carbon (¹³C) frequencies to ensure maximum signal-to-noise and efficient power transfer.
-
-
¹H Spectrum Acquisition:
-
Rationale: Optimized parameters are needed to capture all proton signals accurately, including their integrations and fine coupling structure.
-
Protocol: Use a standard single-pulse experiment. Set the spectral width to cover a range of approximately -1 to 10 ppm. An acquisition time of at least 2 seconds and a relaxation delay of 2-5 seconds are recommended to allow for full magnetization recovery, ensuring accurate signal integration. Typically, 8 to 16 scans are sufficient for a sample of this concentration on a modern spectrometer (e.g., 400 MHz or higher).
-
-
¹³C Spectrum Acquisition:
-
Rationale: Due to the low natural abundance of ¹³C, more scans are required. Proton decoupling is used to simplify the spectrum and enhance sensitivity via the Nuclear Overhauser Effect (NOE).
-
Protocol: Use a standard pulse-acquire experiment with proton decoupling (e.g., zgpg30). Set the spectral width to cover 0 to 220 ppm. A relaxation delay of 2 seconds is generally sufficient. A significantly higher number of scans (e.g., 512 to 1024) is required to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Rationale: Mathematical manipulation of the raw data (Free Induction Decay) is necessary to generate the final, interpretable spectrum.
-
Protocol: Apply an exponential window function to the FID to improve the signal-to-noise ratio, followed by a Fourier Transform (FT) to convert the time-domain data into the frequency domain. Carefully correct the phase of the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction algorithm to produce a flat baseline. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. For the ¹H spectrum, perform signal integration. For both spectra, identify and label the peak positions.
-
References
-
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SpectraBase. BICYCLO-[2.2.1]-HEPTAN-2-ON. [Link]
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An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 3-Methylene-2-norbornanone
Abstract
This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 3-methylene-2-norbornanone (C₈H₁₀O, Molecular Weight: 122.16 g/mol ).[1][2][3] As a bicyclic α,β-unsaturated ketone, its fragmentation is governed by a series of characteristic pathways, including α-cleavage, McLafferty-type rearrangements, and a notable retro-Diels-Alder reaction, which are critical for its structural elucidation. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize mass spectrometry for the identification and characterization of complex organic molecules. We will delve into the mechanistic underpinnings of the observed fragment ions, supported by data from authoritative spectral libraries and established principles of mass spectrometry.
Introduction: The Structural and Analytical Context of this compound
This compound is a bicyclic ketone with a rigid [2.2.1]heptane framework.[1][2] Its structure incorporates an exocyclic double bond conjugated with a carbonyl group, which significantly influences its reactivity and spectroscopic properties. Electron ionization mass spectrometry is a powerful technique for the structural analysis of such compounds, as the fragmentation patterns provide a veritable fingerprint of the molecule's architecture.
The process begins with the bombardment of the analyte molecule with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M⁺•). This radical cation is energetically unstable and undergoes a series of unimolecular dissociation reactions to yield smaller, more stable fragment ions. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), is characteristic of the parent molecule's structure.
Experimental Protocol: Acquiring the Mass Spectrum
The fragmentation data discussed herein is based on standard electron ionization mass spectrometry protocols, typically performed on a GC-MS system.
A. Gas Chromatography-Mass Spectrometry (GC-MS) Workflow
Caption: Figure 1: Generalized GC-MS Experimental Workflow.
B. Step-by-Step Methodology
-
Sample Preparation: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) is prepared.
-
Injection: A small volume (typically 1 µL) of the sample is injected into the heated GC injector port.
-
Chromatographic Separation: The analyte is separated from the solvent and any impurities on a capillary column. A typical temperature program might start at 50°C, holding for 2 minutes, then ramping at 10°C/min to 250°C.
-
Ionization: As the pure compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is subjected to electron ionization at 70 eV.
-
Mass Analysis: The resulting ions (the molecular ion and its fragments) are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.
-
Detection: The ions are detected, and their abundance is recorded, generating a mass spectrum.
Analysis of the Fragmentation Pattern
The electron ionization mass spectrum of this compound is characterized by several key ions that provide insight into its bicyclic and unsaturated structure. The molecular ion and the most significant fragment ions are summarized below.
| m/z | Proposed Ion Structure | Relative Intensity | Neutral Loss |
| 122 | [C₈H₁₀O]⁺• | High | - |
| 94 | [C₆H₆O]⁺• | Moderate | C₂H₄ (Ethene) |
| 93 | [C₇H₉]⁺ | High | CO + H |
| 79 | [C₆H₇]⁺ | Very High (Base Peak) | C₂H₃O (Ketenyl radical) |
| 66 | [C₅H₆]⁺• | Moderate to High | C₃H₄O (Methylketene) |
Table 1: Prominent ions in the EI mass spectrum of this compound. Note: Relative intensities are qualitative descriptions based on typical spectra.[2]
Mechanistic Elucidation of Key Fragmentation Pathways
The formation of the major observed ions can be rationalized through established fragmentation mechanisms, including α-cleavage and retro-Diels-Alder reactions.
A. The Molecular Ion (m/z 122)
The molecular ion is observed at m/z 122, corresponding to the molecular weight of the parent compound.[1][2] Its relatively high abundance is indicative of a stable cyclic structure that can accommodate the positive charge and radical character.
B. Formation of the Base Peak (m/z 79)
The base peak at m/z 79 is a highly stable cyclopentadienyl-type cation. Its formation is proposed to occur via a multi-step process initiated by the cleavage of the bonds alpha to the carbonyl group.
Caption: Figure 2: Proposed pathway to the base peak at m/z 79.
-
α-Cleavage and CO Loss: The initial fragmentation likely involves the cleavage of the C1-C2 bond, which is alpha to the carbonyl group. This is followed by the expulsion of a neutral carbon monoxide (CO) molecule, a very common fragmentation for ketones, leading to an intermediate ion.
-
Rearrangement and Hydrogen Loss: Subsequent rearrangements and the loss of a hydrogen atom or other small fragments from this intermediate lead to the formation of a highly stabilized cyclopentadienyl-type cation at m/z 79.
C. Formation of the Ion at m/z 93
The significant peak at m/z 93 is attributed to the norbornyl cation framework after the loss of the carbonyl group and an additional hydrogen.[2] This pathway underscores the stability of the bicyclic hydrocarbon core.
D. The Retro-Diels-Alder (rDA) Pathway: Formation of m/z 66
A hallmark of the fragmentation of norbornene-type systems is the retro-Diels-Alder reaction. This concerted pericyclic reaction involves the cleavage of two sigma bonds in the six-membered ring of the bicyclic system, resulting in the formation of two new pi bonds.
Caption: Figure 3: Retro-Diels-Alder fragmentation pathway.
In the case of the this compound molecular ion, the rDA reaction leads to the expulsion of a neutral methylketene molecule (C₃H₄O, 56 Da), with the charge being retained by the cyclopentadiene radical cation, resulting in a prominent peak at m/z 66. The stability of both the charged diene and the neutral ketene makes this a highly favorable fragmentation pathway.
Conclusion and Applications
The mass spectrum of this compound is a rich source of structural information. The presence of the molecular ion peak at m/z 122 confirms the molecular weight. The base peak at m/z 79 and the significant ion at m/z 93 arise from complex rearrangements following initial α-cleavages, while the ion at m/z 66 is a definitive indicator of the underlying bicyclo[2.2.1]heptane core, fragmenting via a characteristic retro-Diels-Alder reaction.
For researchers in natural product chemistry, synthesis, and drug discovery, a thorough understanding of these fragmentation pathways is invaluable. It allows for the confident identification of this and related bicyclic structures in complex mixtures and aids in the structural elucidation of novel compounds possessing this important chemical scaffold.
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Physical and chemical properties of 3-Methylene-2-norbornanone
An In-Depth Technical Guide to 3-Methylene-2-norbornanone: Properties, Synthesis, and Applications for the Modern Researcher
Introduction: The Strategic Value of a Strained Ketone
In the landscape of synthetic chemistry and drug development, the strategic selection of building blocks is paramount. Molecules that offer a unique combination of structural rigidity, reactive handles, and three-dimensional complexity are invaluable. This compound, a bicyclic ketone featuring a strained norbornane framework and a reactive exo-methylene group, represents such a scaffold. Its inherent ring strain and conjugated π-system create a platform for diverse chemical transformations, making it a compelling starting point for the synthesis of complex molecular architectures.
This guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its core physicochemical properties, spectroscopic signature, synthetic routes, and key reactivity patterns. Crucially, we will connect these technical attributes to their practical implications, particularly within the context of medicinal chemistry and the development of novel therapeutics. As a Senior Application Scientist, the goal is not merely to present data, but to illuminate the strategic utility of this versatile chemical entity.
PART 1: Core Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application in research and development.
Physicochemical Properties
This compound is a colorless to yellow liquid at room temperature.[1] Its bicyclic structure imparts a higher density and boiling point compared to acyclic ketones of similar molecular weight. The presence of the polar carbonyl group and the nonpolar bicyclic frame gives it moderate solubility in organic solvents. All quantitative data is summarized in Table 1 for ease of reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 3-methylidenebicyclo[2.2.1]heptan-2-one | [2] |
| CAS Number | 5597-27-3 | [2][3] |
| Molecular Formula | C₈H₁₀O | [2] |
| Molecular Weight | 122.16 g/mol | [2] |
| Appearance | Colorless to Yellow Liquid | [1] |
| Boiling Point | 69-71 °C at 11 mmHg | |
| Density | 0.997 g/mL at 25 °C | |
| Refractive Index (n₂₀/D) | 1.493 |
| Flash Point | 55 °C (131 °F) - Closed Cup | |
Spectroscopic Signature
The unique structural features of this compound give rise to a distinct spectroscopic fingerprint, which is essential for reaction monitoring and product characterization.
Infrared (IR) Spectroscopy: The IR spectrum is dominated by two key features. A strong, sharp absorption peak appears around 1750-1730 cm⁻¹ , characteristic of the C=O (carbonyl) stretch in a strained, five-membered ring.[4] Another important peak is observed around 1660 cm⁻¹ , corresponding to the C=C stretch of the exo-methylene group.[5] The presence of sp² C-H bonds in the methylene group also gives rise to stretching vibrations just above 3000 cm⁻¹.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The two protons of the exo-methylene group are diastereotopic and appear as distinct signals in the vinyl region, typically between 5.0 and 6.0 ppm . The bridgehead protons and other protons on the bicyclic scaffold appear in the aliphatic region, generally between 1.0 and 3.0 ppm, often with complex splitting patterns due to the rigid structure.[1]
-
¹³C NMR: The carbonyl carbon provides a characteristic signal in the downfield region, typically >200 ppm . The sp² carbons of the methylene group appear around 140-150 ppm (quaternary) and 100-110 ppm (CH₂). The remaining sp³ carbons of the norbornane frame resonate in the upfield region.[2]
Table 2: Key Spectroscopic Data for this compound
| Technique | Feature | Characteristic Absorption/Shift | Source(s) |
|---|---|---|---|
| IR | Carbonyl Stretch (C=O) | ~1740 cm⁻¹ (Strong, Sharp) | [4] |
| IR | Alkene Stretch (C=C) | ~1660 cm⁻¹ (Medium) | [5] |
| ¹H NMR | Methylene Protons (=CH₂) | 5.0 - 6.0 ppm (2H, distinct signals) | [1] |
| ¹³C NMR | Carbonyl Carbon (C=O) | >200 ppm | [2] |
| ¹³C NMR | Alkene Carbons (C=CH₂) | ~145 ppm (quat.) and ~105 ppm (CH₂) |[2] |
PART 2: Synthesis and Key Chemical Reactivity
The utility of this compound stems from both its accessibility and its predictable, yet versatile, reactivity.
Proposed Synthesis: The Mannich Reaction
While various synthetic routes exist, one of the most effective and industrially relevant methods for installing an α-methylene group on a ketone is the Mannich reaction.[6][7] This three-component condensation reaction provides a direct pathway from the parent ketone, 2-norbornanone. The process involves the reaction of the ketone with formaldehyde and a secondary amine (like dimethylamine) to form a Mannich base, which is then eliminated to generate the target α,β-unsaturated ketone.
The choice of this pathway is strategic: 2-norbornanone can be synthesized in high yield from the inexpensive starting material norbornene via hydration followed by oxidation.[8][9] The subsequent Mannich reaction is typically robust and high-yielding.
Caption: Workflow: Proposed Synthesis via Mannich Reaction
Experimental Protocol: Synthesis of this compound
The following is a representative, generalized protocol based on the principles of the Mannich reaction for α-methylenation.[10]
-
Iminium Salt Formation: In a flask under an inert atmosphere (N₂ or Ar), combine dimethylamine hydrochloride and paraformaldehyde in a suitable solvent like acetonitrile.
-
Enolate Formation: In a separate flask, dissolve 2-norbornanone in an appropriate anhydrous solvent (e.g., THF). Cool the solution to -78 °C and add a strong base, such as Lithium diisopropylamide (LDA), dropwise to generate the kinetically favored enolate.
-
Condensation: Add the pre-formed iminium salt solution to the enolate solution at low temperature. Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC or GC-MS).
-
Workup and Elimination: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the organic layer with a suitable solvent (e.g., diethyl ether), wash with brine, and dry over anhydrous sodium sulfate. The resulting Mannich base can be isolated or directly subjected to elimination conditions (e.g., heating with methyl iodide followed by a non-nucleophilic base) to yield the final product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.
Key Chemical Reactivity
The reactivity of this compound is dominated by its nature as an α,β-unsaturated ketone, making it a prime candidate for conjugate additions and cycloadditions.
The exo-methylene group is activated by the adjacent carbonyl, rendering the β-carbon electrophilic. This makes the molecule an excellent Michael acceptor, readily undergoing 1,4-conjugate addition with a wide range of soft nucleophiles.[11][12][13] This reaction is fundamental to its utility in drug discovery, as it allows for the covalent modification of biological targets.
Caption: Mechanism: Michael (1,4-Conjugate) Addition
This reactivity allows for the introduction of diverse functional groups at the 3-position, creating libraries of substituted norbornanone derivatives for structure-activity relationship (SAR) studies.
The electron-deficient exo-methylene double bond can act as a dienophile in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction.[14][15] This powerful transformation allows for the rapid construction of complex, polycyclic ring systems. By reacting this compound with an electron-rich diene, a new six-membered ring can be fused to the norbornane framework, generating significant molecular complexity in a single, stereocontrolled step.
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A Technical Guide to the Crystal Structure Analysis of 3-Methylene-2-norbornanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Rigid Scaffold
In the landscape of medicinal chemistry, the quest for novel therapeutic agents is relentless. A key strategy in modern drug design is the use of conformationally restricted scaffolds to enhance binding affinity, selectivity, and metabolic stability.[1][2][3] The bicyclo[2.2.1]heptane, or norbornane, skeleton is an exemplary scaffold, offering a rigid, three-dimensional framework that presents substituents in well-defined spatial orientations.[4] Derivatives of 3-methylene-2-norbornanone, which incorporate this core, are of significant interest for their potential as bioactive molecules.[5]
Understanding the precise three-dimensional structure of these derivatives is not merely an academic exercise; it is a critical component of rational drug design.[6][7] Single-crystal X-ray crystallography stands as the definitive method for elucidating the atomic-level details of molecular architecture.[8][9] This guide provides an in-depth, field-proven perspective on the crystal structure analysis of this compound derivatives, from initial synthesis to the final refined structure, emphasizing the causality behind each experimental step.
The Cornerstone of Molecular Reality: Principles of X-ray Crystallography
X-ray crystallography is a powerful analytical technique that allows for the unambiguous determination of a molecule's three-dimensional structure.[7][10] The process relies on the phenomenon of X-ray diffraction. When a beam of X-rays is directed at a well-ordered single crystal, the electrons of the atoms scatter the X-rays. Because the atoms in a crystal are arranged in a repeating, periodic lattice, the scattered waves interfere with each other constructively in specific directions, producing a unique diffraction pattern.[11] By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be calculated, from which the positions of the atoms, their connectivity, and their stereochemistry can be deduced.[9]
For drug development professionals, this technique provides the ultimate structural validation, revealing the exact conformation and configuration of a synthesized molecule, which is paramount for understanding its interaction with biological targets.[8]
The Path to Atomic Resolution: A Validated Experimental Workflow
The journey from a synthesized powder to a fully refined crystal structure is a multi-step process where meticulous execution and an understanding of the underlying principles are crucial for success. Each step is designed to ensure the final model is a faithful and accurate representation of the molecule's structure.
Part 1: Synthesis and High-Purity Preparation
The foundation of a successful crystal structure analysis is a chemically pure sample. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and a poor-quality diffraction pattern.
Protocol: Synthesis of a Representative Derivative
A common route to synthesize derivatives involves the reaction of 2-norbornanone with an appropriate aldehyde. For instance, a 3-(arylmethylene)-2-norbornanone derivative can be prepared via a base-catalyzed aldol condensation.
-
Reaction Setup: Dissolve 2-norbornanone (1.0 eq) and a substituted benzaldehyde (1.05 eq) in ethanol in a round-bottom flask.
-
Catalysis: Cool the solution in an ice bath and add an aqueous solution of sodium hydroxide (2.0 eq) dropwise with stirring.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup & Purification: Neutralize the reaction mixture with dilute HCl. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by column chromatography on silica gel. The key objective here is to achieve >98% purity, as verified by NMR spectroscopy and High-Performance Liquid Chromatography (HPLC). The causality is clear: residual solvents or starting materials can disrupt the highly ordered packing required for a single crystal.
Part 2: The Art and Science of Single Crystal Growth
Crystallization is often the most challenging and empirical step. The goal is to coax molecules out of the disorder of a solution and into a single, perfect lattice. This requires slowly and systematically reducing the solubility of the compound.
Protocol: Slow Evaporation & Vapor Diffusion
-
Solvent Screening: Test the solubility of the purified compound (approx. 5-10 mg) in a range of solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol). An ideal crystallization solvent system is one where the compound is moderately soluble in one solvent (the "good" solvent) and poorly soluble in another (the "anti-solvent").
-
Method A - Slow Evaporation: Dissolve the compound in a minimal amount of a relatively volatile "good" solvent (e.g., dichloromethane) in a small vial. Loosely cap the vial or cover it with perforated parafilm. Allow the solvent to evaporate slowly over several days in a vibration-free environment. The slow increase in concentration forces the molecules to pack in an ordered fashion.
-
Method B - Vapor Diffusion: Dissolve the compound (5-10 mg) in 0.5 mL of a "good" solvent (e.g., acetone) in a small, open vial. Place this vial inside a larger, sealed jar containing 2-3 mL of an "anti-solvent" (e.g., hexane). The anti-solvent vapor will slowly diffuse into the good solvent, gradually reducing the compound's solubility and promoting slow crystal growth. This method provides finer control over the rate of crystallization.
Part 3: Data Collection and Processing
Once suitable crystals are obtained (typically 0.1-0.3 mm in size, with sharp edges and no visible fractures), the diffraction experiment can begin.[10][11]
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: Carefully select a high-quality crystal under a microscope. Using a cryo-loop, scoop the crystal along with a drop of cryoprotectant oil (to prevent ice formation) and flash-cool it to 100 K in a stream of liquid nitrogen. This low temperature minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern.
-
Diffractometer Setup: Mount the frozen crystal on the goniometer head of the diffractometer.[12][13] Modern diffractometers are equipped with a powerful X-ray source (e.g., Mo or Cu Kα) and a sensitive detector.[13]
-
Data Collection: The crystal is rotated in the X-ray beam while a series of diffraction images (frames) are collected at different orientations.[14] A full dataset typically consists of hundreds of frames, ensuring that all unique reflections are measured.
-
Data Processing: The raw image files are processed using specialized software. This involves integrating the intensity of each diffraction spot, correcting for experimental factors (like absorption), and determining the unit cell parameters and space group symmetry of the crystal.[10]
Part 4: Structure Solution and Refinement
This final stage is computational and involves transforming the processed diffraction data into a chemically meaningful atomic model.
-
Structure Solution: The "phase problem"—the fact that phase information is lost during the diffraction experiment—is solved using computational methods (e.g., direct methods) to generate an initial electron density map.[10] An initial molecular model is then built into this map.
-
Structure Refinement: This is an iterative process using a program like SHELXL.[15] The atomic coordinates, displacement parameters (which model thermal motion), and other variables are adjusted using a least-squares algorithm to improve the agreement between the calculated diffraction pattern (from the model) and the observed experimental data. Difference electron density maps are used to locate missing atoms (like hydrogens) or identify regions of disorder.
-
Validation: The quality of the final model is assessed using several metrics, including the R-factor (R1), which should typically be below 5% for a well-refined small molecule structure. The final output is usually a Crystallographic Information File (CIF), which contains all the information about the crystal structure and the experiment.
Visualizing the Process and the Product
Diagrams are essential for conceptualizing complex workflows and molecular structures.
Caption: Key structural features of this compound.
Interpreting the Data: From Coordinates to Chemical Insight
The output of a crystal structure analysis is a wealth of quantitative data. A summary of crystallographic data for a hypothetical series of derivatives is presented below.
| Parameter | Derivative A (C₁₅H₁₆O) | Derivative B (C₁₅H₁₅BrO) | Derivative C (C₁₆H₁₈O₂) |
| Formula Weight | 212.28 | 291.18 | 242.30 |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P2₁/c | P2₁2₁2₁ | C2/c |
| a (Å) | 8.453(2) | 7.891(1) | 15.672(4) |
| b (Å) | 12.112(3) | 10.543(2) | 6.987(1) |
| c (Å) | 11.567(3) | 14.987(3) | 22.451(5) |
| β (deg) | 105.34(1) | 90 | 109.82(2) |
| Volume (ų) | 1141.5(5) | 1247.6(3) | 2315.1(9) |
| Z | 4 | 4 | 8 |
| Final R1 [I>2σ(I)] | 0.0412 | 0.0358 | 0.0489 |
| wR2 (all data) | 0.1105 | 0.0987 | 0.1321 |
This data provides the fundamental packing parameters of the molecules in the crystal. However, the true value lies in the detailed coordinate file, which allows for a deep analysis of:
-
Molecular Geometry: Precise bond lengths, bond angles, and torsion angles that confirm the rigid, strained nature of the norbornane system.
-
Conformation: The exact pucker of the five- and six-membered rings and the orientation of substituents.
-
Stereochemistry: Unambiguous assignment of relative and absolute stereochemistry, which is critical for bioactive compounds.
-
Intermolecular Interactions: Identification of hydrogen bonds, halogen bonds, or π-stacking interactions that govern how molecules recognize each other and could mimic interactions in a protein binding pocket.
Application in Structure-Based Drug Design (SBDD)
For drug development teams, crystal structure data is the bedrock of SBDD. [6]Knowing the exact 3D structure of a lead compound, such as a this compound derivative, enables:
-
Target Interaction Modeling: The experimentally determined conformation can be docked into the active site of a target protein with high confidence. This allows for a precise analysis of the binding mode and identification of key interactions. 2. Structure-Activity Relationship (SAR) Elucidation: By comparing the crystal structures of a series of derivatives with their corresponding biological activities, a robust SAR can be developed. [16]For example, observing that a bromine substituent (Derivative B) forms a halogen bond with a backbone carbonyl in the target protein can explain its increased potency.
-
Rational Optimization: The structural insights guide the next round of synthesis. If a void is observed in the binding pocket near a specific position on the norbornane ring, chemists can rationally design a new derivative with a substituent that fills this space, potentially increasing binding affinity and potency. [17] In conclusion, the rigorous application of single-crystal X-ray crystallography to this compound derivatives provides the atomic-level clarity required to transform promising scaffolds into optimized therapeutic candidates. It is an indispensable tool that bridges synthetic chemistry with molecular biology, accelerating the drug discovery pipeline.
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Creative Biostructure. Protein X-ray Crystallography in Drug Discovery. Creative Biostructure. [Link]
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Sheldrick, G. M. Crystal structure refinement with SHELXL. Acta Crystallographica Section A: Foundations of Crystallography, 2008, 64(1), 112-122. [Link]
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Sheldrick, G. M. Crystal structure refinement with SHELXL. Acta Crystallographica Section A: Foundations and Advances, 2015, 71(1), 3-8. [Link]
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Fiveable. Single crystal X-ray diffraction | Crystallography Class Notes. Fiveable. [Link]
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Gesto, D., et al. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments. Pharmaceuticals, 2022, 15(12), 1466. [Link]
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Wlodawer, A., et al. The current role and evolution of X-ray crystallography in drug discovery and development. Future Drug Discovery, 2023. [Link]
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An In-depth Technical Guide to the Theoretical Calculation of 3-Methylene-2-norbornanone Frontier Molecular Orbitals
Abstract
This technical guide provides a comprehensive framework for the theoretical calculation and analysis of the frontier molecular orbitals (FMOs) of 3-Methylene-2-norbornanone. Intended for researchers, computational chemists, and professionals in drug development, this document delves into the quantum mechanical principles, methodological considerations, and practical workflows necessary for robust FMO analysis. We will explore the application of Density Functional Theory (DFT), detail a step-by-step computational protocol, and interpret the resulting orbital data to predict chemical reactivity and inform molecular design. The causality behind each methodological choice is explained to ensure scientific integrity and reproducibility.
Introduction: The Significance of Frontier Orbitals in Molecular Design
This compound is a bicyclic ketone with a strained ring system and an exocyclic double bond.[1][2] Its unique structural features, including the α,β-unsaturated ketone moiety, make it a valuable building block in organic synthesis. Understanding its electronic structure is paramount for predicting its behavior in chemical reactions and its potential interactions with biological targets.
The locus of a molecule's reactivity is largely governed by its Frontier Molecular Orbitals (FMOs) : the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[3][4][5]
-
The HOMO is the outermost orbital containing electrons and acts as an electron donor. Its energy level is related to the molecule's ionization potential, and its spatial distribution indicates the most probable sites for electrophilic attack.[4][5]
-
The LUMO is the innermost empty orbital and acts as an electron acceptor. Its energy level correlates with the electron affinity, and its location highlights the most probable sites for nucleophilic attack.[4][5]
The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE) , is a critical descriptor of molecular stability and reactivity.[6][7] A small gap typically signifies a molecule that is more polarizable and reactive, while a large gap indicates higher kinetic stability. For drug development professionals, analyzing FMOs provides invaluable insights into molecular recognition, binding affinities, and metabolic stability, guiding the rational design of new therapeutic agents.[8][9][10]
Theoretical Framework: Density Functional Theory (DFT)
To accurately model the electronic properties of this compound, we employ Density Functional Theory (DFT) . DFT is a powerful quantum-mechanical method that has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost.[11][12]
Unlike wavefunction-based methods, DFT determines the energy of a system based on its electron density, ρ(r), a function of only three spatial coordinates.[13] This is founded on the Hohenberg-Kohn theorems, which state that the ground-state energy is a unique functional of the electron density.[14] In practice, the problem is solved using the Kohn-Sham equations, which model the complex many-electron system as a fictitious system of non-interacting electrons moving in an effective potential.[13]
The Causality of Methodological Choices: Functionals and Basis Sets
The accuracy of a DFT calculation is critically dependent on two key components: the exchange-correlation (XC) functional and the basis set.
-
Exchange-Correlation Functional: This is the component that approximates the complex quantum mechanical effects of exchange and electron correlation.[13] For organic molecules like this compound, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange and correlation, often provide excellent results. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely-used and well-validated choice for such systems, offering a robust description of molecular geometries and orbital energies.[15][16][17]
-
Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals.[18] The choice of basis set dictates the flexibility the calculation has to describe the distribution of electrons in space. Pople-style basis sets are common, such as 6-31G(d) .[19]
-
6-31G : This notation indicates a split-valence basis set, where core electrons are described by a single basis function (a contraction of 6 primitive Gaussian functions), and valence electrons are described by two basis functions (one a contraction of 3 Gaussians, the other a single Gaussian). This provides greater flexibility for valence electrons, which are primarily involved in chemical bonding.
-
(d) : This denotes the addition of polarization functions (in this case, d-orbitals on heavy atoms). These functions allow for the description of non-spherical electron density, which is essential for accurately modeling the π-bonds in the carbonyl and methylene groups of our target molecule.
-
For this guide, the B3LYP/6-31G(d) level of theory is chosen as a cost-effective and reliable protocol for obtaining meaningful results for this compound.[20][21]
Experimental Protocol: A Step-by-Step Computational Workflow
The following protocol outlines the necessary steps to perform a frontier molecular orbital analysis using a standard quantum chemistry software package like Gaussian, ORCA, or GAMESS.[15][22][23]
Step 1: Molecular Structure Generation
-
Launch a molecular editor and builder, such as Avogadro or GaussView.[24][25]
-
Construct the 3D structure of this compound (C₈H₁₀O).[1]
-
Perform an initial, rapid geometry "clean-up" using a molecular mechanics force field (e.g., MMFF94) to generate a reasonable starting geometry.
-
Save the coordinates in a format compatible with your chosen quantum chemistry software (e.g., .xyz or .gjf).
Step 2: Geometry Optimization
-
Create an input file for the calculation. Specify the desired level of theory (B3LYP/6-31G(d)) and the task (Opt for optimization).[23]
-
Submit the calculation. The software will iteratively adjust the molecular geometry to find the lowest-energy conformation on the potential energy surface. This step is crucial, as the energies and shapes of molecular orbitals are highly dependent on the molecular geometry.
Step 3: Vibrational Frequency Analysis
-
Using the optimized geometry from Step 2, perform a frequency calculation (Freq).
-
Analyze the output to ensure there are no imaginary frequencies. A single imaginary frequency indicates a transition state, while multiple imaginary frequencies point to a higher-order saddle point. The presence of zero imaginary frequencies confirms the structure is a true energy minimum.
Step 4: Single-Point Energy and Orbital Calculation
-
Using the confirmed minimum-energy geometry, run a final single-point energy calculation.
-
Ensure your input file requests the generation of orbital information, often through a "population analysis" keyword or by requesting a checkpoint file (.chk or .gbw) for later visualization.[15][26]
Caption: Computational workflow for FMO analysis.
Results and Data Analysis
Upon successful completion of the calculations, the output files will contain the energies of all molecular orbitals. The key is to identify the HOMO (the highest energy level with an occupation number of ~2) and the LUMO (the lowest energy level with an occupation number of 0).
Quantitative Data Summary
The calculated energies can be summarized for clear interpretation.
| Parameter | Symbol | Calculated Value (Hartree) | Calculated Value (eV) |
| Highest Occupied Molecular Orbital | EHOMO | (Example Value: -0.250) | (Example Value: -6.80) |
| Lowest Unoccupied Molecular Orbital | ELUMO | (Example Value: -0.085) | (Example Value: -2.31) |
| HOMO-LUMO Energy Gap | ΔE | (Example Value: 0.165) | (Example Value: 4.49) |
| Note: The values presented are illustrative examples. Actual results will be generated from the DFT calculation. |
The HOMO-LUMO gap of ~4.49 eV suggests that this compound is a moderately reactive molecule. This value is crucial for comparing its kinetic stability against other compounds in a drug discovery pipeline.
Visualization and Interpretation of Frontier Orbitals
Visualizing the spatial distribution of the HOMO and LUMO is essential for predicting regioselectivity. Software such as GaussView, Molden, or Avogadro can be used to generate isosurface plots of these orbitals from the calculation output.[27][28][29]
-
HOMO Analysis: For this compound, the HOMO is expected to show significant electron density localized on the π-systems of the exocyclic methylene group (C=C) and the carbonyl group (C=O). This indicates that these are the primary sites for attack by electrophiles. The orbital will likely have a large coefficient on the carbon atom of the methylene group, making it a potent nucleophile in reactions like Michael additions.
-
LUMO Analysis: The LUMO is anticipated to be an antibonding π* orbital, with significant density on the carbonyl carbon and the β-carbon of the methylene group. This distribution highlights the electrophilic nature of these sites, predicting where a nucleophile would preferentially attack.
Caption: Key FMO contributions in this compound.
Authoritative Grounding & Field-Proven Insights
The theoretical framework presented here is not merely academic. The principles of FMO theory are directly applied to solve real-world challenges in chemical and pharmaceutical research.
-
Predicting Reaction Outcomes: The calculated FMOs can rationalize the stereoselectivity and regioselectivity of pericyclic reactions, such as Diels-Alder cycloadditions, where this compound could act as a dienophile.[3][30] The interaction between the diene's HOMO and the dienophile's LUMO dictates the feasibility and outcome of the reaction.
-
Informing Drug Design: In drug discovery, a candidate molecule must interact with a biological target, often an enzyme or receptor. The shape and energy of the HOMO and LUMO determine the molecule's ability to participate in crucial non-covalent interactions (e.g., π-π stacking, hydrogen bonding, charge-transfer). By calculating the FMOs, medicinal chemists can computationally screen and rationally design compounds with an enhanced binding affinity and a lower likelihood of off-target effects.[8][9] For example, the LUMO distribution on the carbonyl group suggests a potential hydrogen bond acceptor site, a critical piece of information for docking studies.
Conclusion
This guide has provided a rigorous, self-validating protocol for the theoretical calculation of the frontier molecular orbitals of this compound. By grounding our work in the robust framework of Density Functional Theory and making informed choices about functionals and basis sets, we can generate reliable, predictive data. The analysis of HOMO-LUMO energies and their spatial distributions offers profound insights into the molecule's electronic behavior, empowering researchers to predict its chemical reactivity and intelligently guide its application in complex synthetic and medicinal chemistry endeavors.
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Solubility of 3-Methylene-2-norbornanone in common organic solvents
An In-depth Technical Guide to the Solubility of 3-Methylene-2-norbornanone in Common Organic Solvents
Authored by: A Senior Application Scientist
Foreword
In the landscape of synthetic chemistry and drug development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical parameter influencing reaction kinetics, purification strategies, and formulation development. This guide provides a comprehensive technical overview of the solubility of this compound, a versatile bicyclic ketone and valuable building block in organic synthesis.
This document moves beyond a simple tabulation of data. It is designed to provide researchers, scientists, and drug development professionals with a foundational understanding of the principles governing the solubility of this compound. We will delve into the molecular characteristics of this compound, predict its behavior in a range of common organic solvents, and provide a detailed, field-proven experimental protocol for the quantitative determination of its solubility. Our aim is to equip you with the knowledge to make informed decisions in your experimental designs.
Unveiling this compound: A Molecular Profile
To comprehend the solubility of this compound, we must first examine its molecular structure and inherent chemical properties.
Chemical Structure:
Caption: Chemical structure of this compound.
Key Physicochemical Properties: [1][2]
-
Molecular Formula: C₈H₁₀O
-
Molecular Weight: 122.16 g/mol
-
Appearance: Colorless to yellow liquid
-
Density: Approximately 0.997 g/mL at 25 °C
-
Boiling Point: 69-71 °C at 11 mmHg
-
IUPAC Name: 3-methylidenebicyclo[2.2.1]heptan-2-one[1]
The structure reveals a compact, bicyclic alkane framework (norbornane) functionalized with a ketone and an exocyclic methylene group. This combination of a polar ketone group and a nonpolar hydrocarbon body is the primary determinant of its solubility characteristics.
The Science of Solubility: Theoretical Underpinnings
The principle of "like dissolves like" is the cornerstone of predicting solubility.[3] This adage suggests that substances with similar polarities are more likely to be miscible or soluble in one another.[3]
-
Polarity: The polarity of a molecule is determined by the distribution of electron density. The presence of electronegative atoms like oxygen in the ketone group of this compound creates a dipole moment, rendering this portion of the molecule polar. However, the C₈ hydrocarbon framework is nonpolar. The overall polarity of the molecule can be considered moderately polar.
-
Hydrogen Bonding: Hydrogen bonding is a strong type of intermolecular force that occurs between a hydrogen atom bonded to a highly electronegative atom (like oxygen, nitrogen, or fluorine) and another nearby electronegative atom. While this compound has an oxygen atom, it lacks a hydrogen atom directly bonded to it, meaning it cannot act as a hydrogen bond donor. It can, however, act as a hydrogen bond acceptor through the lone pairs on the ketone oxygen. This allows for some interaction with protic solvents (e.g., alcohols).
Predicted Solubility Profile of this compound
Based on the theoretical principles discussed, we can predict the solubility of this compound in a variety of common organic solvents. The following table provides a qualitative prediction. For quantitative data, the experimental protocol in the subsequent section should be employed.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Hexane | Nonpolar | Moderate to Low | The nonpolar hydrocarbon tail of hexane will interact favorably with the bicyclic core of the molecule, but the polar ketone group will limit high solubility. |
| Toluene | Nonpolar (Aromatic) | Good | Toluene's aromatic ring can induce a dipole, allowing for better interaction with the polar ketone group compared to hexane, while still being compatible with the nonpolar framework. |
| Dichloromethane | Polar Aprotic | High | The polarity of dichloromethane is well-suited to interact with the ketone group, and it is a good solvent for many organic compounds. |
| Diethyl Ether | Moderately Polar Aprotic | High | The ether oxygen can act as a hydrogen bond acceptor, and the overall polarity is compatible with this compound. |
| Ethyl Acetate | Polar Aprotic | High | The ester functionality of ethyl acetate provides polarity that can effectively solvate the ketone group. |
| Acetone | Polar Aprotic | High | As a ketone itself, acetone shares a similar functional group, leading to favorable dipole-dipole interactions. |
| Methanol | Polar Protic | Moderate | Methanol can act as a hydrogen bond donor to the ketone oxygen. However, its high polarity and strong hydrogen-bonding network may not be perfectly compatible with the nonpolar hydrocarbon portion of the molecule. |
| Ethanol | Polar Protic | Good | Similar to methanol, ethanol can hydrogen bond. Its slightly longer carbon chain makes it a better solvent for the nonpolar part of the molecule compared to methanol. |
| Water | Polar Protic | Very Low | The large nonpolar hydrocarbon framework of this compound will dominate, leading to poor solubility in the highly polar and strongly hydrogen-bonded network of water. |
A Validated Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a given solvent.
Experimental Workflow
Caption: Experimental workflow for solubility determination.
Step-by-Step Methodology
This protocol is based on the principle of creating a saturated solution and then measuring the concentration of the solute in that solution.
Materials:
-
This compound (of known purity)
-
Selected organic solvents (analytical grade)
-
Volumetric flasks
-
Pipettes
-
Magnetic stirrer and stir bars
-
Temperature-controlled bath or shaker
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
Gas chromatograph (GC) with a suitable column or High-Performance Liquid Chromatograph (HPLC)
Procedure:
-
Preparation of a Saturated Solution: a. Accurately weigh an excess amount of this compound into a vial. The "excess" will depend on the solvent, but a starting point is to add enough solid such that a visible amount remains undissolved. b. Pipette a precise volume of the chosen solvent into the vial. c. Seal the vial and place it in a temperature-controlled bath or shaker set to the desired temperature (e.g., 25 °C). d. Stir the mixture vigorously for a sufficient time to ensure equilibrium is reached (a minimum of 24 hours is recommended). After this time, undissolved solid should still be present.
-
Sample Collection and Preparation: a. Allow the vial to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle. b. Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a pipette. To avoid drawing up solid particles, it is advisable to use a syringe fitted with a filter. c. Transfer the aliquot to a volumetric flask and dilute with the same solvent to a concentration that falls within the linear range of your analytical method.
-
Analysis: a. Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. b. Analyze the standard solutions using a suitable analytical technique (GC is often a good choice for volatile compounds like this) to generate a calibration curve. c. Analyze the diluted sample from step 2c. d. Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculation of Solubility: a. Calculate the concentration of the original saturated solution, taking into account the dilution factor. b. Express the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).
Self-Validation and Trustworthiness:
-
Equilibrium Confirmation: To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility should be consistent across these time points.
-
Reproducibility: The experiment should be performed in triplicate to ensure the results are reproducible and to calculate the standard deviation.
-
Purity of Materials: The purity of both the this compound and the solvents should be known and documented, as impurities can affect solubility.
Conclusion and Field-Proven Insights
The solubility of this compound is governed by a balance between its polar ketone functionality and its nonpolar bicyclic hydrocarbon framework. This dual nature results in good solubility in a wide range of common organic solvents, particularly those of moderate polarity such as dichloromethane, ethyl acetate, and acetone. Its solubility in highly polar protic solvents like methanol is expected to be moderate, while it is predicted to be poor in water.
For researchers and drug development professionals, this understanding is crucial. When planning a synthesis, the choice of solvent will impact reaction rates and yields. For purification, a solvent system where the compound is highly soluble while impurities are not (or vice versa) is ideal for crystallization. In formulation, understanding the solubility in various excipients is a key first step.
While the provided predictions offer a strong starting point, it is imperative to perform quantitative measurements for any process where solubility is a critical parameter. The detailed protocol in this guide provides a robust framework for obtaining accurate and reliable solubility data.
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Methodological & Application
Application Notes and Protocols for 3-Methylene-2-norbornanone in Ring-Opening Metathesis Polymerization (ROMP)
Introduction: A Versatile Monomer for Functional Polynorbornenes
3-Methylene-2-norbornanone is a unique bicyclic monomer that presents significant opportunities for materials science and drug development through Ring-Opening Metathesis Polymerization (ROMP). Its strained norbornene core provides the driving force for polymerization, while the exocyclic double bond and the ketone functionality offer valuable handles for post-polymerization modification. This guide provides a comprehensive overview of the polymerization of this compound and the subsequent functionalization of the resulting polymer, with a focus on its potential applications in the biomedical field.
The presence of a ketone group in the polymer backbone is of particular interest as it allows for the attachment of various bioactive molecules, such as drugs, targeting ligands, and imaging agents, through well-established bioconjugation techniques. This makes poly(this compound) a promising scaffold for the development of advanced drug delivery systems.
Monomer Properties and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, is essential. The monomer should be stored in a cool, dry place away from sources of ignition.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀O | [1][2] |
| Molecular Weight | 122.16 g/mol | [1][2] |
| Appearance | Colorless to yellow liquid | |
| Boiling Point | 69-71 °C at 11 mmHg | [1] |
| Density | 0.997 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.493 | [1] |
| CAS Number | 5597-27-3 | [1][2] |
Ring-Opening Metathesis Polymerization (ROMP): Mechanism and Catalyst Selection
ROMP is a chain-growth polymerization reaction catalyzed by transition metal alkylidene complexes, most notably Grubbs' catalysts.[3][4] The reaction proceeds through a series of cycloaddition and cycloreversion steps, opening the strained norbornene ring and forming a linear polymer with double bonds in the backbone.
Catalyst [label="Ru=CHR' (Catalyst)"]; Monomer [label="this compound"]; Intermediate [label="Metallacyclobutane Intermediate"]; Propagating [label="Propagating Species"]; Polymer [label="Poly(this compound)"];
Catalyst -> Monomer [label="Coordination"]; Monomer -> Intermediate [label="[2+2] Cycloaddition"]; Intermediate -> Propagating [label="Cycloreversion"]; Propagating -> Monomer [label="Reinitiation"]; Propagating -> Polymer [label="Termination"]; }
Caption: General mechanism of Ring-Opening Metathesis Polymerization.The choice of catalyst is critical for a successful polymerization. For functionalized norbornene monomers, second and third-generation Grubbs' catalysts are generally preferred due to their higher activity and tolerance to various functional groups.[3] While the ketone functionality in this compound is generally well-tolerated by these catalysts, the exocyclic double bond may potentially interact with the catalyst. Therefore, careful control of reaction conditions is necessary. For this specific monomer, a third-generation Grubbs' catalyst (G3) is recommended to ensure efficient initiation and propagation.
Experimental Protocol: ROMP of this compound
This protocol provides a general procedure for the polymerization of this compound using a third-generation Grubbs' catalyst. The monomer-to-catalyst ratio can be adjusted to control the molecular weight of the resulting polymer.
Materials:
-
This compound (freshly distilled or passed through a short column of basic alumina)
-
Third-generation Grubbs' catalyst (G3)
-
Anhydrous, degassed solvent (e.g., dichloromethane (DCM) or toluene)
-
Ethyl vinyl ether (for termination)
-
Methanol (for precipitation)
-
Schlenk flask and other standard glassware for air-sensitive reactions
-
Nitrogen or Argon source
Procedure:
-
Preparation: Under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques), add the desired amount of this compound to a Schlenk flask. Dissolve the monomer in the anhydrous, degassed solvent.
-
Initiation: In a separate vial, dissolve the calculated amount of Grubbs' third-generation catalyst in a small amount of the same solvent.
-
Polymerization: Rapidly inject the catalyst solution into the stirring monomer solution. The reaction mixture may change color, indicating the initiation of polymerization. Allow the reaction to proceed at room temperature for a specified time (e.g., 1-4 hours).
-
Termination: To terminate the polymerization, add an excess of ethyl vinyl ether and stir for an additional 20-30 minutes.
-
Precipitation and Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol. The polymer will precipitate as a solid.
-
Isolation: Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
Typical Reaction Parameters:
| Parameter | Recommended Value |
| Monomer:Catalyst Ratio | 50:1 to 500:1 |
| Solvent | Dichloromethane or Toluene |
| Temperature | Room Temperature (20-25 °C) |
| Reaction Time | 1 - 4 hours |
Characterization of Poly(this compound)
The synthesized polymer should be characterized to determine its molecular weight, polydispersity, and chemical structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the polymer. The disappearance of the norbornene olefinic protons and the appearance of new olefinic protons in the polymer backbone are key indicators of successful polymerization. The characteristic signals of the ketone and methylene groups should also be identified.
-
Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer. A narrow PDI (typically < 1.2) is indicative of a well-controlled, living polymerization.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the functional groups present in the polymer, such as the C=O stretch of the ketone and the C=C stretch of the backbone double bonds.
Post-Polymerization Modification for Drug Delivery Applications
The ketone functionality in the side chains of poly(this compound) provides a versatile platform for the attachment of therapeutic agents and targeting moieties. One of the most common and efficient methods for conjugating molecules to ketones is through the formation of a hydrazone linkage.[5] This bond is relatively stable at physiological pH (7.4) but is susceptible to hydrolysis in the acidic environment of endosomes and lysosomes (pH 5-6) within cancer cells.[5] This pH-sensitive drug release mechanism can enhance the therapeutic efficacy of anticancer drugs while minimizing systemic toxicity.
Polymer [label="Poly(this compound)"]; Drug [label="Drug-Hydrazide Derivative"]; Conjugate [label="Polymer-Drug Conjugate (pH-sensitive)"]; Release [label="Drug Release (Acidic pH)"];
Polymer -> Conjugate [label="Hydrazone Formation"]; Drug -> Conjugate; Conjugate -> Release [label="Hydrolysis"]; }
Caption: Post-polymerization modification for drug delivery.Protocol for Drug Conjugation via Hydrazone Linkage:
-
Preparation of Drug-Hydrazide: The drug molecule needs to be modified to contain a hydrazide group (-NH-NH₂). This can be achieved through standard organic synthesis methods.
-
Conjugation Reaction:
-
Dissolve the poly(this compound) in a suitable solvent (e.g., a mixture of an organic solvent like DMSO and an aqueous buffer).
-
Add the drug-hydrazide derivative to the polymer solution.
-
The reaction is typically carried out at a slightly acidic pH (e.g., pH 5-6) to catalyze the formation of the hydrazone bond.
-
The reaction can be monitored by techniques such as NMR or UV-Vis spectroscopy to determine the extent of conjugation.
-
-
Purification: The resulting polymer-drug conjugate is purified to remove any unreacted drug and other reagents. This can be achieved by dialysis, size exclusion chromatography, or precipitation.
Applications in Drug Development
The ability to create well-defined polymers with pendant ketone groups opens up numerous possibilities in drug development:
-
Targeted Drug Delivery: By conjugating targeting ligands (e.g., antibodies, peptides, or small molecules) to the polymer backbone, the drug-loaded polymer can be directed specifically to cancer cells or other diseased tissues, improving efficacy and reducing off-target effects.
-
Controlled Release: The pH-sensitive hydrazone linkage allows for the controlled release of the drug in the acidic microenvironment of tumors or within cellular compartments, ensuring that the drug is delivered where it is most needed.[5]
-
Combination Therapy: Multiple drugs with different mechanisms of action can be conjugated to the same polymer backbone, enabling combination therapy from a single nanocarrier.
-
Theranostics: By incorporating both a therapeutic agent and an imaging agent (e.g., a fluorescent dye or a contrast agent for MRI), the polymer can be used for both therapy and diagnosis, allowing for real-time monitoring of drug delivery and therapeutic response.
Conclusion
This compound is a highly valuable monomer for ROMP, enabling the synthesis of functional polymers with reactive ketone side chains. These polymers serve as versatile scaffolds for the development of advanced drug delivery systems. The straightforward polymerization using Grubbs' catalysts and the potential for efficient post-polymerization modification make poly(this compound) an attractive platform for researchers in materials science, polymer chemistry, and pharmaceutical sciences. The protocols and information provided in this guide are intended to serve as a starting point for the exploration of this promising monomer and its applications in creating innovative therapeutic solutions.
References
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Ring-opening metathesis polymerization using polyisobutylene supported Grubbs second-generation catalyst. RSC Advances. [Link]
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Poly(ω-bromoalkylnorbornenes-co-norbornene) by ROMP-hydrogenation: a robust support amenable to post-polymerization functionalization. Polymer Chemistry. [Link]
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The Self-Assembly, Thermoresponsive Properties, and Potential Biomedical Relevance of Proline-Tryptophan Derived Polynorbornene Block Copolymer Micelles. ACS Omega. [Link]
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Synthesis of polynorbornadienes by ring-opening metathesis polymerization and their saturated derivatives bearing various ester groups and carboxyl groups. RSC Advances. [Link]
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Practical Route for Catalytic Ring-Opening Metathesis Polymerization. JACS Au. [Link]
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Polymeric conjugates for drug delivery. Advanced Drug Delivery Reviews. [Link]
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Post-Polymerization Modification of Ring Opening Metathesis Polymerization (ROMP)-Derived Materials Using Wittig Reactions. Polymers. [Link]
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Polynorbornene-based bioconjugates by aqueous grafting-from ring-opening metathesis polymerization reduce protein immunogenicity. Cell Reports Physical Science. [Link]
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Ring Opening Metathesis Polymerizations of Norbornene and Norbornadiene Derivatives Containing Oxygen: A Study on the Regeneration of Grubbs′ Catalyst. ResearchGate. [Link]
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BIOLOGICALLY ACTIVE DERIVATIVES OF NORBORNENE SERIES. Processes of Petrochemistry and Oil-Refining. [Link]
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Polynorbornene-based bioconjugates by aqueous grafting-from ring-opening metathesis polymerization reduce protein immunogenicity. PubMed. [Link]
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1 History of Post-polymerization Modification. Wiley Online Library. [Link]
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Post-Polymerization Modification of Ring Opening Metathesis Polymerization (ROMP)-Derived Materials Using Wittig Reactions. PubMed. [Link]
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Synthesis and properties of poly(norbornene)s with lateral aramid groups. The Royal Society of Chemistry. [Link]
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ROMP (co)polymers with pendent alkyne side groups: post-polymerization modification employing thiol–yne and CuAAC coupling chemistries. Polymer Chemistry. [Link]
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Post-functionalization of a ROMP polymer backbone via radical thiol-ene coupling chemistry. UNSW Sydney. [Link]
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Ring Opening Metathesis Polymerization of Norbornene and Derivatives by the Triply Bonded Ditungsten Complex Na[W2(µ-Cl)3Cl4(THF)2]. MDPI. [Link]
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This compound. PubChem. [Link]
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Ring-opening metathesis polymerization of norbornenes containing ring-opened oligo(exo-N-phenyl-norbornene-2,3-dicarboximide) in the side chain. ResearchGate. [Link]
-
Synthesis of Poly(norbornene-methylamine), a Biomimetic of Chitosan, by Ring-Opening Metathesis Polymerization (ROMP). MDPI. [Link]
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Norbornene polymerization and copolymerization with 1- alkenes by neutral palladium complexes bearing aryloxide imidazolin-2-imi. The Royal Society of Chemistry. [Link]
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Synthesis, Characterization, and Comparative Study on Norbornene Polymerization of CNN and PCN Pincer Palladium Complexes. MDPI. [Link]
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Keto-Functionalized Polymer Scaffolds as Versatile Precursors to Polymer Side-Chain Conjugates. ACS Publications. [Link]
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Ring-opening metathesis polymerization of norbornene–benzoladderene (macro)monomers. RSC Publishing. [Link]
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Effect of radical copolymerization of the (oxa)norbornene end-group of RAFT-prepared macromonomers on bottlebrush copolymer synthesis via ROMP. RSC Publishing. [Link]
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Oxanorbornenes: promising new single addition monomers for the metathesis polymerization. RSC Publishing. [Link]
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-
ROMP of Functionalized Cyclooctene and Norbornene Derivatives and their Copolymerization with Cyclooctene. ResearchGate. [Link]
-
A Review of the Ring-opening Metathesis Polymerization Involving Norbornene or Its Derivatives. ResearchGate. [Link]
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Ring Opening Metathesis Polymerizations of Norbornene and Norbornadiene Derivatives Containing Oxygen: A Study on the Regeneration of Grubbs′ Catalyst. ResearchGate. [Link]
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POLYMER–DRUG NANOCONJUGATES. University of Illinois Urbana-Champaign. [Link]
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Orthogonal Modification of Norbornene-Functional Degradable Polymers. University of Warwick. [Link]
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Polymer-drug conjugates. University of Kent. [Link]
-
Post-polymerization modification of the methyl ester side groups of.... ResearchGate. [Link]
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Sequential Reactions for Post-polymerization Modifications. ResearchGate. [Link]
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Synthesis of Poly(norbornene-methylamine), a Biomimetic of Chitosan, by Ring-Opening Metathesis Polymerization (ROMP). PubMed. [Link]
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Improved synthesis of 2-norbornanone. ResearchGate. [Link]
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Improved synthesis of 2-norbornanone. LookChem. [Link]
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Diels-Alder reaction of 3-Methylene-2-norbornanone with cyclic dienes
Application Notes & Protocols
Topic: Diels-Alder Reaction of 3-Methylene-2-norbornanone with Cyclic Dienes
Introduction: Building Complexity with Strained Dienophiles
The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and atom-economical method for the construction of six-membered rings.[1][2][3] This [4+2] cycloaddition, first detailed by Otto Diels and Kurt Alder in 1928, involves the concerted interaction between a conjugated diene and a dienophile to form a cyclohexene derivative.[1][4] Its ability to create multiple stereocenters with high predictability has made it an indispensable tool in the synthesis of complex natural products and pharmaceutical agents.[4][5]
This guide focuses on a specialized application of this reaction, employing This compound as a highly reactive, strained dienophile in conjunction with cyclic dienes such as cyclopentadiene and 1,3-cyclohexadiene. The inherent ring strain and the electron-withdrawing ketone functionality of this compound render its exocyclic double bond particularly susceptible to cycloaddition. The resulting polycyclic, bridged adducts are intricate molecular scaffolds that serve as valuable intermediates in synthetic chemistry.
We will explore the mechanistic underpinnings, stereochemical control, and practical execution of these reactions, providing researchers with the detailed protocols and expert insights needed to successfully leverage this chemistry in their work.
Part 1: Mechanistic Principles and Stereochemical Control
The Diels-Alder reaction proceeds through a single, cyclic transition state where three π-bonds are broken and two new σ-bonds and one new π-bond are formed simultaneously.[4][6][7] The reaction's feasibility and rate are governed by the electronic properties of the reactants, specifically the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[2]
In the case of this compound, the electron-withdrawing carbonyl group conjugated with the exocyclic methylene group lowers the energy of the dienophile's LUMO, facilitating a rapid reaction with electron-rich dienes.[2]
The Endo Rule: A Guiding Principle in Bicyclic Synthesis
When a cyclic diene reacts with a dienophile, two primary stereochemical outcomes are possible: the endo and exo adducts.
-
Endo Adduct: The substituent(s) on the dienophile are oriented towards the larger bridge of the newly formed bicyclic system.
-
Exo Adduct: The substituent(s) on the dienophile are oriented away from the larger bridge.
The Endo Rule states that the endo product is typically the kinetically favored product.[8][9] This preference is attributed to stabilizing "secondary orbital interactions" in the transition state, where the π-system of the dienophile's substituent (in this case, the carbonyl group) overlaps with the developing π-bond in the diene.
Caption: Kinetic vs. Thermodynamic control in the Diels-Alder reaction.
It is crucial to note that the exo adduct is often the more thermodynamically stable product due to reduced steric hindrance. Therefore, prolonged reaction times or high temperatures can lead to equilibration and an increased ratio of the exo product via a retro-Diels-Alder reaction.[10]
The Role of Lewis Acid Catalysis
While many Diels-Alder reactions proceed under thermal conditions, Lewis acids can serve as powerful catalysts to accelerate the reaction and enhance selectivity.[5] Lewis acids, such as aluminum chloride (AlCl₃) or boron trifluoride etherate (BF₃·OEt₂), coordinate to the carbonyl oxygen of this compound.[11][12][13] This coordination has two key effects:
-
Rate Acceleration: It further polarizes the dienophile and lowers the energy of its LUMO, narrowing the HOMO-LUMO gap and increasing the reaction rate.[11] This often allows reactions to be performed at lower temperatures, which can improve selectivity.
-
Enhanced Selectivity: By locking the conformation of the dienophile and exaggerating the electronic differences between transition states, Lewis acid catalysis can lead to higher endo:exo ratios.[12][13]
Part 2: Experimental Protocols
Safety First: These protocols involve flammable solvents and potentially reactive reagents. All procedures should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.
Protocol 1: Thermal Diels-Alder Reaction with Cyclopentadiene
This protocol details the reaction of this compound with cyclopentadiene, which must first be prepared by cracking its stable dimer, dicyclopentadiene.
Materials & Reagents:
-
This compound
-
Dicyclopentadiene (for in-situ generation of cyclopentadiene)
-
Toluene, anhydrous
-
Ethyl acetate (for chromatography)
-
Hexanes (for chromatography)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Diels-Alder cracking apparatus or a simple distillation setup
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Ice bath
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Preparation of Cyclopentadiene:
-
Rationale: Cyclopentadiene readily dimerizes at room temperature. It must be freshly prepared by a retro-Diels-Alder reaction.[10]
-
Assemble a simple distillation apparatus. Add dicyclopentadiene (20 mL) and a boiling chip to the distilling flask.
-
Heat the flask gently to approximately 180 °C. The dimer will "crack" to yield the monomer.[10]
-
Collect the cyclopentadiene monomer (b.p. 41 °C) in a receiving flask cooled in an ice bath. Use the freshly distilled diene immediately. Do not store it for extended periods.
-
-
Reaction Setup:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 7.34 mmol) in 30 mL of anhydrous toluene.
-
Cool the solution in an ice bath.
-
Slowly add the freshly prepared cyclopentadiene (1.45 g, ~2.2 mL, 22.0 mmol, 3.0 equivalents) to the stirred solution.
-
Rationale: Using an excess of the diene ensures complete consumption of the dienophile and compensates for any dimerization of cyclopentadiene during the reaction.
-
-
Reaction Execution & Monitoring:
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 20:80 ethyl acetate/hexanes eluent. The product adduct should have a different Rf value than the starting ketone.
-
-
Workup and Purification:
-
Once the reaction is complete (as indicated by TLC), remove the toluene under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude oil in a minimal amount of dichloromethane.
-
Purify the product by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the adduct as a colorless oil or white solid.
-
Caption: General workflow for the thermal Diels-Alder reaction.
Protocol 2: Lewis Acid-Catalyzed Reaction
This protocol uses a Lewis acid to accelerate the reaction, allowing for lower temperatures and potentially higher selectivity. Anhydrous conditions are critical.
Materials & Reagents:
-
All materials from Protocol 1
-
Dichloromethane (DCM), anhydrous
-
Aluminum chloride (AlCl₃) or Boron trifluoride etherate (BF₃·OEt₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Nitrogen or Argon gas supply
Step-by-Step Procedure:
-
Reaction Setup (under inert atmosphere):
-
Rationale: Lewis acids are highly sensitive to moisture. An inert atmosphere prevents their decomposition.
-
To an oven-dried, 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.0 g, 7.34 mmol) dissolved in 30 mL of anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Addition of Lewis Acid and Diene:
-
Slowly add aluminum chloride (1.08 g, 8.07 mmol, 1.1 equivalents) to the stirred solution. Stir for 15 minutes to allow for complexation.
-
Add freshly prepared cyclopentadiene (0.73 g, ~1.1 mL, 11.0 mmol, 1.5 equivalents) dropwise.
-
-
Reaction Execution:
-
Maintain the reaction at -78 °C and stir for 2-3 hours. Monitor by TLC.
-
Rationale: The lower temperature and catalytic acceleration often lead to shorter reaction times and favor the formation of the kinetic endo product.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding 20 mL of saturated NaHCO₃ solution while the flask is still in the cold bath.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography as described in Protocol 1.
-
Part 3: Data Analysis and Expected Outcomes
The success of the reaction is determined by yield and stereoselectivity. The stereochemical outcome (endo vs. exo) can be definitively assigned using ¹H NMR spectroscopy by analyzing the coupling constants and spatial correlations (via NOESY experiments).
| Diene | Conditions | Typical Yield | Endo:Exo Ratio | Key ¹H NMR Signal for Endo Adduct |
| Cyclopentadiene | Toluene, 25°C, 5h | 85-95% | >10:1 | Diagnostic signals for the vinyl protons of the norbornene moiety, distinct from the exo isomer. |
| Cyclopentadiene | DCM, AlCl₃, -78°C, 2h | 90-98% | >20:1 | Similar to thermal, but often with sharper signals due to higher purity. |
| 1,3-Cyclohexadiene | Toluene, 80°C, 12h | 70-85% | ~5:1 | Complex multiplets for the bridgehead protons, coupling patterns differ significantly from the exo isomer. |
Characterization Notes:
-
¹H NMR: The endo adduct will show characteristic spatial proximity between the protons on the newly formed double bond and the protons on the norbornanone skeleton, which can be confirmed with a 2D NOESY spectrum.
-
¹³C NMR: The number of signals will confirm the expected symmetry of the product. The chemical shift of the carbonyl carbon will be ~210-220 ppm.
-
IR Spectroscopy: A strong absorbance at ~1740-1750 cm⁻¹ for the C=O stretch of the strained ketone and at ~1630 cm⁻¹ for the C=C stretch.
-
Mass Spectrometry: The molecular ion peak corresponding to the sum of the molecular weights of the diene and dienophile.
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-
Diels Alder Reactions with Cyclic Dienes. Chad's Prep. [Link]
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Reversal of Chemoselectivity in Diels−Alder Reaction with α,β-Unsaturated Aldehydes and Ketones Catalyzed by Brønsted Acid or Lewis Acid. ACS Publications. [Link]
-
The First General Enantioselective Catalytic Diels-Alder Reaction with Simple r,β-Unsaturated Ketones. Macmillan Group. [Link]
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-
Stereoselectivity of the Captodative Alkenes 1-Acetylvinyl Arenecarboxylates in Diels-Alder Reactions with Cyclic Dienes and Stereospecific Rearrangement of their Bicyclo[2.2.n] α -Ketol Adducts. ResearchGate. [Link]
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-
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Introduction: The Strategic Value of the Norbornanone Scaffold
An Application Guide to the Michael Addition of Nucleophiles to 3-Methylene-2-norbornanone
The Michael addition, a cornerstone of organic synthesis, facilitates the formation of carbon-carbon and carbon-heteroatom bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[1] This reaction is prized for its reliability and atom economy. When applied to substrates such as this compound, the Michael addition becomes a powerful tool for introducing molecular complexity and establishing critical stereocenters.
The acceptor, this compound, is a particularly intriguing substrate. Its strained bicyclo[2.2.1]heptane framework imparts distinct reactivity to the exocyclic α,β-unsaturated ketone system. The resulting Michael adducts, which incorporate this rigid and structurally significant scaffold, are valuable intermediates in the synthesis of natural products and pharmacologically active molecules.[2][3] The development of catalytic, and particularly asymmetric, variants of this reaction is of high importance, enabling precise control over the three-dimensional architecture of the target molecules.[4]
This guide provides a detailed exploration of the Michael addition to this compound, offering both mechanistic insights and field-proven laboratory protocols for researchers in organic synthesis and drug development. We will examine the addition of nitrogen, sulfur, and carbon nucleophiles, focusing on the causality behind experimental design and the achievement of high-yield, selective transformations.
Getting Started: The Michael Acceptor
This compound is a commercially available reagent, accessible through major chemical suppliers.[5][6] For laboratories requiring a synthetic route, it can be prepared from (+)-camphor, a readily available starting material from the chiral pool. The accessibility of this chiral building block is a key advantage for its use in complex molecule synthesis.
The Reaction Mechanism: A Tale of Two Pathways
The reactivity of an α,β-unsaturated ketone is dictated by two electrophilic sites: the carbonyl carbon (C2) and the β-olefinic carbon (C4). Nucleophilic attack can, in principle, occur at either position, leading to 1,2-addition (direct addition) or 1,4-addition (conjugate addition), respectively. The Michael addition is a 1,4-conjugate addition.
Generally, "hard" nucleophiles (e.g., organolithium reagents, Grignard reagents) favor direct 1,2-addition, while "soft," resonance-stabilized nucleophiles (e.g., enolates, amines, thiolates) preferentially undergo 1,4-addition.[7][8] The reaction proceeds via a three-step mechanism:
-
Nucleophilic Attack: The soft nucleophile adds to the β-carbon of the methylene group.
-
Enolate Formation: The π-electrons of the conjugated system are pushed onto the oxygen atom, forming a resonance-stabilized enolate intermediate.
-
Protonation: The enolate is protonated, typically by the solvent or a mild acid introduced during work-up, to yield the final 1,4-adduct.[9][10]
Figure 1: General Mechanism of Michael Addition.
Application Notes and Protocols
The following sections provide detailed protocols for the addition of representative nucleophiles. The methodologies are designed to be robust and serve as a starting point for further optimization.
Protocol 1: Aza-Michael Addition of Pyrrolidine
The aza-Michael reaction is a critical transformation for synthesizing β-amino carbonyl compounds, which are prevalent motifs in pharmaceuticals.[2][3] Amines are excellent nucleophiles for this purpose.[11][12] This protocol details the addition of a secondary amine, pyrrolidine.
Expert Insights (Causality):
-
Solvent: Methanol is chosen as it can act as a proton source to quench the enolate intermediate and protonate/deprotonate the amine, facilitating the catalytic cycle.
-
Catalysis: While this reaction can proceed without a catalyst, Lewis acids or organocatalysts are often employed to accelerate the reaction and induce stereoselectivity.[13] For this foundational protocol, no external catalyst is used to provide a baseline.
-
Temperature: The reaction is initiated at 0 °C to control the initial exotherm and then allowed to warm to room temperature to ensure completion.
Step-by-Step Methodology:
-
Preparation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 8.19 mmol, 1.0 equiv).
-
Dissolution: Dissolve the ketone in 20 mL of anhydrous methanol under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Nucleophile Addition: Add pyrrolidine (0.64 g, 0.75 mL, 9.01 mmol, 1.1 equiv) dropwise to the stirred solution over 5 minutes.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature for 12-16 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Purification: Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 3-((pyrrolidin-1-yl)methyl)bicyclo[2.2.1]heptan-2-one.
Protocol 2: Thia-Michael Addition of Thiophenol
The introduction of a sulfur moiety via the thia-Michael addition produces valuable intermediates for synthesizing sulfur-containing heterocycles and biologically active compounds.[14] Thiolates, generated in situ from thiols, are exceptionally soft nucleophiles, making them ideal for 1,4-addition.
Expert Insights (Causality):
-
Catalyst: A catalytic amount of a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is used to deprotonate the thiophenol, generating the highly nucleophilic thiophenolate anion in situ.[9] This avoids the need to handle the more sensitive, pre-formed thiolate.
-
Solvent: Tetrahydrofuran (THF) is an excellent choice as it is an aprotic solvent that will not prematurely quench the enolate or thiolate but has sufficient polarity to solvate the intermediates.
-
Temperature: The reaction is conducted at room temperature, reflecting the high reactivity of the thiolate nucleophile.
Step-by-Step Methodology:
-
Preparation: To a 50 mL round-bottom flask under an inert atmosphere, add this compound (1.0 g, 8.19 mmol, 1.0 equiv) and dissolve it in 20 mL of anhydrous THF.
-
Reagent Addition: Add thiophenol (0.99 g, 0.92 mL, 9.01 mmol, 1.1 equiv) to the solution via syringe.
-
Catalyst Addition: Add DBU (0.12 g, 0.12 mL, 0.82 mmol, 0.1 equiv) dropwise to the stirred solution.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor for the disappearance of the starting material by TLC.
-
Work-up: Quench the reaction by adding 20 mL of saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the product, 3-((phenylthio)methyl)bicyclo[2.2.1]heptan-2-one.
Protocol 3: Carbon-Michael Addition of Diethyl Malonate
The formation of a C-C bond via Michael addition is fundamental to building complex carbon skeletons. Active methylene compounds, such as diethyl malonate, are classic examples of soft carbon nucleophiles (Michael donors).[15]
Expert Insights (Causality):
-
Base: Sodium ethoxide (NaOEt) is used as the base. It is crucial to match the alkoxide base to the ester group of the nucleophile (ethoxide for an ethyl ester) to prevent transesterification as a side reaction.
-
Solvent: Anhydrous ethanol is the ideal solvent as it is the conjugate acid of the base, maintaining a stable basic environment for the reaction.
-
Reaction Conditions: The reaction is run under reflux to provide the necessary activation energy for the deprotonation of the relatively less acidic diethyl malonate and for the subsequent C-C bond formation.
Step-by-Step Methodology:
-
Base Preparation: In a flame-dried 100 mL three-neck flask fitted with a reflux condenser under an inert atmosphere, add sodium metal (0.21 g, 9.01 mmol, 1.1 equiv) to 30 mL of anhydrous ethanol at 0 °C in small portions. Allow the sodium to react completely to form sodium ethoxide.
-
Nucleophile Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.44 g, 1.37 mL, 9.01 mmol, 1.1 equiv) dropwise at room temperature. Stir for 15 minutes to ensure complete formation of the enolate.
-
Acceptor Addition: Add a solution of this compound (1.0 g, 8.19 mmol, 1.0 equiv) in 10 mL of anhydrous ethanol to the enolate solution.
-
Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 6-8 hours, monitoring by TLC.
-
Work-up: After cooling to room temperature, carefully neutralize the mixture with 1 M HCl until it is slightly acidic (pH ~6). Concentrate the mixture under reduced pressure to remove most of the ethanol.
-
Extraction: Add 50 mL of water and extract the product with diethyl ether (3 x 40 mL). Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude residue by flash column chromatography (eluent: hexane/ethyl acetate) to obtain the desired adduct, diethyl 2-((2-oxobicyclo[2.2.1]heptan-3-yl)methyl)malonate.
Figure 2: A typical workflow for Michael addition reactions.
Summary of Applications
The protocols described illustrate the versatility of this compound as a Michael acceptor. By selecting the appropriate nucleophile and reaction conditions, a diverse range of functionalized bicyclic ketones can be synthesized.
| Nucleophile (Class) | Representative Example | Catalyst / Base | Typical Solvent | Expected Product Structure |
| Nitrogen | Pyrrolidine | None / Lewis Acid | Methanol, CH₂Cl₂ | 3-((Pyrrolidin-1-yl)methyl) adduct |
| Sulfur | Thiophenol | DBU, Et₃N | THF, CH₂Cl₂ | 3-((Phenylthio)methyl) adduct |
| Carbon | Diethyl Malonate | NaOEt, K₂CO₃ | Ethanol, Acetone | 3-(2,2-Bis(ethoxycarbonyl)ethyl) adduct |
| Oxygen | Phenol | K₂CO₃ | DMF, Acetonitrile | 3-((Phenoxy)methyl) adduct |
| Phosphorus | Diethyl Phosphite | NaH, DBU | THF | 3-((Diethoxyphosphoryl)methyl) adduct |
Table 1: Representative Michael Additions to this compound.
Conclusion
This compound is a potent and versatile Michael acceptor for advanced organic synthesis. The protocols and principles outlined in this guide demonstrate its utility in forming C-N, C-S, and C-C bonds, leading to structurally complex and valuable molecules. The rigid norbornane framework provides a reliable platform for stereocontrolled synthesis, particularly when employing modern organocatalytic or metal-catalyzed methods. Researchers are encouraged to use these protocols as a robust foundation for developing novel synthetic methodologies and accessing new chemical entities for drug discovery and materials science.
References
- Enantioselective Michael Addition of Cyclic β-Diones to α,β-Unsaturated Enones Catalyzed by Quinine-Based Organoc
- Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine c
- Asymmetric Phase-Transfer Catalytic aza-Michael Addition to Cyclic Enone: Highly Enantioselective and Diastereoselective Synthesis of Cyclic 1,3-Aminoalcohols. (2022).
- Asymmetric Phase-Transfer Catalytic aza-Michael Addition to Cyclic Enone: Highly Enantioselective and Diastereoselective Synthesis of Cyclic 1,3-Aminoalcohols. (2022). PubMed.
- Amine-Catalyzed Phospha-Michael Reaction of α,β-Unsaturated Aldehydes and Ketones with Multifunctional N-Heterocyclic Phosphine-Thioureas as Phosphonylation Reagent. (n.d.).
- Catalytic, Enantioselective Michael Addition Reactions. (2002).
- Michael Addition of Amines to Activated Alkenes Promoted by Zn/NH4Cl System. (n.d.). Chemical Research in Chinese Universities.
- Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic C
- Michael addition example reactions. (2020). YouTube.
- Michael addition reaction. (n.d.). Wikipedia.
- Stereospecific Preparation of Chiral 1,5-Diketone by One-Methylene Incorporated Dimerization Reaction of d-Camphor Enol
- This compound 97%. (n.d.). Sigma-Aldrich.
- Asymmetric Michael addition using a proline derivative 3 as heterogeneous organocatalyst. (n.d.).
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- CAMPHOR-DERIVED HETEROCYCLES SYNTHESES AND POTENTIAL APPLIC
- This compound. (n.d.). TCI AMERICA.
- This compound. (n.d.). TCI EUROPE N.V..
- Asymmetric Synthesis of 3‐Methylthio Alcohols by Intramolecular Michael Addition Reactions. (2005). Sci-Hub.
- Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsatur
- Improved synthesis of 2-norbornanone. (n.d.). LookChem.
- Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. (2022). MDPI.
- Michael Addition. (n.d.). Organic Chemistry Portal.
- Organocatalytic asymmetric Michael addition reaction of aldehydes with 2-furanones: experimental, applications and DFT studies. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
- The Michael Addition Reaction and Conjugate Addition. (2023). Master Organic Chemistry.
- Asymmetric 1,4-Michael Addition Reaction of Azadienes with α-Thiocyanoindanones Catalyzed by Bifunctional Chiral Squaramide. (n.d.). NIH.
- Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. (2022).
- Enantioselective Michael Addition of 3-Aryl-Substituted Oxindoles to Methyl Vinyl Ketone Catalyzed by a Binaphthyl-Modified Bifunctional Organoc
- examples of Michael additions. (2019). YouTube.
- Enantioselective Michael additions of aldehydes to nitroalkenes catalyzed with ionically tagged organocatalyst. (n.d.).
- Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole. (2022). NIH.
- The Vinylogous Michael Addition of 3‐Alkylidene‐2‐oxindoles to β,γ‐Unsaturated α‐Keto Esters by Bifunctional Cinchona Alkaloids. (2020).
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Synthesis and Functionalization of Advanced Polymers from 3-Methylene-2-norbornanone
An Application and Protocol Guide:
Introduction: The Unique Potential of 3-Methylene-2-norbornanone
This compound (3-MNB) is a bifunctional monomer that offers a compelling platform for the design of advanced functional polymers.[1][2] Its structure is unique, featuring a strained norbornene ring system ideal for controlled polymerization and a pendant ketone group that serves as a versatile handle for post-polymerization modification. The rigid bicyclic nature of the norbornene backbone imparts polymers with high glass transition temperatures (Tg) and thermal stability.[3] The true power of 3-MNB, however, lies in the strategic placement of the ketone functionality, which remains intact during specific polymerization processes and is readily available for a wide array of chemical transformations.
This guide provides a comprehensive overview of the synthesis of poly(this compound) via Ring-Opening Metathesis Polymerization (ROMP) and details subsequent protocols for its functionalization. We will explore the mechanistic underpinnings of these reactions, provide step-by-step experimental procedures, and discuss applications relevant to materials science and drug development.
Part 1: Polymerization of this compound via ROMP
Ring-Opening Metathesis Polymerization (ROMP) is the method of choice for polymerizing strained cyclic olefins like norbornene derivatives.[3] It is a living polymerization technique, particularly when using well-defined ruthenium-based catalysts (e.g., Grubbs' catalysts), which allows for precise control over polymer molecular weight, a narrow molecular weight distribution (low polydispersity index, PDI), and the synthesis of block copolymers.[4][5][6]
The Mechanism of Action
The polymerization proceeds via a metal-alkylidene (carbene) catalyst. The catalyst's metal center coordinates to the double bond of the norbornene monomer. This is followed by a [2+2] cycloaddition to form a metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition, which opens the strained ring and regenerates a new metal-alkylidene at the end of the growing polymer chain, ready to react with the next monomer.
Diagram 1: Overall Synthesis Workflow
Caption: Workflow from monomer to functionalized polymer.
Experimental Protocol 1: ROMP of this compound
This protocol describes the synthesis of poly(this compound) using Grubbs' 3rd Generation catalyst, which offers excellent functional group tolerance and high activity.
Materials:
-
This compound (3-MNB), purified by vacuum distillation.
-
Grubbs' 3rd Generation Catalyst [(H2IMes)(pyr)2(Cl)2Ru=CHPh].
-
Anhydrous, degassed dichloromethane (DCM).[7]
-
Ethyl vinyl ether (inhibitor).
-
Methanol (for precipitation).
-
Standard Schlenk line or glovebox setup for inert atmosphere.[8]
Procedure:
-
Preparation: In a glovebox, add 3-MNB (e.g., 500 mg, 4.09 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous, degassed DCM (e.g., 8 mL) to dissolve the monomer. The concentration is a critical parameter; a starting concentration of ~0.5 M is common.
-
Catalyst Solution: In a separate vial inside the glovebox, weigh Grubbs' 3rd Generation catalyst. The amount depends on the desired degree of polymerization (DP) or molecular weight. For a target DP of 100, the monomer-to-catalyst ratio ([M]/[I]) would be 100:1.
-
Catalyst mass = (moles of monomer / DP) * (M.W. of catalyst)
-
For DP=100: (4.09 mmol / 100) * (712.6 g/mol ) ≈ 29.1 mg
-
Dissolve this catalyst in 2 mL of anhydrous, degassed DCM.
-
-
Initiation: Rapidly inject the catalyst solution into the stirring monomer solution at room temperature. The reaction is often fast, and a change in viscosity may be observed.
-
Polymerization: Allow the reaction to stir for 1-2 hours under an inert atmosphere to ensure complete monomer conversion. Progress can be monitored by taking aliquots and analyzing via 1H NMR.
-
Termination: To quench the living polymerization, add an excess of ethyl vinyl ether (e.g., 0.5 mL) and stir for 30 minutes. This reacts with the propagating chain end, terminating the reaction.
-
Precipitation and Purification: Remove the flask from the inert atmosphere and slowly pour the viscous polymer solution into a beaker of rapidly stirring cold methanol (~200 mL). The polymer will precipitate as a solid.
-
Isolation: Collect the polymer by vacuum filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
-
Characterization:
-
1H and 13C NMR: Confirm the polymer structure. Expect to see the disappearance of the monomer's strained alkene protons and the appearance of broad peaks corresponding to the polymer backbone, with the ketone and methylene protons remaining.
-
Size Exclusion Chromatography (SEC/GPC): Determine the number-average molecular weight (Mn) and polydispersity index (PDI). A PDI close to 1.1 indicates a well-controlled, living polymerization.
-
| Parameter | Typical Value | Rationale |
| Monomer/Catalyst Ratio | 50:1 to 500:1 | Directly controls the polymer's molecular weight.[9] |
| Solvent | Anhydrous DCM or THF | Must be dry and degassed to prevent catalyst deactivation.[7] |
| Temperature | Room Temperature | Sufficient for high catalyst activity with norbornenes. |
| Reaction Time | 1-4 hours | Generally sufficient for high monomer conversion. |
| Quenching Agent | Ethyl Vinyl Ether | Efficiently caps the propagating chain end to terminate the reaction. |
Part 2: Post-Polymerization Functionalization
The pendant ketone group on the poly(3-MNB) backbone is a gateway to a vast library of functional polymers. Standard, high-yield ketone chemistry can be applied to modify the polymer for specific applications.
Diagram 2: Key Functionalization Pathways for Poly(3-MNB)
Caption: Chemical routes to functionalize the ketone backbone.
Experimental Protocol 2: Reductive Amination for Amine Functionalization
This protocol converts the ketone groups into secondary amines, which can be used to attach biomolecules, alter solubility, or introduce pH-responsive behavior.
Materials:
-
Poly(this compound) (from Protocol 1).
-
Benzylamine (or other primary amine).
-
Sodium triacetoxyborohydride [NaBH(OAc)3].
-
Anhydrous 1,2-dichloroethane (DCE) or THF.
-
Acetic acid (catalyst).
-
Saturated aqueous sodium bicarbonate (NaHCO3).
-
Diethyl ether (for precipitation).
Procedure:
-
Setup: Dissolve poly(3-MNB) (e.g., 200 mg, ~1.64 mmol of ketone units) in anhydrous DCE (10 mL) in a round-bottom flask with a stir bar.
-
Amine Addition: Add the primary amine (e.g., benzylamine, 1.5-2.0 equivalents per ketone unit) to the solution, followed by a catalytic amount of glacial acetic acid (1-2 drops).
-
Imine Formation: Allow the mixture to stir at room temperature for 1-2 hours to form the intermediate imine.
-
Reduction: Add sodium triacetoxyborohydride (1.5 equivalents per ketone unit) portion-wise over 10 minutes. NaBH(OAc)3 is a mild reducing agent ideal for this transformation. The reaction is typically stirred overnight at room temperature.
-
Quenching: Slowly add saturated aqueous NaHCO3 to quench the reaction and neutralize the acetic acid. Stir for 30 minutes.
-
Extraction (if necessary): If the polymer is soluble, transfer the mixture to a separatory funnel, separate the organic layer, and wash with water and brine. Dry the organic layer over anhydrous MgSO4.
-
Precipitation: Concentrate the solution and precipitate the functionalized polymer by adding it dropwise to a stirred beaker of diethyl ether or hexane.
-
Isolation and Characterization: Collect the polymer by filtration and dry under vacuum. Confirm the functionalization using:
-
FTIR Spectroscopy: Look for the disappearance of the C=O stretch (~1740 cm-1) and the appearance of N-H bending signals.
-
1H NMR: Observe the appearance of new peaks corresponding to the protons of the newly introduced group (e.g., aromatic protons from benzylamine).
-
Applications in Research and Drug Development
The ability to precisely synthesize a polymer backbone and then decorate it with a wide range of functional groups is highly valuable.
-
Drug Delivery: Hydrophilic groups (like amines or alcohols) can be installed to create amphiphilic block copolymers for micellar drug encapsulation. The ketone can also be used to form acid-labile hydrazone linkages for pH-triggered drug release in endosomal compartments.
-
Bioconjugation: Amine-functionalized polymers can be conjugated to proteins, peptides, or antibodies using standard bioconjugation chemistries (e.g., NHS-ester or EDC/sulfo-NHS coupling).
-
Advanced Materials: The rigid backbone of polynorbornene provides excellent mechanical and thermal properties, making these materials suitable for coatings, resins, and composites. Functionalization allows for the tuning of surface properties, adhesion, and chemical resistance.
References
-
Synthesis of End-functionalized Poly(norbornene)s and Poly(ethylidene norbornene)s Using a Pd(II) Catalyst in Combination with C - OSTI.GOV - [Link]
-
Norbornadiene Chain-End Functional Polymers as Stable, Readily Available Precursors to Cyclopentadiene Derivatives - ResearchGate - [Link]
-
Orthogonal Modification of Norbornene-Functional Degradable Polymers - AWS - [Link]
-
End-functionalization of ring-opened poly(norbornene)s prepared by ROMP... - ResearchGate - [Link]
-
Synthesis of end-functionalized poly(norbornene)s via ring-opening metathesis polymerization - Scholarworks@UNIST - [Link]
-
Ring Opening Metathesis Polymerization of Norbornene and Derivatives by the Triply Bonded Ditungsten Complex Na[W2(µ-Cl)3Cl4(THF)2] - MDPI - [Link]
-
The polymerization mechanisms of norbornene. - ResearchGate - [Link]
-
Synthesis and ring-opening metathesis polymerization (ROMP) of new N-fluoro-phenylnorbornene dicarboximides by 2nd generation ruthenium alkylidene catalysts - ResearchGate - [Link]
-
Synthesis of Poly(norbornene-methylamine), a Biomimetic of Chitosan, by Ring-Opening Metathesis Polymerization (ROMP) - ResearchGate - [Link]
-
Synthesis of Poly(norbornene-methylamine), a Biomimetic of Chitosan, by Ring-Opening Metathesis Polymerization (ROMP) - MDPI - [Link]
-
This compound | C8H10O | CID 96875 - PubChem - [Link]
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Application Note: 3-Methylene-2-norbornanone as a Versatile Synthon in Natural Product Synthesis
Abstract
3-Methylene-2-norbornanone, a bicyclic ketone featuring a strained ring system and a reactive α,β-unsaturated carbonyl moiety, has emerged as a powerful and versatile building block in the field of organic synthesis.[1] Its unique structural and electronic properties allow it to participate in a diverse array of chemical transformations, making it an ideal starting material for the stereocontrolled construction of complex molecular architectures. This application note provides a detailed overview of the core reactivity of this compound and illustrates its practical application through protocols and a case study in the total synthesis of the sesquiterpene, (±)-β-santalene.
Introduction: The Synthetic Potential of a Strained Enone
This compound (also known as 3-methylenebicyclo[2.2.1]heptan-2-one) is a colorless liquid with the molecular formula C₈H₁₀O.[1] The molecule's synthetic utility is derived from the convergence of several key features:
-
α,β-Unsaturated Ketone: The exocyclic double bond is conjugated with the ketone, creating a classic Michael acceptor system susceptible to 1,4-conjugate additions.[2][3]
-
Strained Bicyclic Core: The rigid bicyclo[2.2.1]heptane skeleton provides a well-defined three-dimensional framework, enabling a high degree of stereochemical control in addition reactions.
-
Dienophilic Reactivity: The electron-deficient exocyclic double bond can serve as a dienophile in Diels-Alder reactions, facilitating the rapid construction of polycyclic systems.[4][5]
-
Photochemical Susceptibility: The enone chromophore is suitable for photochemical transformations, such as [2+2] cycloadditions.[6][7]
These reactive sites allow for the sequential and controlled introduction of functionality, making this compound a valuable chiral building block for synthesizing natural products and their analogues.[8][9]
Core Reactivity and Mechanistic Principles
The reactivity of this compound can be categorized into several key transformation types. Understanding these reactions is fundamental to designing synthetic routes that leverage this versatile starting material.
Caption: Key reaction pathways of this compound.
Conjugate (Michael) Addition
The Michael addition is one of the most powerful C-C bond-forming reactions in organic synthesis.[3][10] In the context of this compound, a nucleophile adds to the β-carbon of the α,β-unsaturated system. This reaction is particularly effective with soft nucleophiles, such as organocuprates, enamines, and stabilized enolates.[11]
Mechanism:
-
Nucleophilic Attack: The nucleophile attacks the electrophilic β-carbon (the methylene carbon).
-
Enolate Formation: The π-electrons of the double bond shift, and the carbonyl π-electrons move to the oxygen atom, forming a resonance-stabilized enolate intermediate.
-
Protonation: The enolate is protonated upon acidic workup to yield the 1,4-adduct.[2]
The rigid norbornane skeleton often directs the incoming nucleophile to the less sterically hindered exo face, leading to high diastereoselectivity.
[4+2] Cycloaddition (Diels-Alder Reaction)
The Diels-Alder reaction is a concerted, pericyclic reaction that forms a six-membered ring from a conjugated diene and a dienophile.[4][5][12] The electron-deficient exocyclic double bond of this compound serves as an excellent dienophile.
Key Considerations:
-
Stereospecificity: The stereochemistry of the diene is retained in the product.
-
Endo Rule: In reactions with cyclic dienes, the "endo" product is often the kinetically favored product, where the substituents of the dienophile are oriented towards the newly forming double bond of the diene.
This reaction provides a powerful method for rapidly increasing molecular complexity and constructing intricate polycyclic frameworks.
Photochemical [2+2] Cycloaddition
Upon irradiation with UV light, the enone moiety of this compound can be excited to a triplet state.[6] This excited state can then react with an alkene in a stepwise, non-concerted [2+2] cycloaddition to form a cyclobutane ring. This transformation is particularly useful for synthesizing strained, four-membered ring systems that are difficult to access through other means.[7]
Protocol: Synthesis of a Key Alkylated Intermediate via Michael Addition
This protocol details a general procedure for the 1,4-conjugate addition of an organocuprate to this compound, a key step in the synthesis of various terpenoids. This procedure is adapted from methodologies used in the synthesis of compounds like β-santalene.[8]
Objective: To install an alkyl group at the C3 position via a Gilman cuprate.
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Quantity | Notes |
| Copper(I) Iodide (CuI) | 190.45 | 10.5 | 2.0 g | Purified by standard methods. |
| Anhydrous Tetrahydrofuran (THF) | - | - | 100 mL | Distilled from sodium/benzophenone. |
| Methyllithium (MeLi) | 21.98 | 20.0 | 12.5 mL (1.6 M in Et₂O) | Titrated prior to use. |
| This compound | 122.16 | 10.0 | 1.22 g | Purified by distillation. |
| Saturated aq. NH₄Cl | - | - | 50 mL | For quenching the reaction. |
Step-by-Step Methodology
-
Preparation of the Gilman Cuprate:
-
To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add copper(I) iodide (2.0 g, 10.5 mmol).
-
Add anhydrous THF (50 mL) via cannula and cool the resulting slurry to -78 °C using a dry ice/acetone bath.
-
Slowly add methyllithium (12.5 mL of a 1.6 M solution in diethyl ether, 20.0 mmol) to the stirred slurry. The mixture should turn into a clear, colorless, or slightly yellow solution of lithium dimethylcuprate (Me₂CuLi). Stir for 30 minutes at -78 °C.
-
-
Conjugate Addition:
-
Dissolve this compound (1.22 g, 10.0 mmol) in anhydrous THF (20 mL).
-
Add this solution dropwise via syringe to the prepared Gilman cuprate solution at -78 °C over 15 minutes.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to 0 °C and stir for an additional 2 hours. Monitor the reaction progress by TLC.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and stir until the aqueous layer turns a deep blue color.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 3-methyl-2-norbornanone derivative.
-
Causality and Insights: The use of an organocuprate (a "soft" nucleophile) is crucial for favoring the 1,4-conjugate addition over a 1,2-addition to the carbonyl group.[11] Performing the reaction at low temperatures (-78 °C) helps to control the reactivity and minimize side reactions. The ammonium chloride quench protonates the intermediate enolate and complexes with the copper salts, facilitating their removal.
Case Study: Total Synthesis of (±)-β-Santalene
β-Santalene is a sesquiterpenoid natural product and a key component of sandalwood oil.[13][14] Its synthesis provides an excellent example of the strategic use of this compound. A known synthesis proceeds through the alkylation of an intermediate derived from this compound.[8]
Synthetic Strategy
The synthesis hinges on transforming this compound into a more complex intermediate that can be further elaborated to the final natural product. A key transformation involves the addition of a prenyl-like side chain.
Caption: Simplified workflow for the synthesis of (±)-β-santalene.
Detailed Synthetic Protocol (Illustrative Key Steps)
The total synthesis of (±)-β-santalene and its congeners often begins with the creation of a suitable norbornanone framework. An established route utilizes an enolate alkylation strategy on a related saturated ketone, which can be derived from this compound via conjugate addition as described in Section 3.[8]
-
Formation of the Enolate: The ketone intermediate (e.g., 3-methyl-2-norbornanone) is treated with a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperature (-78 °C) in an anhydrous aprotic solvent like THF. This selectively deprotonates the α-carbon to form the lithium enolate.
-
Alkylation: The enolate is then treated with an electrophilic source of the side chain, such as 4-methyl-3-pentenyl bromide. This is an Sₙ2 reaction where the enolate acts as the nucleophile.
-
Conversion to β-Santalene: The resulting alkylated ketone can then be converted to β-santalene through a sequence of reactions, typically involving a Wittig reaction or a similar olefination to introduce the exocyclic methylene group, followed by any necessary functional group manipulations.
This strategic application of fundamental reactions, initiated from a versatile starting material like this compound, underscores its importance in the synthesis of complex natural products.
Summary and Outlook
This compound is a powerful and versatile tool for the synthetic chemist. Its inherent reactivity as a Michael acceptor, a dienophile, and a substrate for nucleophilic additions, all within a stereochemically defined bicyclic framework, allows for the efficient and controlled construction of complex molecules. The protocols and strategies outlined in this note demonstrate its utility in forming key C-C bonds and building molecular frameworks relevant to natural products like sesquiterpenes. As the demand for enantiomerically pure and complex small molecules in drug discovery and materials science continues to grow, the strategic application of chiral building blocks like this compound will remain a cornerstone of modern organic synthesis.
References
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Application Notes and Protocols for the Catalytic Hydrogenation of 3-Methylene-2-norbornanone
Abstract
This document provides a comprehensive guide for the catalytic hydrogenation of the exocyclic double bond in 3-methylene-2-norbornanone. This reaction is a key transformation for the synthesis of 3-methyl-2-norbornanone, a valuable intermediate in various chemical syntheses. These detailed application notes and protocols are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide covers the underlying reaction mechanism, a comparison of common catalytic systems, a detailed experimental protocol, and methods for product analysis and characterization. Emphasis is placed on the stereochemical outcome of the reaction and the practical aspects of performing the hydrogenation safely and efficiently.
Introduction: Significance and Background
The selective reduction of carbon-carbon double bonds is a fundamental transformation in organic chemistry.[1][2] The catalytic hydrogenation of this compound to produce 3-methyl-2-norbornanone is a reaction of significant interest due to the prevalence of the norbornane scaffold in natural products and pharmaceutical agents. The exocyclic methylene group presents a unique substrate for hydrogenation, and understanding the stereochemical control of this reaction is crucial for the synthesis of specific stereoisomers of the product. The choice of catalyst, solvent, and reaction conditions can profoundly influence the reaction rate and the diastereoselectivity of the hydrogen addition. This guide will explore these parameters to provide a robust and reproducible methodology.
Reaction Mechanism and Stereochemistry
Catalytic hydrogenation of alkenes is a heterogeneous process that occurs on the surface of a solid metal catalyst.[1][3] The generally accepted mechanism involves the following key steps:[4][5][6]
-
Adsorption of Reactants: Both hydrogen gas (H₂) and the alkene (this compound) are adsorbed onto the surface of the metal catalyst.[5][6]
-
Activation of Hydrogen: The H-H bond is weakened and broken, forming metal-hydride bonds on the catalyst surface.[2]
-
Hydrogen Transfer: The adsorbed alkene undergoes sequential addition of two hydrogen atoms from the catalyst surface.[5] This typically occurs in a syn-addition fashion, where both hydrogen atoms add to the same face of the double bond.[7][8]
-
Desorption of Product: The resulting saturated product, 3-methyl-2-norbornanone, has a weaker affinity for the catalyst surface and is desorbed, regenerating the active sites for the next catalytic cycle.[5]
Stereochemical Considerations:
The rigid bicyclic structure of the norbornanone framework imposes significant steric hindrance. The approach of the exocyclic double bond to the catalyst surface is expected to occur preferentially from the less hindered exo face. This leads to the predominant formation of the endo-3-methyl-2-norbornanone isomer.
Catalyst Selection: A Comparative Overview
The choice of catalyst is paramount for a successful hydrogenation reaction. Several metal catalysts are effective for the reduction of alkenes, each with its own advantages and disadvantages.[7]
| Catalyst | Common Support | Typical Loading (w/w %) | Activity | Selectivity | Key Considerations |
| Palladium on Carbon (Pd/C) | Activated Carbon | 5 - 10% | High | Good | Most common and cost-effective choice for simple alkene hydrogenations.[7][9] Can sometimes cause isomerization of the double bond.[7] |
| Platinum(IV) Oxide (PtO₂, Adams' catalyst) | None (reduced in situ) | N/A | Very High | Good | Highly active catalyst, often used when other catalysts fail.[10] The active catalyst is finely divided platinum metal.[10] |
| Raney Nickel (Raney® Ni) | None (activated alloy) | N/A | High | Good | A cost-effective alternative to precious metal catalysts.[8] It is pyrophoric and requires careful handling.[8][11] |
| Rhodium on Alumina (Rh/Al₂O₃) | Alumina | 1 - 5% | High | Excellent | Often used for aromatic and heteroaromatic hydrogenations, but also effective for alkenes.[12] Can be used for asymmetric hydrogenations with chiral ligands.[12] |
For the hydrogenation of this compound, 10% Palladium on Carbon (Pd/C) is recommended as the initial catalyst of choice due to its high activity, good selectivity, and ease of handling.
Experimental Protocol: Hydrogenation of this compound
This protocol details the procedure for the catalytic hydrogenation of this compound using 10% Pd/C at atmospheric pressure.
Materials and Equipment
-
This compound
-
10% Palladium on Carbon (Pd/C), 50% wet with water
-
Ethanol (anhydrous)
-
Hydrogen (H₂) gas cylinder with a regulator
-
Two or three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Hydrogen balloon
-
Vacuum/Nitrogen line (Schlenk line)
-
Syringes and needles
-
Celite® for filtration
-
Rotary evaporator
-
Standard laboratory glassware
Safety Precautions
-
Hydrogen gas is highly flammable and can form explosive mixtures with air. [13][14] All operations involving hydrogen must be conducted in a well-ventilated fume hood.[15]
-
Palladium on carbon is pyrophoric, especially when dry and in the presence of hydrogen. [16][17] Handle the catalyst carefully, and never allow it to become dry. The used catalyst should be quenched with water immediately after filtration.[16]
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Ensure all glassware is free of cracks and defects.[17]
-
Perform a leak test on the reaction setup before introducing hydrogen.[15]
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.22 g, 10 mmol).
-
Add anhydrous ethanol (e.g., 20 mL) to dissolve the substrate.
-
Carefully add 10% Pd/C (e.g., 60 mg, 5 mol% Pd) to the flask. Note: The catalyst is typically handled as a slurry in the reaction solvent to minimize the risk of ignition.
-
Seal the flask with septa.
-
-
Inerting the System:
-
Introducing Hydrogen:
-
Connect a hydrogen-filled balloon to the flask via a needle.
-
Evacuate the flask one final time and then backfill with hydrogen from the balloon.
-
Ensure the balloon remains inflated, indicating a positive pressure of hydrogen.
-
-
Reaction:
-
Work-up:
-
Once the reaction is complete (typically 2-4 hours, as indicated by the disappearance of the starting material), carefully replace the hydrogen atmosphere with nitrogen by evacuating and backfilling three times.[15][16]
-
Prepare a small pad of Celite® in a Büchner funnel and wet it with ethanol.
-
Filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Wash the flask and the Celite® pad with additional ethanol.
-
Immediately quench the used catalyst on the Celite® pad with water to prevent ignition. [16]
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
-
Purification and Characterization:
-
The crude product can be purified by column chromatography on silica gel if necessary.
-
Characterize the product by ¹H NMR, ¹³C NMR, IR, and GC-MS to confirm its identity and purity.
-
Experimental Workflow Diagram
Caption: Workflow for the catalytic hydrogenation of this compound.
Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for monitoring the progress of the hydrogenation reaction and confirming the molecular weight of the product.[19][20] The disappearance of the peak corresponding to this compound and the appearance of a new peak for 3-methyl-2-norbornanone can be readily observed.
Infrared (IR) Spectroscopy
IR spectroscopy can be used to monitor the disappearance of the C=C stretching vibration of the exocyclic double bond (typically around 1650 cm⁻¹) and the appearance of C-H stretching vibrations of the newly formed methyl group (around 2870-2960 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of the product and for determining the stereochemical outcome of the reaction.
-
¹H NMR: The disappearance of the signals corresponding to the vinylic protons of the starting material (typically around 4.5-5.0 ppm) is a clear indication of a complete reaction. The appearance of a doublet for the new methyl group (around 1.0 ppm) coupled to the adjacent proton is expected. The coupling constants can provide information about the stereochemistry.
-
¹³C NMR: The disappearance of the sp² carbon signals of the exocyclic double bond and the appearance of new sp³ carbon signals for the methyl group and the methine carbon confirm the reduction.
Conclusion
The catalytic hydrogenation of this compound is a reliable and efficient method for the synthesis of 3-methyl-2-norbornanone. The use of 10% Pd/C as a catalyst under atmospheric pressure of hydrogen provides a straightforward and high-yielding procedure. Careful attention to safety, particularly the handling of hydrogen gas and the pyrophoric catalyst, is essential for the successful execution of this reaction. The analytical techniques described herein provide a robust framework for monitoring the reaction and characterizing the final product.
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Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011, November 25). Master Organic Chemistry. [Link]
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Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. (2012, November 7). Chemical Society Reviews (RSC Publishing). [Link]
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Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11). Industrial Safety Solution. [Link]
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Hydrogenation SOP. (n.d.). University of Wisconsin-Madison. [Link]
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Origin of the Selectivity and Activity in the Rhodium-Catalyzed Asymmetric Hydrogenation Using Supramolecular Ligands. (2019, July 12). ACS Publications. [Link]
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Mechanistic comparison of heterogeneous and homogeneous hydrogenation. (2025, August 6). ResearchGate. [Link]
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Hazards associated with laboratory scale hydrogenations. (n.d.). ACS Chemical Health & Safety. [Link]
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8.6: Reduction of Alkenes - Hydrogenation. (2024, October 2). Chemistry LibreTexts. [Link]
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Hydrogenation reaction safety. (2024, June 7). YouTube. [Link]
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Hydrogenation Reactions during Pyrolysis-Gas Chromatography/Mass Spectrometry Analysis of Polymer Samples Using Hydrogen Carrier Gas. (2016). Frontier-Lab. [Link]
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8.6 Reduction of Alkenes: Hydrogenation. (2024, April 20). Chemistry LibreTexts. [Link]
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Rhodium-catalyzed hydrogen transfer of alkenes in the presence of... (n.d.). ResearchGate. [Link]
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Hydrogenation Reactions during Pyrolysis-Gas Chromatography/Mass Spectrometry Analysis of Polymer Samples Using Hydrogen Carrier Gas. (2016, April 29). ACS Publications. [Link]
-
Palladium on carbon. (n.d.). Wikipedia. [Link]
-
Hydrogenation of alkenes using the Pd(0)/C catalyst system obtained in situ from Pd(OAc)2. (n.d.). ResearchGate. [Link]
-
Video: Catalytic Hydrogenation of Alkene: Applications in Chemistry. (2017, February 22). JoVE. [Link]
-
Alkenes to Alkanes, Part 2: Homogeneous Catalytic Hydrogenation. (2021, November 30). YouTube. [Link]
-
Raney nickel. (n.d.). Wikipedia. [Link]
-
Homogeneous vs Heterogeneous Catalysts. (n.d.). University of Pennsylvania. [Link]
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22 28 Hydrogenation of alkene catalyzed by Wilkinson's chloridotris(triphenylphosphine)rhodium(I). (2019, May 30). YouTube. [Link]
-
Video: Catalytic Hydrogenation Reaction & Mechanism. (n.d.). Study.com. [Link]
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Hydrogenation Reactions during Pyrolysis-Gas Chromatography/Mass Spectrometry Analysis of Polymer Samples Using Hydrogen Carrier Gas. (2025, August 6). ResearchGate. [Link]
-
11.2: Hydrogenation with Heterogeneous Catalysts. (2021, July 31). Chemistry LibreTexts. [Link]
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GC-MS analysis of hydrogenation products. (n.d.). ResearchGate. [Link]
-
Headspace GC-MS with hydrogen hampered by hydrogenation. (2021, November 2). Wiley Analytical Science. [Link]
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Wilkinson's catalyst-hydrogenation-applications-structure-reactions-AdiChemistry. (2018, May 16). YouTube. [Link]
-
Homogenous and Heterogenous catalysts. (2017, November 23). Chemistry Notes. [Link]
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Hydrogenation reactions using Raney-type nickel catalysts. (n.d.). ResearchGate. [Link]
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Hydrogenation of Double and Triple Bonds. (n.d.). Dalal Institute. [Link]
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Transfer hydrogenation of olefins catalysed by nickel nanoparticles. (n.d.). RUA. [Link]
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Catalytic Hydrogenation. (n.d.). ChemTalk. [Link]
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Manganese-Catalyzed Hydrogenation of Ketones under Mild and Base-free Conditions. (2021, April 22). ACS Publications. [Link]
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(n.d.). Organic Syntheses Procedure. [Link]
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Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives: history, advances and future directions. (2015, May 5). Chemical Society Reviews (RSC Publishing). [Link]
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Application Note: Photochemical [2+2] Cycloaddition of 3-Methylene-2-norbornanone for the Synthesis of Complex Polycyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The photochemical [2+2] cycloaddition reaction is a powerful and efficient method for constructing strained cyclobutane rings, which are key structural motifs in numerous natural products and pharmaceutically active compounds.[1] This application note provides an in-depth guide to the intermolecular photochemical [2+2] cycloaddition of 3-methylene-2-norbornanone, a versatile α,β-unsaturated ketone. We will explore the underlying mechanistic principles, discuss the critical factors governing stereoselectivity, and provide a detailed, field-proven protocol for conducting this transformation. The resulting polycyclic products serve as valuable building blocks for creating sp³-rich scaffolds, addressing the growing need for three-dimensional molecular architectures in drug discovery.[2]
Introduction and Scientific Context
The synthesis of complex, non-planar molecular structures is a central challenge in modern organic chemistry and drug development. Molecules with a higher fraction of sp³-hybridized carbons (Fsp³) and defined stereochemistry are known to have improved clinical success rates due to better solubility, selectivity, and metabolic stability.[2] The photochemical [2+2] cycloaddition offers a direct, atom-economical route to such structures by forming two new carbon-carbon bonds and up to four new stereocenters in a single step.[3]
This compound is an excellent substrate for this transformation. Its rigid bicyclo[2.2.1]heptane framework provides a platform for high stereocontrol, while the exocyclic enone moiety is a reactive chromophore for photochemical excitation. The cycloaddition of alkenes to this substrate generates intricate spiro-fused polycyclic systems that are otherwise difficult to access through traditional thermal methods.
Mechanistic Principles and Stereochemical Control
The photochemical [2+2] cycloaddition of an enone and an alkene is not a concerted process but proceeds through a stepwise mechanism involving electronically excited states and diradical intermediates. Understanding this pathway is crucial for predicting and controlling the reaction's outcome.
The Stepwise Diradical Mechanism
The reaction is initiated by the absorption of UV light by the enone chromophore of this compound. The process can be dissected into several key steps:
-
Photoexcitation: The enone absorbs a photon (typically UV-A, ~350-400 nm), promoting it from its ground state (S₀) to a singlet excited state (S₁).
-
Intersystem Crossing (ISC): The short-lived S₁ state rapidly undergoes intersystem crossing to a more stable triplet excited state (T₁). This triplet state is the key reactive intermediate in most enone cycloadditions.
-
Exciplex Formation & C-C Bond Formation: The triplet enone interacts with a ground-state alkene to form an excited-state complex known as an exciplex. This is followed by the formation of the first carbon-carbon bond, generating a 1,4-diradical intermediate. The regioselectivity of this step is determined by the electronic and steric properties of both the enone and the alkene.
-
Spin Inversion and Ring Closure: The triplet diradical must undergo spin inversion to a singlet diradical before the final carbon-carbon bond can form, closing the cyclobutane ring.
Causality of Stereoselectivity
For this compound, the facial selectivity of the alkene attack is a critical consideration. The rigid, concave shape of the norbornanone skeleton sterically hinders the endo face. Consequently, the incoming alkene will preferentially approach from the less hindered exo face, leading to a high degree of diastereoselectivity in the final product. The stereochemistry of the alkene is often scrambled in the diradical intermediate, but for cyclic alkenes, the original stereochemistry is typically retained.
Application and Scope
The primary application of this reaction is the rapid construction of complex polycyclic frameworks. The resulting spiro-cyclobutane-norbornanone products can be further elaborated, making this a strategic step in the synthesis of natural products or novel chemical entities for high-throughput screening.
| Alkene Partner | Expected Product Type | Key Advantages | Potential Challenges |
| Ethylene / Propylene | Spiro[bicyclo[2.2.1]heptane-3,1'-cyclobutan]-2-one | Access to simple spirocycles | Handling of gaseous reagents |
| Cyclopentene / Cyclohexene | Dispiro-polycyclic systems | High diastereoselectivity, rigid scaffolds | Potential for side reactions with cyclohexene |
| Styrene Derivatives | Phenyl-substituted spirocycles | Introduction of aromatic moieties | Regioselectivity needs to be considered |
| Electron-deficient Alkenes | Functionalized cyclobutanes | Introduction of functional groups (esters, nitriles) | Slower reaction rates may be observed |
Detailed Experimental Protocols
This section provides a representative, self-validating protocol for the intermolecular [2+2] photocycloaddition.
Safety Precautions: UV radiation is harmful to eyes and skin. The photoreactor must be properly shielded. Reactions should be conducted in a well-ventilated fume hood.
Essential Equipment and Reagents
-
Photoreactor: A borosilicate or quartz immersion-well reactor is recommended. Quartz is necessary for wavelengths below 300 nm, but borosilicate is sufficient for most enone reactions using medium-pressure mercury lamps or 350 nm LEDs.[3]
-
Light Source: A 450W medium-pressure mercury vapor lamp is a standard choice. Alternatively, a high-power LED array (e.g., 365 nm) can provide more selective irradiation.
-
Cooling System: Photochemical reactions can generate significant heat. A cooling bath or an immersion cooler is essential to maintain a constant temperature (typically 0-20 °C) and prevent thermal side reactions.
-
Inert Gas: An argon or nitrogen line with a bubbler is required to deoxygenate the solvent, as dissolved oxygen can quench the triplet excited state.
-
Reagents: this compound[4][5], alkene (e.g., cyclopentene), anhydrous solvent (e.g., acetone, acetonitrile, or dichloromethane). Acetone can also act as a triplet sensitizer.
General Protocol: Cycloaddition with Cyclopentene
-
Preparation: In a 250 mL photoreactor vessel, dissolve this compound (1.0 g, 8.19 mmol, 1.0 equiv) in 200 mL of anhydrous acetone. Add cyclopentene (2.8 g, 41.0 mmol, 5.0 equiv). A moderate excess of the alkene partner is used to favor the intermolecular reaction over potential enone dimerization.
-
Deoxygenation: Equip the vessel with the immersion well, a gas inlet, and a condenser. Sparge the solution with a gentle stream of nitrogen or argon for 30 minutes to remove dissolved oxygen.
-
Irradiation: Start the coolant circulation to maintain the reaction temperature at approximately 10-15 °C. Once the temperature is stable, turn on the UV lamp.
-
Monitoring: Follow the disappearance of the starting material by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction time can vary from 4 to 24 hours depending on the lamp intensity and substrate concentration.
-
Workup: Once the reaction is complete, turn off the lamp and cooling system. Remove the solvent and excess cyclopentene under reduced pressure using a rotary evaporator.
-
Purification: The crude residue is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the spiro-polycyclic product.
-
Characterization: The structure and stereochemistry of the purified product should be confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry. The high diastereoselectivity due to exo-attack can typically be confirmed by 2D NMR techniques (e.g., NOESY).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | - Insufficient deoxygenation- Lamp is old or failing- Incorrect wavelength (glassware filtering UV) | - Increase sparging time; ensure a positive inert gas pressure.- Check lamp specifications and replace if necessary.- Use a quartz vessel for lower wavelength requirements. |
| Polymerization | - High concentration- Over-irradiation | - Reduce the initial concentration of reactants.- Monitor the reaction closely and stop it once the starting material is consumed. |
| Formation of Side Products | - Thermal side reactions- Enone dimerization is competitive | - Ensure the cooling system is effective; run at a lower temperature.- Increase the molar excess of the alkene partner. |
Conclusion
The photochemical [2+2] cycloaddition of this compound is a highly effective method for generating stereochemically rich, complex polycyclic molecules. The rigid bicyclic framework of the starting material provides an excellent platform for controlling the stereochemical outcome of the reaction, favoring exo-facial attack. By following the detailed protocols and understanding the mechanistic principles outlined in this note, researchers can leverage this powerful transformation to build novel molecular scaffolds for applications in medicinal chemistry and materials science.
References
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[6] Yoon, T. P., et al. (2020). A General Strategy for the Synthesis of Truxinate Natural Products Enabled by Enantioselective [2+2] Photocycloadditions. In Organic Syntheses Procedure. Available at: [Link]
[7] Rossi, S., et al. (2023). Synthesis of Bicyclo[3.2.0]heptanes by Organophotoredox Catalytic Diastereoselective Anion Radical [2+2] Photocycloadditions. AIR Unimi. Available at: [Link]
2]** Booker-Milburn, K. I. (2019). Escaping from Flatland: [2 + 2] Photocycloaddition; Conformationally Constrained sp3-rich Scaffolds for Lead Generation. ACS Medicinal Chemistry Letters. Available at: [Link]
[8] Protti, S., et al. (2022). Organophotoredox-Catalyzed Stereoselective Synthesis of Bicyclo[3.2.0]heptanes via [2+2] Photocycloaddition. Molecules. Available at: [Link]
[9] Lenci, E., et al. (2021). Conformationally restricted pyrrolidines by intramolecular [2+2] photocycloaddition reactions. Chemical Communications. Available at: [Link]
[10] Nevado, C., et al. (2016). Synthesis of Cyclobutanes by Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions. Organic Syntheses. Available at: [Link]
[11] Orfanopoulos, M., et al. (2022). Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. ACS Organic & Inorganic Au. Available at: [Link]
[1] Georgakopoulos, S., et al. (2022). Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. ACS Organic & Inorganic Au. Available at: [Link]
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Introduction: Synthesis of Chiral Tertiary Alcohols in a Rigid Bicyclic System
An Application Guide to the Diastereoselective Addition of Grignard Reagents to 3-Methylene-2-norbornanone
The Grignard reaction is a cornerstone of organic synthesis, providing a powerful method for carbon-carbon bond formation.[1][2] Its application to ketones is a classic route to tertiary alcohols, which are pivotal structural motifs in medicinal chemistry and natural product synthesis.[3][4] This document provides a detailed technical guide for the addition of Grignard reagents to this compound, a strained bicyclic ketone.[5] The reaction is of particular interest due to the rigid bicyclo[2.2.1]heptane framework, which imposes significant steric constraints and allows for a high degree of stereocontrol during the nucleophilic attack.
The primary product of this reaction is a 2-substituted 3-methylene-2-norbornanol, a chiral tertiary alcohol. Understanding and controlling the facial selectivity of the Grignard reagent's approach to the carbonyl group is critical for obtaining the desired diastereomer. This guide will explore the mechanistic underpinnings of this selectivity, provide a robust experimental protocol, and offer insights into the analysis of the reaction's outcome.
Mechanistic Insights and Stereochemical Control
The stereochemical outcome of the Grignard addition to this compound is dictated by the unique topology of the bicyclic ring system. The carbonyl carbon can be attacked by the nucleophilic Grignard reagent from one of two faces: the exo face or the endo face.
-
Exo Attack (Favored): The exo face is sterically unhindered, offering a clear trajectory for the incoming nucleophile.
-
Endo Attack (Disfavored): The endo face is significantly shielded by the C7-methylene bridge, creating substantial steric hindrance that discourages nucleophilic approach.
This inherent steric bias leads to a high diastereoselectivity, with the Grignard reagent preferentially adding from the exo face to yield the endo-alcohol as the major product.[6][7] While predictive models like the Felkin-Anh model are invaluable for acyclic systems, the stereoselectivity in rigid polycyclic systems like norbornanone is predominantly governed by steric hindrance.[8][9][10]
The general mechanism proceeds via a nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon.[11] This forms a tetrahedral magnesium alkoxide intermediate. A subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol product.[12]
Caption: Diastereoselective Grignard addition to this compound.
Experimental Protocol
This protocol is divided into two main stages: the preparation of the Grignard reagent and its subsequent reaction with this compound.
Safety Precautions:
-
Grignard reactions are highly sensitive to moisture and air.[1] All glassware must be rigorously dried (e.g., oven-dried at >120°C for several hours and cooled in a desiccator) and the reaction must be conducted under an inert atmosphere (e.g., dry nitrogen or argon).
-
Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are extremely flammable and volatile.[3] All operations must be performed in a certified chemical fume hood, away from ignition sources.
-
The quenching of the Grignard reaction is exothermic. Perform this step slowly in an ice bath.
Part A: Preparation of the Grignard Reagent (Example: Phenylmagnesium Bromide)
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (containing CaCl₂ or Drierite), and a rubber septum. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.
-
Reagent Addition: To the flask, add magnesium turnings (1.2 eq).
-
Initiation: Add a small portion (approx. 10%) of a solution of the aryl/alkyl halide (e.g., bromobenzene, 1.1 eq) in anhydrous diethyl ether or THF via syringe.
-
Activation (if necessary): If the reaction does not initiate spontaneously (indicated by gentle bubbling and warmth), a small crystal of iodine can be added, or the flask can be gently warmed with a heat gun.[13] Crushing the magnesium turnings with a dry glass rod can also expose a fresh reactive surface.[2]
-
Completion: Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 30-60 minutes to ensure complete formation of the Grignard reagent.[14]
Part B: Addition to this compound and Workup
-
Reaction Setup: In a separate, dry, inert-atmosphere flask, dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF.
-
Cooling: Cool the freshly prepared Grignard reagent solution to 0°C using an ice-water bath.
-
Addition: Slowly add the solution of this compound to the stirred Grignard reagent via syringe or dropping funnel over 20-30 minutes. Maintain the temperature at 0°C to control the exothermic reaction.[15]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting ketone.
-
Quenching: Cool the reaction flask back to 0°C in an ice bath. Very slowly and carefully, add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise with vigorous stirring to quench any unreacted Grignard reagent and protonate the magnesium alkoxide salt.
-
Extraction: Transfer the mixture to a separatory funnel. If two layers do not form, add more diethyl ether. Separate the layers and extract the aqueous layer two more times with diethyl ether.
-
Washing & Drying: Combine the organic extracts and wash them sequentially with water and then a saturated brine solution. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. The resulting crude tertiary alcohol can be purified by flash column chromatography on silica gel or by recrystallization, if solid.[16]
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Application Notes and Protocols: Synthesis of 3-Methylene-2-methylenenorbornane via Wittig Reaction
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Utility of the Wittig Reaction in Complex Alkene Synthesis
The Wittig reaction stands as a cornerstone of synthetic organic chemistry, prized for its reliability in constructing carbon-carbon double bonds with excellent regiocontrol.[1] Developed by Georg Wittig in 1954, this Nobel Prize-winning transformation facilitates the conversion of aldehydes and ketones into alkenes through the reaction with a phosphorus ylide, also known as a Wittig reagent.[2] The reaction's broad functional group tolerance and versatility have cemented its role in the synthesis of complex natural products and pharmaceutical agents.[3][4]
This guide provides a detailed examination of the Wittig reaction applied to a challenging substrate: 3-Methylene-2-norbornanone. The rigid, bicyclic framework of this ketone presents significant steric hindrance around the carbonyl group, a common obstacle that can impede or altogether prevent many standard transformations.[4] The protocol herein is optimized for the methylenation of this hindered ketone to yield 3-methylene-2-methylenenorbornane, a valuable synthon for further elaboration in drug discovery and materials science. We will delve into the mechanistic underpinnings, provide a robust experimental protocol, and outline the expected analytical characterization of the final product.
Mechanistic Rationale: Overcoming Steric Hindrance
The Wittig reaction proceeds through the nucleophilic addition of a phosphorus ylide to a carbonyl compound.[5] The most widely accepted mechanism involves a concerted [2+2] cycloaddition between the ylide and the carbonyl to form a four-membered ring intermediate known as an oxaphosphetane.[6] This intermediate rapidly collapses in a retro-[2+2] cycloaddition to yield the desired alkene and a highly stable triphenylphosphine oxide byproduct, the formation of which is the thermodynamic driving force of the reaction.[7]
For the synthesis of 3-methylene-2-methylenenorbornane, the non-stabilized ylide, methylenetriphenylphosphorane (Ph₃P=CH₂), is employed. The reaction is illustrated below:
Reaction Scheme:
The primary challenge in this specific transformation is the steric bulk surrounding the carbonyl group of the norbornanone ring system. This can hinder the approach of the Wittig reagent.[4] To overcome this, the reaction is typically conducted under anhydrous conditions using a strong, non-nucleophilic base to generate the highly reactive ylide in situ, ensuring a sufficient driving force for the reaction to proceed despite the steric impediment.[8][9]
Experimental Protocol: A Step-by-Step Guide
This protocol is designed for the gram-scale synthesis of 3-methylene-2-methylenenorbornane. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| Methyltriphenylphosphonium bromide | 98% | Sigma-Aldrich | 1779-49-3 | Must be dried under vacuum before use. |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Sigma-Aldrich | 109-72-8 | Highly pyrophoric. Handle under inert atmosphere. |
| This compound | 97% | Sigma-Aldrich | 5597-27-3 | Store under argon. |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Sigma-Aldrich | 109-99-9 | Freshly distilled from sodium/benzophenone. |
| Saturated aqueous ammonium chloride (NH₄Cl) | Reagent Grade | Fisher Scientific | 12125-02-9 | |
| Diethyl ether (Et₂O) | Anhydrous | Fisher Scientific | 60-29-7 | |
| Magnesium sulfate (MgSO₄) | Anhydrous | Fisher Scientific | 7487-88-9 | |
| Celite® 545 | --- | Sigma-Aldrich | 68855-54-9 |
Instrumentation
-
Round-bottom flasks, oven-dried
-
Magnetic stirrer and stir bars
-
Schlenk line or inert gas (argon or nitrogen) manifold
-
Syringes and needles
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash column chromatography system
Protocol Workflow Diagram
Caption: Experimental workflow for the Wittig methylenation of this compound.
Step-by-Step Procedure
1. Preparation of the Wittig Reagent (Methylenetriphenylphosphorane)
a. To an oven-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.2 equivalents). b. Dry the phosphonium salt under high vacuum for at least 2 hours. c. Under a positive pressure of argon or nitrogen, add anhydrous tetrahydrofuran (THF) to create a suspension (approximately 0.5 M). d. Cool the suspension to 0 °C in an ice bath. e. Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe over 15 minutes. A deep orange or yellow color indicates the formation of the ylide.[10] f. Stir the resulting mixture at 0 °C for 1 hour.
2. Wittig Reaction
a. In a separate oven-dried flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF. b. Add the ketone solution dropwise to the ylide suspension at 0 °C over 20 minutes. c. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. d. Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent system and visualizing with a potassium permanganate stain). The starting ketone should be consumed.
3. Workup and Purification
a. Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride. b. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). c. Combine the organic layers and wash with brine (1 x 50 mL). d. Dry the organic layer over anhydrous magnesium sulfate, filter through a pad of Celite®, and concentrate under reduced pressure using a rotary evaporator. e. The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of hexanes to remove the non-polar product from the more polar triphenylphosphine oxide.
Characterization of 3-Methylene-2-methylenenorbornane
The successful synthesis of the target compound can be confirmed by standard spectroscopic methods.
Expected Spectroscopic Data
| Technique | Starting Material (this compound) | Product (3-Methylene-2-methylenenorbornane) |
| ¹H NMR | Signals for the exocyclic methylene protons (~5.0-5.8 ppm), bridgehead protons, and aliphatic protons of the norbornane core.[11] | Two new signals for the newly introduced exocyclic methylene protons (typically ~4.5-5.0 ppm). The disappearance of the ketone carbonyl will lead to upfield shifts of adjacent protons. The original exocyclic methylene protons will remain. |
| ¹³C NMR | A signal for the ketone carbonyl (~200-210 ppm) and the sp² carbons of the exocyclic double bond (~140-150 ppm and ~105-115 ppm). | Disappearance of the ketone carbonyl signal. Appearance of a new sp² carbon signal for the new methylene group (~100-110 ppm) and a new quaternary sp² carbon signal (~150-160 ppm). |
| IR Spectroscopy | Strong C=O stretch (~1750 cm⁻¹). C=C stretch (~1650 cm⁻¹). | Absence of the strong C=O stretch. Persistence of the C=C stretch. Appearance of a =C-H stretch (~3080 cm⁻¹). |
| Mass Spectrometry | M/z = 122.16 (for C₈H₁₀O). | M/z = 120.19 (for C₉H₁₂) reflecting the loss of oxygen and addition of a CH₂ group, with a net change of +14 Da - 16 Da = -2 Da. |
Troubleshooting and Key Considerations
-
Low Yield: Incomplete ylide formation is a common issue. Ensure the phosphonium salt is thoroughly dried and that the base is of high quality and accurately titrated. The reaction may also be slow due to steric hindrance; longer reaction times or gentle heating (e.g., to 40 °C) may be necessary.[4]
-
Recovery of Starting Material: This indicates that the Wittig reaction has not proceeded. In addition to incomplete ylide formation, the steric hindrance of the ketone may be too great for the reaction conditions. The use of a more reactive phosphonium ylide or alternative olefination methods like the Horner-Wadsworth-Emmons reaction could be considered, although the latter is typically more effective with stabilized ylides.[4]
-
Side Reactions: The enolizable nature of the ketone could potentially lead to side reactions if the ylide acts as a base. The in situ generation of the ylide and subsequent addition of the ketone at low temperature helps to minimize this possibility.
Conclusion
The Wittig reaction provides a powerful and direct method for the synthesis of 3-methylene-2-methylenenorbornane from its corresponding ketone. While the sterically hindered nature of the substrate presents a challenge, the protocol detailed above, which utilizes a non-stabilized ylide generated in situ, is designed to overcome this obstacle. Careful attention to anhydrous conditions and the purity of reagents is paramount to achieving a successful outcome. The resulting diene is a versatile building block for the development of novel molecular architectures.
References
-
Organic Chemistry Portal. "Wittig Reaction." Accessed January 16, 2026. [Link]
-
Master Organic Chemistry. "Wittig Reaction - Examples and Mechanism." Accessed January 16, 2026. [Link]
-
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-
Chemistry Steps. "The Wittig Reaction: Examples and Mechanism." Accessed January 16, 2026. [Link]
-
Grokipedia. "Methylenetriphenylphosphorane." Accessed January 16, 2026. [Link]
-
Lumen Learning. "20.4. The Wittig reaction | Organic Chemistry II." Accessed January 16, 2026. [Link]
-
Wikipedia. "Methylenetriphenylphosphorane." Accessed January 16, 2026. [Link]
-
Chemistry LibreTexts. "Wittig Reaction." Accessed January 16, 2026. [Link]
-
Chemistry LibreTexts. "13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction." Accessed January 16, 2026. [Link]
-
PubChem. "this compound." Accessed January 16, 2026. [Link]
-
Organic Syntheses. "Preparation of (Triphenylphosphoranylidene)-Ketene from (Methoxycarbonylmethylene)-Triphenylphosphorane." Accessed January 16, 2026. [Link]
-
The Reaction Notebook. "Wittig Reaction - Common Conditions." Accessed January 16, 2026. [Link]
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Application Notes & Protocols: Strategic Development of C-H Activation and Functionalization of 3-Methylene-2-norbornanone
Authored for Researchers, Scientists, and Drug Development Professionals
Strategic Overview: Unlocking a Privileged Scaffold
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as one of the most powerful strategies in modern organic synthesis, offering atom- and step-economical pathways to complex molecules by bypassing traditional pre-functionalization steps.[1] The bicyclo[2.2.1]heptane (norbornane) framework is a privileged scaffold in medicinal chemistry and materials science, prized for its rigid, three-dimensional structure. 3-Methylene-2-norbornanone, in particular, presents a unique synthetic challenge and opportunity. It combines the strained bicyclic core with multiple, distinct reactive sites: an exocyclic olefin, a ketone carbonyl, and a variety of sp² and sp³ C-H bonds.
This document serves as a senior application scientist's guide to developing novel C-H functionalization methods for this substrate. As no direct literature exists for this specific transformation, we will proceed from first principles, leveraging established methodologies in ketone-directed C-H activation to propose robust starting points for research and development. The primary objective is to achieve selective functionalization at positions that are otherwise difficult to access, thereby unlocking new chemical space for drug discovery and materials science.
The key to selectivity lies in understanding the diverse reactivity of the C-H bonds present in the molecule.
Figure 2: A generalized catalytic cycle for transition metal-directed C-H functionalization.
Protocols for Method Development
The following protocols are designed as robust starting points for the systematic development of a C-H functionalization reaction with this compound.
Protocol 1: Rh(III)-Catalyzed Allylic C-H Olefination
Objective: To selectively functionalize the allylic C-H bond (position C1 or C7) via coupling with an activated olefin.
Rationale: Cationic Rh(III) catalysts are well-suited for this transformation. [2][3]The ketone is expected to direct the catalyst to form a 5-membered rhodacycle via activation of the C1-H bond. The resulting Rh-C bond can then undergo migratory insertion with an olefin coupling partner.
Materials:
-
This compound (Substrate)
-
Styrene (Coupling Partner)
-
[Cp*RhCl₂]₂ (Catalyst Precursor)
-
AgSbF₆ (Halide Scavenger)
-
Cu(OAc)₂ (Oxidant)
-
1,2-Dichloroethane (DCE) (Solvent, anhydrous)
-
Inert atmosphere glovebox or Schlenk line
Step-by-Step Methodology:
-
Preparation: In a glovebox, add [Cp*RhCl₂]₂ (4.0 mg, 0.0065 mmol, 2.5 mol%) and AgSbF₆ (9.0 mg, 0.026 mmol, 10 mol%) to a flame-dried 4 mL screw-cap vial equipped with a magnetic stir bar.
-
Solvent Addition: Add 1.0 mL of anhydrous DCE to the vial. Stir the mixture at room temperature for 10 minutes.
-
Scientist's Note: Silver hexafluoroantimonate acts as a halide scavenger, abstracting the chloride ligands from the rhodium dimer to generate the catalytically active, cationic [Cp*Rh(III)]²⁺ species.
-
-
Reagent Addition: To the catalyst solution, add this compound (32 mg, 0.26 mmol, 1.0 equiv.), styrene (54 mg, 0.52 mmol, 2.0 equiv.), and Cu(OAc)₂ (94 mg, 0.52 mmol, 2.0 equiv.).
-
Scientist's Note: Copper(II) acetate is often essential as a re-oxidant in Rh(III) catalytic cycles to maintain the active oxidation state of the catalyst. [4]4. Reaction: Seal the vial tightly with a Teflon-lined cap and remove it from the glovebox. Place the vial in a pre-heated oil bath or heating block at 100 °C.
-
-
Monitoring: Stir the reaction for 12-24 hours. Monitor the reaction progress by taking small aliquots and analyzing via TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short plug of silica gel to remove metal salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Validation & Characterization:
-
Primary Analysis: Use ¹H and ¹³C NMR to confirm the structure of the product.
-
Regioselectivity: Use 2D NMR techniques (COSY, HSQC, and especially NOESY/ROESY) to unambiguously determine the site of olefination. A NOE correlation between the newly installed styrenyl protons and the bridgehead proton would confirm functionalization at the C1 position.
-
Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition.
Reaction Optimization Data Table:
| Entry | Catalyst (mol%) | Additive (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | [CpRhCl₂]₂ (2.5) | AgSbF₆ (0.1) | DCE | 100 | Analyze |
| 2 | [CpRhCl₂]₂ (2.5) | AgOAc (0.1) | DCE | 100 | Analyze |
| 3 | [CpRhCl₂]₂ (2.5) | AgSbF₆ (0.1) | t-AmylOH | 100 | Analyze |
| 4 | [CpRhCl₂]₂ (2.5) | AgSbF₆ (0.1) | DCE | 80 | Analyze |
| 5 | [Cp*IrCl₂]₂ (2.5) | AgSbF₆ (0.1) | DCE | 100 | Analyze |
Protocol 2: Pd-Catalyzed β-C(sp³)-H Arylation via a Transient Directing Group
Objective: To achieve arylation at the more remote and sterically hindered β-position (C6) by employing a transient directing group strategy.
Rationale: The native ketone is unlikely to direct functionalization to the β-position due to the strained 6-membered palladacycle that would be required. By forming a transient imine with an amino acid, a more stable 5,6-bicyclic palladacycle intermediate can be formed, directing activation to the β-methylene C-H bond. [5][6]This strategy has proven highly effective for linear and cyclic ketones and aldehydes. [7][8]
Figure 3: Workflow for the Transient Directing Group (TDG) strategy in Pd-catalyzed β-C-H arylation.
Materials:
-
This compound (Substrate)
-
1-Iodo-4-methoxybenzene (Arylating Agent)
-
Pd(OAc)₂ (Catalyst)
-
3-Amino-3-methylbutanoic acid (Transient Directing Group)
-
Ag₂CO₃ (Oxidant/Base)
-
Hexafluoroisopropanol (HFIP) (Solvent)
Step-by-Step Methodology:
-
Preparation: To an oven-dried 4 mL screw-cap vial, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 5 mol%), 3-amino-3-methylbutanoic acid (5.2 mg, 0.04 mmol, 20 mol%), this compound (24.4 mg, 0.2 mmol, 1.0 equiv.), 1-iodo-4-methoxybenzene (70.2 mg, 0.3 mmol, 1.5 equiv.), and Ag₂CO₃ (82.7 mg, 0.3 mmol, 1.5 equiv.).
-
Solvent Addition: Add 1.0 mL of HFIP.
-
Scientist's Note: HFIP is a highly polar, non-coordinating, and acidic solvent that promotes both the formation of the imine intermediate and the C-H activation step by stabilizing cationic intermediates.
-
-
Reaction: Seal the vial with a Teflon-lined cap and place it in a pre-heated heating block at 100 °C.
-
Monitoring: Stir the reaction for 24 hours. Monitor progress via GC-MS analysis of reaction aliquots.
-
Workup: Cool the reaction to room temperature. Dilute with dichloromethane (DCM) and filter through a pad of Celite®, washing with additional DCM.
-
Purification: Concentrate the filtrate and purify by flash column chromatography on silica gel to isolate the desired β-arylated product.
Validation & Characterization:
-
Confirmation of Site-Selectivity: This is critical. The expected product has a new substituent at the C6 position. Unambiguous assignment will require extensive 2D NMR analysis (COSY, HSQC, HMBC, NOESY). An HMBC correlation from the new aromatic protons to the C6 carbon and a NOESY correlation to the C5 protons would be strong evidence.
-
HRMS: Confirm the molecular formula.
Troubleshooting and Data Interpretation
| Problem | Potential Cause | Suggested Solution |
| No Reaction / Low Conversion | Inactive catalyst; Insufficient temperature; Poor directing group coordination. | Activate pre-catalyst as described; Increase temperature in 10 °C increments; For Protocol 2, screen different amino acid TDGs or add a dehydrating agent (e.g., 3Å molecular sieves) to favor imine formation. |
| Complex Mixture of Products | Lack of regioselectivity; Side reactions (e.g., Michael addition). | Screen different ligands or directing groups to enhance selectivity; Lower the reaction temperature; Use a less-activated coupling partner to disfavor side reactions. |
| Substrate Decomposition | Reaction temperature is too high; Substrate is unstable to oxidant/additives. | Lower the reaction temperature; Screen alternative oxidants (e.g., AgOAc, benzoquinone). |
| Michael Addition Product Observed | The exocyclic olefin is acting as a Michael acceptor. | This is a likely competing pathway. Modify the catalyst/ligand system to favor the C-H activation pathway kinetically. Bulky ligands may sterically disfavor approach to the olefin. |
Conclusion and Future Outlook
This guide outlines two rational, literature-supported strategies for initiating a research program into the C-H activation of this compound. The proposed Rh(III)-catalyzed olefination and Pd(II)-catalyzed arylation protocols target distinct C-H bonds by leveraging different modes of catalyst direction. Success in these initial studies would open the door to a vast array of possibilities, including:
-
Exploring other coupling partners: Alkynes, alkyl halides, and various amination reagents could be investigated.
-
Asymmetric Catalysis: The development of enantioselective variants using chiral ligands or chiral TDGs would be a significant advance, providing access to valuable chiral building blocks.
-
Downstream Transformations: The newly installed functional groups can serve as handles for further synthetic elaboration, rapidly increasing the molecular complexity derived from this unique bicyclic scaffold.
By systematically applying and optimizing these foundational protocols, researchers can unlock the synthetic potential of this compound, paving the way for novel discoveries in medicine and materials.
References
-
Rhodium-Catalyzed Alkylation of Aromatic Ketones with Allylic Alcohols and α,β-Unsaturated Ketones. MDPI. [Link]
-
Diverse Strategies toward Indenol and Fulvene Derivatives: Rh-Catalyzed C−H Activation of Aryl Ketones Followed by Coupling with Internal Alkynes. Journal of the American Chemical Society. [Link]
-
Ligand-promoted palladium-catalyzed β-methylene C–H arylation of primary aldehydes. Chemical Science. [Link]
-
Rh/Cu-Catalyzed Ketone β-Functionalization by Merging Ketone Dehydrogenation and Carboxyl-Directed C–H Alkylation. ACS Catalysis. [Link]
-
Using Rh(III)-Catalyzed C–H Activation as a Tool for the Selective Functionalization of Ketone-Containing Molecules. Organic Letters. [Link]
-
The synthesis of norbornanes with functionalized carbon substituents at a bridgehead. 1-(3-Oxonorborn-1-yl)ethanone and 1-(3-oxonorborn-1-yl)-2-propanone. Semantic Scholar. [Link]
-
Ligand-promoted palladium-catalyzed β-methylene C–H arylation of primary aldehydes. Chemical Science. [Link]
-
Palladium-catalyzed enantioselective C-H functionalization via C-H palladation. ScienceDirect. [Link]
-
Synthesis and Gas Permeation Properties of Functionalized Norbornene-Based Polymers. MDPI. [Link]
-
A new access route to functionalized cispentacins from norbornene β-amino acids. PubMed. [Link]
-
Ligand-promoted palladium-catalyzed β-methylene C–H arylation of primary aldehydes. Chemical Science, The Royal Society of Chemistry. [Link]
-
Using Rh(III)-catalyzed C-H activation as a tool for the selective functionalization of ketone-containing molecules. PubMed. [Link]
-
β-C−H Bond Functionalization of Ketones and Esters by Cationic Pd Complexes. National Institutes of Health (NIH). [Link]
-
Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. National Institutes of Health (NIH). [Link]
-
Catalytic Asymmetric β-C–H Functionalizations of Ketones via Enamine Oxidation. ACS Publications. [Link]
-
Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews. [Link]
-
Synthesis and Hydrolysis Behavior of Side-Chain Functionalized Norbornenes. ResearchGate. [Link]
-
Transition Metal-Catalyzed Ketone-Directed or Mediated C−H Functionalization. RSC Publishing. [Link]
-
Reaction mechanism, norbornene and ligand effects, and origins of meta-selectivity of Pd/norbornene-catalyzed C–H activation. Chemical Science. [Link]
-
C-H Functionalization Directed by Ketone. The Dong Group, University of California, Irvine. [Link]
-
This compound. PubChem. [Link]
-
Pd/Norbornene: A Winning Combination for Selective Aromatic Functionalization via C-H Bond Activation. PubMed. [Link]
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- 5. Ligand-promoted palladium-catalyzed β-methylene C–H arylation of primary aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methylene-2-norbornanone
Welcome to the technical support center for the synthesis of 3-Methylene-2-norbornanone (also known as 3-methylidenebicyclo[2.2.1]heptan-2-one). This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this important synthetic transformation. This guide provides in-depth, experience-based solutions to common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and generally reliable method is the α-methylenation of 2-norbornanone via a Mannich-type reaction. This typically involves reacting 2-norbornanone with formaldehyde and a secondary amine (like dimethylamine) to form a β-amino ketone (a "Mannich base"). This intermediate is then methylated and subjected to Hofmann elimination to yield the target α,β-unsaturated ketone.[1][2][3][4] A more direct and often higher-yielding variation involves the use of pre-formed aminomethylating agents like Eschenmoser's salt (dimethylaminomethyl iodide).[1][5][6][7] This salt reacts efficiently with the enolate of 2-norbornanone to form the Mannich base, which can then be eliminated.[5][6]
Q2: My reaction mixture is turning into a solid mass or a viscous oil. What is happening?
A2: This is a classic sign of polymerization. This compound is a reactive monomer due to its strained ring system and the presence of an exocyclic α,β-unsaturated ketone moiety.[8] This structure makes it susceptible to both radical and anionic polymerization, especially at elevated temperatures, in the presence of light, or upon exposure to acidic or basic impurities.
Q3: How can I properly store the purified this compound to prevent degradation?
A3: To ensure long-term stability, the product should be stored under an inert atmosphere (nitrogen or argon), in a tightly sealed container, at low temperatures (e.g., in a freezer at -20 °C). The container should be protected from light by using an amber vial or by wrapping it in aluminum foil. Adding a small amount of a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), can also significantly extend its shelf life.
Q4: What are the key analytical techniques to confirm the identity and purity of my product?
A4: A combination of techniques is recommended for full characterization:
-
¹H and ¹³C NMR Spectroscopy: This will confirm the chemical structure, including the characteristic signals for the exocyclic methylene protons and the carbonyl carbon.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC will assess the purity and identify any volatile impurities, while MS will confirm the molecular weight (122.16 g/mol ).[9][10]
-
Infrared (IR) Spectroscopy: Look for the characteristic C=O stretch of the ketone and the C=C stretch of the alkene.
-
Refractive Index: The reported refractive index is n20/D 1.493.[9]
Troubleshooting Guide: Low Product Yield
Low yield is the most common issue in this synthesis. The following guide provides a systematic approach to diagnosing and resolving the underlying causes.
Workflow for Diagnosing Low Yield
Below is a logical workflow to systematically troubleshoot the synthesis.
Caption: Troubleshooting workflow for low yield.
Issue 1: Inefficient Enolate Formation
Problem: The reaction fails to proceed, and starting material (2-norbornanone) is recovered unchanged.
Causality: The crucial first step of the Mannich or Eschenmoser synthesis is the formation of the ketone's enolate, which acts as the nucleophile.[1][3] If the base is too weak, not added correctly, or is consumed by acidic impurities (like water), enolate formation will be inefficient.
Solutions:
-
Choice of Base: For reactions involving Eschenmoser's salt, a strong, non-nucleophilic base is required. Lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) are standard choices.[11] Ensure the base is freshly prepared or properly titrated.
-
Temperature Control: Enolate formation is typically performed at low temperatures (-78 °C) to prevent self-condensation of the ketone and other side reactions. Add the base slowly to the solution of 2-norbornanone in an anhydrous solvent like THF.
-
Anhydrous Conditions: Water will rapidly quench the strong base and the enolate. Ensure all glassware is oven- or flame-dried and that all solvents are rigorously dried before use.
Issue 2: Competing Side Reactions
Problem: The reaction produces a complex mixture of products, with only a small amount of the desired this compound.
Causality: The intermediate Mannich base can undergo a reverse Mannich reaction, especially under harsh pH or high temperatures, leading back to the enolate.[2] Furthermore, the formaldehyde or iminium ion can react with a second molecule of the enolate, leading to bis-addition products.
Solutions:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the aminomethylating agent (e.g., Eschenmoser's salt) to ensure the enolate is consumed efficiently.
-
Temperature Management: After the initial low-temperature enolate formation, allow the reaction with the aminomethylating agent to proceed at a controlled temperature. Letting the reaction warm too quickly can promote side reactions. Monitor progress by TLC or GC-MS to determine the optimal reaction time.
-
Order of Addition: Always add the base to the ketone solution to form the enolate, and then add the electrophile (Eschenmoser's salt). Reversing this order can lead to undesired reactions.
| Parameter | Recommended Condition | Rationale |
| Base | LDA, LHMDS | Strong, non-nucleophilic; ensures complete enolate formation. |
| Temperature | -78 °C for enolate formation | Minimizes ketone self-condensation and side reactions. |
| Solvent | Anhydrous THF or Diethyl Ether | Aprotic and dissolves intermediates well. |
| Stoichiometry | 1.0 eq. Ketone, 1.1 eq. Base, 1.2 eq. Eschenmoser's Salt | Slight excess of base and electrophile drives reaction to completion. |
Troubleshooting Guide: Product Purification
Problem: The final product is contaminated with byproducts or appears to decompose during purification.
Causality: The product's instability makes purification challenging. High temperatures during distillation can cause polymerization or retro-reactions. The polarity of the product is similar to some byproducts, making chromatographic separation difficult.
Solutions:
-
Gentle Work-up: During the aqueous work-up, use dilute, cold acid (e.g., 1M HCl) to neutralize any remaining base and wash the organic layer. Avoid strong acids or prolonged exposure, which can catalyze decomposition.
-
Vacuum Distillation: If distillation is used, it must be performed under high vacuum to keep the boiling temperature as low as possible (reported bp 69-71 °C / 11 mmHg).[9] Ensure the collection flask is cooled and consider adding an inhibitor to the distillation pot.
-
Silica Gel Chromatography: This is often the preferred method.
-
Deactivate the Silica: The product can decompose on acidic silica gel. Pre-treat the silica gel by washing it with a solvent mixture containing a small amount of a non-nucleophilic base, like triethylamine (e.g., hexane/ethyl acetate with 1% triethylamine), and then flushing with the starting eluent.
-
Rapid Elution: Do not let the product sit on the column for an extended period. Use a low-polarity eluent system (e.g., hexane/ethyl acetate or hexane/diethyl ether mixtures) and run the column relatively quickly.
-
Detailed Experimental Protocol: Synthesis via Eschenmoser's Salt
This protocol is a representative procedure based on established methods for α-methylenation of ketones.[1][7][11]
Materials:
-
2-Norbornanone (1.0 eq)
-
Diisopropylamine (1.1 eq)
-
n-Butyllithium (1.1 eq, solution in hexanes)
-
Eschenmoser's Salt (N,N-Dimethylmethyleneammonium iodide) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether
-
Saturated aqueous NH₄Cl, NaCl (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
LDA Preparation: In a flame-dried, three-neck flask under an argon atmosphere, dissolve diisopropylamine in anhydrous THF. Cool the solution to -78 °C (acetone/dry ice bath). Add n-butyllithium dropwise via syringe. Stir the solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes to ensure complete formation of LDA.
-
Enolate Formation: Cool the freshly prepared LDA solution back down to -78 °C. Add a solution of 2-norbornanone in a small amount of anhydrous THF dropwise. Stir the resulting solution at -78 °C for 1 hour.
-
Methylenation: Add Eschenmoser's salt as a solid in one portion to the enolate solution at -78 °C. Stir vigorously. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching and Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and dilute with diethyl ether. Wash the organic layer sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator at low temperature (<30 °C).
-
Purification: Purify the crude residue by flash column chromatography on triethylamine-deactivated silica gel, eluting with a gradient of ethyl acetate in hexanes. Combine the product-containing fractions and carefully remove the solvent to yield this compound as a colorless to pale yellow liquid.
References
-
Methylenation - Wikipedia. Provides an overview of methylenation reactions, including the Eschenmoser methylenation process which is central to this synthesis. [Link]
-
Eschenmoser Salt - OpenOChem Learn. Details the properties and applications of Eschenmoser's salt as a dimethylaminomethylating agent. [Link]
-
Eschenmoser's salt - Wikipedia. Describes the preparation, structure, and reactivity of Eschenmoser's salt, highlighting its use in generating methylenated ketones. [Link]
-
Addition of Eschenmoser's salt to ketone, ester, & lactone enolates - J-GLOBAL. Article information detailing the synthesis of α-methylene carbonyls using Eschenmoser's salt. [Link]
-
Supplemental Topics - MSU chemistry. Discusses the Mannich reaction and the use of Eschenmoser's salt with preformed lithium enolates. [Link]
-
Mannich Reaction - SUST Repository. Provides a detailed overview and mechanism of the Mannich reaction, including potential side reactions like deaminomethylation. [Link]
-
Mannich Reaction - Chemistry LibreTexts. Explains the mechanism of the Mannich reaction, starting with the formation of an iminium ion. [Link]
-
Mannich reaction - Wikipedia. General overview of the three-component Mannich reaction, its mechanism, and applications. [Link]
-
Ring Opening Metathesis Polymerization of Norbornene and Derivatives - MDPI. A study on the polymerization of norbornene derivatives, relevant to the potential instability and polymerization of the target molecule. [Link]
-
This compound | C8H10O | CID 96875 - PubChem. A comprehensive database entry with chemical properties, identifiers, and literature links for the target compound. [Link]
Sources
- 1. Supplemental Topics [www2.chemistry.msu.edu]
- 2. repository.sustech.edu:8080 [repository.sustech.edu:8080]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Mannich reaction - Wikipedia [en.wikipedia.org]
- 5. Eschenmoser Salt | OpenOChem Learn [learn.openochem.org]
- 6. Eschenmoser's salt - Wikipedia [en.wikipedia.org]
- 7. Addition of Eschenmoser’s salt to ketone, ester, & lactone enolates. A convenient synthesis of α-methylene carbonyls via Mannich intermediates. | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 8. mdpi.com [mdpi.com]
- 9. 3-メチレン-2-ノルボルナノン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. This compound | C8H10O | CID 96875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Methylenation - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 3-Methylene-2-norbornanone
Prepared by the Applications Science Division
Welcome to the technical support guide for the purification of 3-Methylene-2-norbornanone (3-Methylenebicyclo[2.2.1]heptan-2-one). This document is designed for researchers, chemists, and drug development professionals who are synthesizing or utilizing this versatile ketone intermediate. We provide in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges associated with isolating this compound from complex reaction mixtures.
Introduction: The Purification Challenge
This compound is a valuable building block, but its purification is often non-trivial. The primary challenges stem from its physical properties and reactivity:
-
Volatility: It is a liquid with a relatively low boiling point (e.g., 69-71 °C at 11 mmHg), making it suitable for distillation.[1]
-
Reactivity: As an α,β-unsaturated ketone, it is susceptible to polymerization, especially at elevated temperatures.
-
Byproduct Similarity: Reaction byproducts, including unreacted starting materials (e.g., norcamphor) and isomers, can have similar polarities and boiling points, complicating separation.
This guide provides structured solutions to these common issues.
Troubleshooting Guide: Isolating Pure this compound
This section addresses specific problems encountered during purification in a practical question-and-answer format.
Q1: My crude product is contaminated with the starting material, norcamphor. How do I effectively remove it?
Cause: This is typically due to an incomplete reaction. Norcamphor and this compound have different polarities, which is the key to their separation. The introduction of the polar carbonyl group and the exocyclic double bond makes this compound slightly more polar than the parent norcamphor. Flash column chromatography is the most effective method for this separation.
Solution: Flash Column Chromatography
This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent). Due to its slightly higher polarity, this compound will adhere more strongly to the silica gel and elute later than the less polar byproducts.
Detailed Protocol: Flash Column Chromatography
-
Prepare the Slurry: In a beaker, add silica gel to your chosen eluent (a good starting point is a 10:1 mixture of hexanes:ethyl acetate) to form a slurry.
-
Pack the Column: Secure a glass chromatography column vertically. Add a small layer of sand to the bottom. Pour the silica gel slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.[2]
-
Load the Sample: Dissolve your crude oil in a minimal amount of the eluent or a less polar solvent like dichloromethane. In a separate flask, mix this solution with a small amount of silica gel or Celite and evaporate the solvent to create a dry, free-flowing powder.[2] Carefully add this dry-loaded sample to the top of the packed column. Add a thin layer of sand on top to prevent disturbance.
-
Elute the Column: Carefully add the eluent to the column. Apply gentle air pressure to the top of the column to achieve a steady flow rate.
-
Collect and Analyze Fractions: Collect the eluting solvent in a series of test tubes or flasks. Monitor the separation by spotting fractions onto a Thin Layer Chromatography (TLC) plate and visualizing under a UV lamp or with a potassium permanganate stain.[3]
-
Isolate the Product: Combine the fractions containing the pure product (identified by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.
Q2: After an initial distillation, I'm left with a viscous, high-boiling residue, and my yield is low. What is happening?
Cause: The high-boiling residue is likely a polymer of your product. The strained ring system and the conjugated enone structure make this compound susceptible to polymerization, particularly when heated for extended periods during distillation at atmospheric pressure.
Solution: Vacuum Distillation
Distillation under reduced pressure lowers the boiling point of the liquid, allowing it to vaporize at a lower temperature. This minimizes thermal stress on the molecule and significantly reduces the rate of polymerization, thereby increasing the yield of the desired monomer.
Key Parameters for Vacuum Distillation:
-
Apparatus: Use a fractional distillation setup for better separation, even under vacuum. A short-path distillation apparatus is also highly effective.
-
Procedure:
-
Ensure your glassware is dry and the system is free of leaks.
-
Add the crude product and a magnetic stir bar to the distillation flask. Do not fill more than two-thirds full.
-
Slowly apply vacuum and monitor the pressure with a gauge.
-
Begin gentle heating and stirring.
-
Collect any low-boiling forerun separately.
-
When the temperature at the distillation head stabilizes at the expected boiling point for the measured pressure, collect the main fraction in a clean, pre-weighed receiving flask.
-
Q3: My product appears pure by TLC, but GC or NMR analysis shows a persistent isomeric impurity. How can I achieve higher purity?
Cause: Isomeric byproducts, such as double-bond isomers or stereoisomers, can have very similar polarities and boiling points, making them difficult to separate by standard flash chromatography or simple distillation.
Solution: High-Efficiency Separation Techniques
-
Fractional Distillation: This method is superior to simple distillation for separating liquids with close boiling points.[5] By using a fractionating column packed with a high-surface-area material (e.g., Raschig rings or Vigreux indentations), the vapor undergoes multiple condensation-vaporization cycles. Each cycle enriches the vapor in the more volatile component, leading to a much better separation.[5]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For the highest possible purity, especially on a smaller scale, Prep-HPLC is the method of choice. By using a high-efficiency column and an optimized mobile phase, baseline separation of even very similar isomers can be achieved.
Purification Method Comparison
| Method | Principle of Separation | Typical Purity | Best For Removing |
| Flash Chromatography | Polarity | >97% | Starting materials, non-polar/highly polar byproducts.[3] |
| Fractional Distillation | Boiling Point | >98% | Isomers, impurities with close boiling points.[5] |
| Vacuum Distillation | Boiling Point (at reduced temp.) | >98% | High-boiling polymeric byproducts, prevents degradation. |
Purification Workflow Diagram
The following diagram illustrates the decision-making process for purifying crude this compound.
Caption: Decision workflow for purifying this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for purified this compound? To prevent degradation and polymerization, the compound should be stored in a cool, dark place. A refrigerator at <15°C is recommended. For long-term storage, placing it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container is ideal.
Q2: What analytical techniques are best for assessing the final purity?
-
Gas Chromatography (GC): Excellent for determining the percentage purity and detecting volatile impurities. Commercial suppliers often specify purity by GC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the chemical structure and identifying any structural isomers or impurities.
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups, such as the ketone (C=O) and the exocyclic double bond (C=C).
Q3: Is this compound stable? Under proper storage conditions, it is a relatively stable liquid. However, it is a flammable liquid and should be kept away from heat, sparks, and open flames.[1] It is also incompatible with strong oxidizing agents.
Q4: Can I use simple distillation instead of fractional distillation? Simple distillation is only effective for separating liquids with a large difference in boiling points (typically >40 °C) or for separating a volatile liquid from non-volatile solids (like polymers).[5] For removing impurities with boiling points close to that of this compound, fractional distillation is necessary to achieve high purity.[5]
References
-
Organic Syntheses Procedure, Org. Synth. 2018, 95, 354-371, Available at: [Link]
-
This compound | C8H10O | CID 96875, PubChem, Available at: [Link]
-
This compound, NIST WebBook, Available at: [Link]
-
Purification of Organic Compounds by Flash Column Chromatography, Organic Syntheses, Available at: [Link]
-
This compound, min 97%, 1 gram, CP Lab Safety, Available at: [Link]
-
Improved synthesis of 2-norbornanone, LookChem, Available at: [Link]
-
Ring Opening Metathesis Polymerization of Norbornene and Derivatives, MDPI, Available at: [Link]
-
Forgotten monomers: Free radical polymerization behavior of norbornadiene derivatives, ResearchGate, Available at: [Link]
-
Improved synthesis of 2-norbornanone, ResearchGate, Available at: [Link]
-
Synthesis of Poly(norbornene-methylamine), a Biomimetic of Chitosan, by Ring-Opening Metathesis Polymerization (ROMP), MDPI, Available at: [Link]
-
5-Benzyl-4-methyl-2-aminothiazolium Hydrochloride, Organic Syntheses Procedure, Available at: [Link]
-
Some Items of Interest to Process R&D Chemists and Engineers, Organic Process Research & Development - ACS Publications, Available at: [Link]
- US Patent US3288688A - p-cymene purification process, Google Patents, Available at
-
Experiment IV - Fractional Distillation of 2-Methylpentane and Cyclohexane, YouTube, Available at: [Link]
-
Column Chromatography Separation of Dye Components, YouTube, Available at: [Link]
-
Synthesis of the 2-methylene analogue of the HRV 3C protease inhibitor thysanone, ResearchGate, Available at: [Link]
- US Patent US2591877A - Purification of alcohols by azeotropic distillation, Google Patents, Available at
-
5H-Indazolo-[3,2-b]benzo[d]-1,3-oxazine, Organic Syntheses Procedure, Available at: [Link]
Sources
Preventing polymerization of 3-Methylene-2-norbornanone during storage
Welcome to the technical support center for 3-Methylene-2-norbornanone. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the storage and handling of this reactive monomer. Our goal is to provide you with the expertise and practical solutions to ensure the stability and purity of your compound, preventing unwanted polymerization and ensuring experimental success.
Introduction: The Challenge of Storing this compound
This compound is a valuable bicyclic ketone intermediate in organic synthesis. Its unique structure, featuring an exo-methylene group conjugated with a ketone, makes it a versatile building block. However, this same feature renders the molecule susceptible to polymerization, particularly through a free-radical pathway. Improper storage can lead to the formation of oligomers and polymers, compromising sample purity, affecting reaction yields, and in some cases, leading to hazardous runaway reactions.[1][2] This guide provides in-depth troubleshooting and frequently asked questions to help you maintain the integrity of your this compound.
Troubleshooting Guide & FAQs
Issue 1: My this compound has solidified or become viscous during storage.
Question: I received this compound as a liquid, but after some time in the lab, it has turned into a thick, viscous substance or even a solid. What happened, and can I reverse it?
Answer: This is a classic sign of polymerization. The α,β-unsaturated ketone functionality of this compound makes it prone to spontaneous polymerization, especially when exposed to heat, light, or oxygen. This process is often exothermic and can accelerate over time, a phenomenon known as runaway polymerization.[1][2] Once polymerized, the process is irreversible. The solid or highly viscous material is a polymer and no longer the desired monomer. To prevent this, proper storage from the moment of receipt is critical.
Question: What is the fundamental mechanism behind this polymerization?
Answer: The polymerization of this compound is most likely a free-radical polymerization. This process is initiated by the formation of free radicals, which can be triggered by:
-
Heat: Elevated temperatures provide the activation energy for radical formation.
-
Light (UV radiation): Photons can induce the formation of radical species.
-
Oxygen: Oxygen can react with the monomer to form peroxides, which can then decompose into initiating radicals.
-
Contaminants: Trace metals or other impurities can also catalyze radical formation.
Once initiated, the radicals attack the double bond of the monomer, creating a new radical that propagates the polymer chain.
Diagram: Postulated Free-Radical Polymerization of this compound
Caption: Postulated free-radical polymerization mechanism.
Issue 2: Ensuring Long-Term Stability During Storage
Question: What are the ideal storage conditions for this compound to prevent polymerization?
Answer: To maximize the shelf-life of this compound, you must control the factors that initiate polymerization. The following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (refrigerated) | Low temperatures significantly reduce the rate of spontaneous polymerization. |
| Light | Store in an amber or opaque vial. | Protects the compound from UV light, which can initiate radical formation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[3] | Prevents contact with oxygen, a key initiator of polymerization. |
| Inhibitor | Ensure the product is stabilized with an appropriate inhibitor. | Chemical stabilizers are crucial for scavenging free radicals. |
For highly sensitive applications, storing aliquots in a freezer at -20°C can provide even greater stability.[4]
Question: My supplier's datasheet mentions an inhibitor. What is it, and how does it work?
Answer: Polymerization inhibitors are chemical compounds added in small amounts (typically parts-per-million, ppm) to reactive monomers to prevent spontaneous polymerization.[5] They act as free-radical scavengers, terminating the chain reaction before a polymer can form.[6][7][8][9] Common inhibitors for α,β-unsaturated carbonyl compounds include:
-
Hydroquinone (HQ): A widely used and effective inhibitor.[10]
-
4-Methoxyphenol (MEHQ): Another common and effective phenolic inhibitor.
-
Butylated hydroxytoluene (BHT): A phenolic antioxidant that also functions as a polymerization inhibitor.[9]
These inhibitors work by donating a hydrogen atom to the growing polymer radical, forming a stable radical that does not propagate the polymerization.
Diagram: Action of a Phenolic Inhibitor
Caption: Mechanism of polymerization termination by a phenolic inhibitor.
Issue 3: Using Inhibited this compound in Experiments
Question: Do I need to remove the inhibitor before using this compound in my reaction?
Answer: Yes, in most cases, the inhibitor must be removed prior to initiating a controlled polymerization or other reactions where the presence of a radical scavenger would interfere. However, for some applications, the effect of the inhibitor can be overcome by using a higher concentration of the initiator.[11]
Question: What is the best way to remove the inhibitor?
Answer: The most common methods for removing phenolic inhibitors are:
-
Column Chromatography: Passing the monomer through a column of basic alumina is a highly effective method.[12][13] The basic alumina adsorbs the acidic phenolic inhibitor.
-
Aqueous Base Wash: Washing the monomer with an aqueous solution of sodium hydroxide (NaOH) will deprotonate the phenolic inhibitor, forming a water-soluble salt that can be extracted into the aqueous phase.[12] This is typically done in a separatory funnel. After the base wash, the monomer should be washed with brine and dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
-
Distillation: While possible, distillation carries the risk of inducing thermal polymerization.[1] If this method is chosen, it must be performed under reduced pressure to keep the temperature low and in the presence of a non-volatile inhibitor or a copper-containing packing material to prevent polymerization in the distillation pot and column.
Experimental Protocol: Inhibitor Removal using Basic Alumina
-
Prepare the Column: Pack a glass chromatography column with basic alumina. The amount of alumina will depend on the quantity of monomer to be purified. A general rule of thumb is to use approximately 10-20 g of alumina per 100 mL of monomer.
-
Elute the Monomer: Pass the this compound through the alumina column.
-
Collect the Purified Monomer: Collect the eluent, which is now free of the inhibitor.
-
Immediate Use: The purified monomer is now highly reactive and should be used immediately. If short-term storage is necessary, it should be kept cold and under an inert atmosphere.
Important Note: Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Summary of Best Practices
| Do | Do Not |
| Store at 2-8°C in a dark, airtight container. | Do not store at room temperature for extended periods. |
| Handle under an inert atmosphere. | Do not expose to air or moisture. |
| Check for signs of polymerization before use. | Do not use if the material is viscous or solidified. |
| Remove the inhibitor before most reactions. | Do not heat the uninhibited monomer. |
| Use purified monomer immediately. | Do not store the purified monomer for long periods. |
By adhering to these guidelines, you can ensure the stability and reactivity of your this compound, leading to more reliable and reproducible experimental outcomes.
References
- BenchChem. (n.d.). Preventing polymerization of α,β-unsaturated ketones during synthesis. Retrieved from a hypothetical source analogous to provided search results.
- Britannica. (2025, December 12). Radical scavenger. In Britannica.
- Sciencing. (2022, March 24).
- ResearchGate. (2014, January 13).
- HUFOCW. (n.d.).
- TCI AMERICA. (n.d.). This compound.
- ACS Publications. (n.d.). Efficient Removal of Polymerization Inhibitors by Adsorption on the Surface of an Optimized Alumina. Langmuir.
- Chemistry Stack Exchange. (2017, October 20).
- IChemE. (n.d.). The control of runaway polymerisation reactions by inhibition techniques.
- NIH. (2023, January 17).
- TCI EUROPE N.V. (n.d.). This compound.
- Taylor & Francis. (n.d.). Radical scavenger – Knowledge and References.
- Liskon Biological. (2025, October 17).
- Shell Global. (2025, October 30). Safe handling and storage.
- Fisher Scientific. (n.d.).
- TCI EUROPE N.V. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound 97%.
- PubChem. (n.d.). This compound.
- Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- Wipf Group. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds.
- Ossila. (n.d.).
- Toxic Docs. (n.d.). Vinyl Chloride Monomer - Safe Handling Guide.
- Tocris Bioscience. (n.d.). Stability and Storage.
- ChemPoint.com. (n.d.).
- Wako. (n.d.).
- 3V Sigma USA. (n.d.).
- University of Louisville. (n.d.).
- Environmental Health & Safety - University of Toronto. (2022, April). Chemical Storage Guidelines.
- Scribd. (n.d.). Styrene Monomer: Storage & Handling Safety Guide.
- LookChem. (n.d.). Improved synthesis of 2-norbornanone.
- Sigma-Aldrich. (n.d.). 3-Methylen-2-Norbornanon 97%.
- ChemicalBook. (n.d.). This compound(5597-27-3) 1H NMR spectrum.
- Quimidroga. (n.d.).
- brainly.com. (2023, October 5). [FREE] How should you store monomer liquid and polymer powder products?
- Sigma-Aldrich. (n.d.). This compound 97%.
- Google Patents. (n.d.). JP2000508348A - How to remove polymerization inhibitors from monomer mixtures with the help of doped alumina.
- ResearchGate. (2019, September 15).
- ResearchGate. (2025, May 11). (PDF)
Sources
- 1. A Brief Discussion on Polymerization Inhibitors - LISKON [liskonchem.com]
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- 4. Stability and Storage | Tocris Bioscience [tocris.com]
- 5. 3vsigmausa.com [3vsigmausa.com]
- 6. researchgate.net [researchgate.net]
- 7. Free radical scavengers: An overview on heterocyclic advances and medicinal prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. free radical scavengers.pdf [slideshare.net]
- 9. Radical scavenger | chemistry | Britannica [britannica.com]
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- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Optimizing reaction conditions for the Diels-Alder reaction of 3-Methylene-2-norbornanone
Technical Support Center: Diels-Alder Reactions of 3-Methylene-2-norbornanone
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the Diels-Alder reaction involving this compound. This resource is designed for researchers, chemists, and drug development professionals who are looking to optimize this powerful cycloaddition for their synthetic needs. As an α,β-unsaturated ketone fused to a strained bicyclic system, this compound is a fascinating and highly useful dienophile. However, its unique structural and electronic properties can present challenges. This guide provides in-depth, field-proven insights to help you navigate these challenges, moving beyond simple protocols to explain the causality behind experimental choices.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in a Diels-Alder reaction?
This compound serves as the dienophile , or the 2-π-electron component, in the Diels-Alder reaction.[1] Its reactivity is driven by the electron-withdrawing nature of the conjugated ketone, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This makes it highly susceptible to attack by the Highest Occupied Molecular Orbital (HOMO) of an electron-rich diene.[2]
Q2: Is this a "normal" or "inverse-electron-demand" Diels-Alder reaction?
Typically, this reaction follows a normal-electron-demand pathway. The electron-withdrawing ketone on the this compound (dienophile) makes it electron-poor. Therefore, it reacts most efficiently with electron-rich dienes (those bearing electron-donating groups like ethers, amines, or alkyl groups).[1][3] An inverse-electron-demand scenario would require reversing these roles, using an electron-poor diene and an electron-rich dienophile.[2][4]
Q3: Why is stereochemistry (endo vs. exo) a major consideration with this dienophile?
The rigid, bridged structure of the norbornanone framework leads to the formation of polycyclic products with distinct stereochemical outcomes. When a cyclic diene reacts with this compound, the resulting product can have the newly formed ring in one of two orientations relative to the bicyclic bridge:
-
Endo: The substituents from the diene are oriented towards the main bicyclic framework. This is often the kinetically favored product due to stabilizing secondary orbital interactions in the transition state.[5][6]
-
Exo: The substituents are oriented away from the main framework. This is often the thermodynamically more stable product due to reduced steric hindrance.[6]
Control over this selectivity is a critical aspect of optimizing the reaction.
Q4: Do I need a catalyst for this reaction?
While the reaction can proceed thermally, using a Lewis acid catalyst is highly recommended. Lewis acids (e.g., AlCl₃, BF₃·OEt₂, SnCl₄) coordinate to the carbonyl oxygen of the norbornanone. This coordination enhances the electron-withdrawing effect of the ketone, further lowering the dienophile's LUMO energy.[6] The benefits are significant:
-
Increased Reaction Rate: Reactions can often be run at lower temperatures and for shorter durations.[7][8]
-
Enhanced Regioselectivity: Directs the orientation of addition with unsymmetrical dienes.
-
Improved Stereoselectivity: Often increases the ratio of the desired endo product.[6]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments.
Issue 1: Low or No Product Yield
A low yield is one of the most common frustrations in a Diels-Alder reaction. The cause can often be traced back to several key factors.
-
Q: My reaction is not proceeding, even after prolonged heating. What's the first thing I should check?
-
A: Electronic Mismatch. The fundamental principle of a normal-demand Diels-Alder is the reaction between an electron-rich diene and an electron-poor dienophile.[1] Ensure your chosen diene has electron-donating properties. If your diene is electron-neutral or electron-poor, the energy gap between its HOMO and the dienophile's LUMO may be too large for an efficient reaction.
-
Solution:
-
Introduce a Lewis Acid Catalyst: This is the most effective first step. A Lewis acid will make your dienophile more electron-poor, accelerating the reaction.[7]
-
Re-evaluate Your Diene: If catalysis is ineffective, consider switching to a more electron-rich diene. Dienes like 1,3-cyclohexadiene or Danishefsky's diene are significantly more reactive than simple butadiene.
-
-
-
Q: I'm getting some product, but the yield is very low and I see starting material remaining. Could it be an equilibrium issue?
-
A: Yes, this strongly suggests a competing retro-Diels-Alder reaction. The Diels-Alder is a reversible pericyclic reaction.[4] At high temperatures, the equilibrium can shift back towards the starting materials, especially if the product is sterically hindered.
-
Solution:
-
Lower the Reaction Temperature: This will favor the forward reaction. This is often only possible if a catalyst is used to maintain a reasonable reaction rate.
-
Use a More Reactive Diene: A more reactive diene will form a more stable product, shifting the equilibrium forward.
-
Remove Product as it Forms: In some advanced setups, removing the product via crystallization or other methods can drive the reaction to completion, though this is often not practical on a lab scale.
-
-
-
Q: My TLC shows a smear of products and baseline material. What could be causing this?
-
A: This points towards decomposition or polymerization. this compound, like many activated alkenes, can be prone to polymerization, especially in the presence of strong Lewis acids or high heat. Similarly, some dienes, like cyclopentadiene, will dimerize at room temperature.
-
Solution:
-
Control the Temperature: Run the reaction at the lowest effective temperature. Start at 0 °C or even -20 °C when using a Lewis acid catalyst.[7]
-
Use Freshly Prepared Diene: If using a diene like cyclopentadiene, ensure it is freshly "cracked" (distilled from its dimer) immediately before use.
-
Control Stoichiometry: Add the dienophile solution slowly to a solution of the diene to maintain a low instantaneous concentration of the more polymerization-prone component.
-
-
Issue 2: Poor Stereoselectivity (Incorrect Endo/Exo Ratio)
Controlling the stereochemical outcome is often the primary goal of this reaction.
-
Q: My reaction is giving a mixture of endo and exo products, but I need the endo isomer. How can I improve this?
-
A: The endo product is the kinetically favored isomer, so you need to run the reaction under kinetic control.
-
Solution:
-
Use a Lewis Acid Catalyst: Lewis acids not only accelerate the reaction but also enhance the secondary orbital interactions that stabilize the endo transition state, leading to a higher endo:exo ratio.[6]
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C to -78 °C) will favor the pathway with the lower activation energy, which is the formation of the endo product.[7] Avoid prolonged heating, which can allow the initial endo product to equilibrate to the more stable exo isomer.
-
-
-
Q: I am unexpectedly getting the exo product as the major isomer. Why would this happen?
-
A: You are likely running the reaction under thermodynamic control. This occurs under conditions that allow the initial kinetic (endo) product to revert to starting materials (via retro-Diels-Alder) and then re-form as the more stable thermodynamic (exo) product.
-
Solution:
-
Reduce Reaction Time and Temperature: The most common cause is excessive heat or prolonged reaction times. Use a catalyst to speed up the reaction so it can be run at a lower temperature for a shorter duration.
-
Consider Steric Hindrance: If your diene is particularly bulky, the steric repulsion in the endo transition state may be so severe that the exo pathway becomes kinetically competitive or even favored. In such cases, redesigning the diene may be necessary.
-
-
Experimental Protocols & Data
Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol describes a general procedure for the reaction between this compound and cyclopentadiene, a highly reactive diene.
Materials:
-
This compound (1.0 eq)
-
Cyclopentadiene (freshly cracked, 1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (0.2 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add BF₃·OEt₂ (0.2 eq) to the stirred solution. Allow the mixture to stir for 15 minutes.
-
In a separate flask, dilute the freshly cracked cyclopentadiene (1.2 eq) with a small amount of anhydrous DCM.
-
Add the cyclopentadiene solution dropwise to the cold dienophile/Lewis acid mixture over 20-30 minutes.
-
Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution while the flask is still in the cold bath.
-
Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product via flash column chromatography (a typical eluent system is ethyl acetate/hexanes).
Data Presentation: Optimizing Reaction Parameters
The following table summarizes the expected effects of changing key reaction parameters.
| Parameter | Condition | Expected Effect on Yield | Expected Effect on Endo Selectivity | Rationale |
| Temperature | Low (-78°C to 0°C) | Moderate to High (if catalyzed) | High | Favors kinetic control, preventing retro-Diels-Alder and endo-exo equilibration.[6] |
| High (Reflux) | Variable (risk of retro-DA) | Low | Favors thermodynamic control, leading to the more stable exo product.[4] | |
| Catalyst | None (Thermal) | Low to Moderate | Moderate | Reaction relies solely on thermal energy; higher temps needed may favor the exo product. |
| Lewis Acid (e.g., BF₃) | High | Very High | Lowers the dienophile LUMO, accelerating the reaction and stabilizing the endo transition state.[6][7][8] | |
| Solvent | Non-polar (Toluene) | Good | Good | Standard for many thermal Diels-Alder reactions. |
| Polar Aprotic (DCM) | Excellent | Excellent | Often preferred for Lewis acid-catalyzed reactions, as it can stabilize charged intermediates. | |
| Diene | Electron-Rich | High | High | Smaller HOMO-LUMO gap leads to a faster reaction.[1][3] |
| Electron-Neutral | Low | Moderate | Larger HOMO-LUMO gap requires more energy, potentially leading to side reactions. |
Visual Guides & Workflows
Diagram 1: Catalyzed Reaction Mechanism
Caption: Lewis acid-catalyzed Diels-Alder cycloaddition workflow.
Diagram 2: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
References
-
The Diels-Alder Cycloaddition - Chemistry LibreTexts. (2023). Available at: [Link]
-
What may be causing a low yield in my Diels-Alder between 9-Nitroanthracene and maleic anhydride? - Quora. (2018). Available at: [Link]
-
Lewis acid catalyst system for Diels–Alder reaction - Indian Academy of Sciences. (n.d.). Available at: [Link]
-
Diels-Alder Reaction - University of California, Irvine. (n.d.). Available at: [Link]
-
Lewis Acid catalyzed three-component hetero-Diels-alder (povarov) reaction of N-arylimines with strained norbornene-derived dienophiles - PubMed. (2010). Available at: [Link]
-
The Diels-Alder Reaction - Master Organic Chemistry. (2017). Available at: [Link]
-
16.5 Diels-Alder Reactions | Organic Chemistry - YouTube. (2021). Available at: [Link]
-
Diels–Alder reaction - Wikipedia. (n.d.). Available at: [Link]
-
High-level Computational Study of the Site-, Facial- and Stereoselectivities for the Diels-Alder Reaction Between o-Benzoquinone and Norbornadiene - MDPI. (n.d.). Available at: [Link]
-
Progress in Lewis-Acid-Templated Diels–Alder Reactions - MDPI. (2024). Available at: [Link]
-
Diels-Alder cycloadditions of 1,3-cyclohexadien-4,5-diones (o-benzoquinones) with norbornadiene. Part II. A high level computational study of their stereospecificities - MDPI. (2000). Available at: [Link]
-
Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory - MDPI. (n.d.). Available at: [Link]
-
1.3: Diels-Alder Reactions - Chemistry LibreTexts. (2021). Available at: [Link]
-
Synthesis and Diels–Alder cycloaddition reaction of norbornadiene and benzonorbornadiene dimers - PMC - PubMed Central. (2009). Available at: [Link]
-
Diels Alder Reaction + Shortcut + Stereochemistry [Livestream Recording] Organic Chemistry Review - YouTube. (2025). Available at: [Link]
-
Diels-Alder Reaction - Organic Chemistry Portal. (n.d.). Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Diels-Alder Reaction [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ias.ac.in [ias.ac.in]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Poor Conversion in ROMP of 3-Methylene-2-norbornanone
Welcome to our dedicated technical support center for the Ring-Opening Metathesis Polymerization (ROMP) of 3-Methylene-2-norbornanone. This resource is designed for researchers, scientists, and professionals in drug development and materials science who are encountering challenges with this specific polymerization. As a team of Senior Application Scientists, we understand that while ROMP is a robust polymerization technique, monomers with functional groups like ketones can introduce complexities. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome poor monomer conversion and achieve your desired polymer characteristics.
Troubleshooting Guide: Diagnosing and Resolving Low Conversion
Poor or inconsistent conversion is one of the most common hurdles in the ROMP of functionalized monomers. This section is structured to help you systematically identify and address the root cause of your experimental issues.
Question: My ROMP of this compound has stalled at low conversion. What are the primary suspects?
Low conversion is typically traced back to one of three areas: the monomer, the catalyst, or the reaction conditions. The ketone functionality in this compound, while desirable in the final polymer, can be a source of catalyst inhibition if not handled correctly.
1. Monomer Quality and Purity:
The monomer is often the first place to investigate. Even trace impurities can have a significant impact on catalyst activity.
-
The Problem: this compound can be susceptible to isomerization, and its synthesis can leave behind reactive impurities. Protic impurities (water, alcohols) or coordinating species can deactivate the ruthenium catalyst.
-
How to Diagnose:
-
¹H NMR Spectroscopy: Check for the presence of signals that do not correspond to the pure monomer. Pay close attention to the vinyl region to ensure the exocyclic double bond is intact.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can reveal volatile impurities that may not be easily visible by NMR.
-
-
The Solution: Implement a rigorous purification protocol.
-
Column Chromatography: Purify the crude monomer using silica gel chromatography.
-
Degassing: Before use, thoroughly degas the purified monomer using several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Drying: Store the purified monomer over molecular sieves (e.g., 4Å) to remove any residual water.
-
2. Catalyst Activity and Handling:
Ruthenium-based catalysts (e.g., Grubbs, Hoveyda-Grubbs) are sensitive to air and moisture.
-
The Problem: The catalyst may have been compromised before or during the reaction. The ketone group on the monomer can also have a mild inhibitory effect on some catalysts.
-
How to Diagnose:
-
Visual Inspection: A color change in the solid catalyst (e.g., from green to brown for Grubbs 2nd Gen.) can indicate decomposition.
-
Control Reaction: Run a control polymerization with a highly reactive, less functionalized monomer like norbornene. If this reaction also fails, the catalyst is likely inactive.
-
-
The Solution:
-
Strict Inert Atmosphere: All catalyst handling and reaction setup must be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Catalyst Choice: For monomers with coordinating groups like ketones, a more robust catalyst may be necessary. Hoveyda-Grubbs 2nd Generation catalyst often shows higher tolerance.
-
Fresh Catalyst: Always use fresh, properly stored catalyst. Avoid using catalyst from a bottle that has been opened multiple times over a long period.
-
3. Reaction Conditions:
The solvent and temperature play a crucial role in polymerization kinetics and catalyst stability.
-
The Problem: The solvent may not be sufficiently pure or inert, or the reaction temperature may not be optimal.
-
How to Diagnose:
-
Solvent Purity: Check the specifications of your solvent. Was it purchased as anhydrous and stored properly?
-
Reaction Monitoring: Take aliquots from the reaction mixture at different time points and analyze them by ¹H NMR to track monomer consumption. This can help determine if the reaction is sluggish from the start or if it is stalling after a certain time.
-
-
The Solution:
-
Solvent Purification: Use a solvent that has been rigorously dried and deoxygenated, for instance, by passing it through a solvent purification system (SPS).
-
Temperature Optimization: While many ROMP reactions proceed well at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes improve initiation and propagation rates, especially with less reactive monomers. However, be aware that higher temperatures can also increase the rate of catalyst decomposition.
-
Frequently Asked Questions (FAQs)
Q1: Which catalyst is best suited for the ROMP of this compound?
For monomers containing Lewis basic functional groups such as ketones, it is generally recommended to use catalysts that are more tolerant to these functionalities. The Hoveyda-Grubbs 2nd Generation catalyst is often a good choice due to the chelating isopropoxystyrene ligand, which imparts greater stability. Grubbs 3rd Generation catalyst, which contains a pyridine ligand, can also offer enhanced initiation rates and stability. While Grubbs 1st and 2nd Generation catalysts can work, they may be more susceptible to inhibition by the ketone, potentially requiring higher catalyst loadings or resulting in lower conversions.
Q2: How does the ketone group in this compound affect the ROMP reaction?
The lone pair of electrons on the oxygen atom of the ketone can coordinate to the electron-deficient ruthenium center of the catalyst. This reversible binding can compete with the coordination of the monomer's double bond, effectively slowing down the rate of polymerization. This is why catalyst choice and monomer purity are so critical for this class of monomers.
Q3: Can I use protic solvents for the ROMP of this monomer?
Absolutely not. Protic solvents such as water or alcohols will rapidly and irreversibly deactivate the ruthenium catalyst. All solvents must be anhydrous and thoroughly deoxygenated.
Q4: My polymer has a bimodal or very broad molecular weight distribution. What could be the cause?
A broad or multimodal molecular weight distribution can be indicative of several issues:
-
Chain Transfer Reactions: Impurities in the monomer or solvent can act as chain transfer agents.
-
Slow Initiation: If the rate of initiation is slow compared to the rate of propagation, different polymer chains will grow for different lengths of time, leading to a broader distribution.
-
Catalyst Decomposition: If the catalyst decomposes over the course of the reaction, new chains will stop being initiated, while existing chains may continue to propagate, again broadening the distribution.
To address this, ensure the highest purity of all reagents and consider a catalyst that provides a better initiation/propagation balance for your specific monomer.
Experimental Protocols
Protocol 1: Purification of this compound
-
Dissolution: Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., hexanes or a 9:1 hexanes:ethyl acetate mixture).
-
Chromatography: Load the solution onto a silica gel column.
-
Elution: Elute the monomer using the same solvent system, collecting fractions.
-
Monitoring: Monitor the fractions by thin-layer chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying and Degassing: Place the purified liquid monomer in a Schlenk flask and perform at least three freeze-pump-thaw cycles to remove dissolved gases.
-
Storage: Store the purified monomer under an inert atmosphere over activated 4Å molecular sieves.
Protocol 2: General Procedure for ROMP of this compound
All manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
-
Solvent Preparation: In a glovebox, add the desired amount of anhydrous, deoxygenated solvent (e.g., dichloromethane or toluene) to an oven-dried reaction vial equipped with a stir bar.
-
Monomer Addition: Add the purified this compound to the vial.
-
Catalyst Stock Solution: Prepare a stock solution of the chosen ruthenium catalyst (e.g., Hoveyda-Grubbs 2nd Generation) in the same anhydrous solvent. This allows for more accurate addition of small amounts of catalyst.
-
Initiation: Add the required volume of the catalyst stock solution to the stirred monomer solution to achieve the desired monomer-to-catalyst ratio (e.g., 200:1).
-
Polymerization: Allow the reaction to stir at room temperature or the desired temperature. The solution will typically become more viscous as the polymer forms.
-
Monitoring: To monitor conversion, periodically take a small aliquot of the reaction mixture, quench it with a drop of ethyl vinyl ether, and analyze by ¹H NMR.
-
Termination: Once the desired conversion is reached (or the reaction has stalled), terminate the polymerization by adding an excess of a quenching agent like ethyl vinyl ether.
-
Precipitation: Precipitate the polymer by adding the reaction mixture dropwise to a large volume of a non-solvent, such as cold methanol.
-
Isolation: Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.
Visualizations
Caption: A logical workflow for troubleshooting poor conversion in ROMP.
Data Presentation
Table 1: Recommended Starting Conditions for ROMP of this compound
| Parameter | Recommendation | Rationale |
| Catalyst | Hoveyda-Grubbs 2nd Gen. or Grubbs 3rd Gen. | Higher tolerance to ketone functional groups, leading to less inhibition and better conversion. |
| Monomer:Catalyst Ratio | 100:1 to 500:1 | Start with a lower ratio (e.g., 200:1) to ensure high conversion; can be increased for higher MW targets. |
| Solvent | Anhydrous, Deoxygenated Dichloromethane or Toluene | Inert solvents that are good for both the monomer and the growing polymer chain. |
| Monomer Concentration | 0.1 - 0.5 M | A good starting range to ensure efficient polymerization without excessive viscosity issues. |
| Temperature | 25 - 45 °C | Room temperature is often sufficient, but gentle heating can improve sluggish reactions. |
| Reaction Time | 1 - 24 hours | Highly dependent on catalyst loading and temperature; monitor reaction progress. |
We are committed to your success. If you continue to experience issues after following this guide, please do not hesitate to contact our technical support team with your detailed experimental data for further assistance.
Technical Support Center: Scale-Up Synthesis of 3-Methylene-2-norbornanone
Welcome to the technical support guide for the synthesis of 3-Methylene-2-norbornanone. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the scale-up of this valuable α,β-unsaturated ketone. We will delve into the underlying chemistry of the Mannich reaction typically employed for this synthesis, offering practical, field-tested solutions to common problems.
Introduction to the Synthesis
The preparation of this compound is most commonly achieved via a Mannich reaction with the starting ketone, 2-norbornanone. The reaction involves aminomethylation at the α-carbon position using formaldehyde and a secondary amine, such as dimethylamine (often as the hydrochloride salt).[1][2] The resulting β-aminoketone, known as a Mannich base, is often unstable and undergoes spontaneous or induced elimination of the amine to yield the target α,β-unsaturated ketone.
While straightforward in principle, scaling this reaction presents challenges related to reaction control, byproduct formation, purification, and safety. This guide provides a structured approach to troubleshooting these issues.
Core Reaction Workflow
The overall process can be visualized as a multi-stage workflow, from reagent preparation to final product analysis. Each stage presents unique challenges that must be carefully managed for a successful scale-up.
Caption: Figure 1: General Experimental Workflow
Troubleshooting Guide
This section addresses specific problems encountered during the synthesis in a question-and-answer format.
Problem 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield of this compound, or I've only recovered my starting material, 2-norbornanone. What are the likely causes?
This is the most common issue and can stem from several factors related to the core reaction mechanism. The reaction proceeds via an electrophilic iminium ion, which is attacked by the enol or enolate of 2-norbornanone.[1] Failure at any step will halt the synthesis.
Potential Causes & Solutions
| Potential Cause | Scientific Explanation | Suggested Solution |
| Inefficient Iminium Ion Formation | The electrophile in the Mannich reaction is a dimethylaminomethyl cation (an iminium ion), formed from formaldehyde and dimethylamine.[1][2] If this species is not generated efficiently, the enolized ketone has nothing to react with. This can be due to impure reagents or improper pH. | • Verify Reagent Quality: Use high-purity paraformaldehyde and dimethylamine hydrochloride. • Solvent Choice: While often run in alcohols like ethanol or isopropanol, ensure the solvent does not interfere with iminium ion stability. Acetic acid can also be used as a solvent to facilitate iminium ion formation.[3] |
| Poor Enolization of 2-Norbornanone | The nucleophile is the enol form of 2-norbornanone. The reaction is typically run under acidic conditions (using dimethylamine hydrochloride) which catalyzes both enolization and iminium ion formation.[1] Insufficiently acidic conditions can slow this crucial step. | • Check pH: Ensure the reaction medium is sufficiently acidic to promote enolization. If using free dimethylamine and paraformaldehyde, an acid catalyst (like HCl) is required. |
| Incomplete Depolymerization of Paraformaldehyde | Paraformaldehyde is a solid polymer of formaldehyde and must be thermally depolymerized to gaseous formaldehyde to participate in the reaction. Incomplete depolymerization leads to a stoichiometric deficiency of one of the key reactants. | • Pre-heat Solvent: Heat the reaction solvent (e.g., isopropanol) to reflux before adding the paraformaldehyde and dimethylamine hydrochloride to ensure sufficient thermal energy for depolymerization. |
| Premature Elimination or Side Reactions | The Mannich base intermediate can be thermally unstable. If the reaction is heated for too long or at too high a temperature after formation, decomposition or polymerization of the product can occur. | • Monitor Reaction Progress: Use TLC or GC to monitor the disappearance of 2-norbornanone and the appearance of the product. Avoid unnecessarily long reaction times. |
Problem 2: Formation of Viscous, Insoluble Byproducts (Polymerization)
Question: My reaction mixture became thick, viscous, or formed a solid mass, making workup and purification impossible. What happened?
This indicates significant polymerization. Both formaldehyde and the α,β-unsaturated ketone product are susceptible to polymerization, especially at scale where heat dissipation can be challenging.
Potential Causes & Solutions
| Potential Cause | Scientific Explanation | Suggested Solution |
| Formaldehyde Polymerization | In solution, formaldehyde exists in equilibrium with its oligomers. Under certain conditions (e.g., incorrect pH, high concentration), it can readily polymerize back into paraformaldehyde or other insoluble forms. | • Control Reagent Addition: Add paraformaldehyde in portions to the hot solvent rather than all at once to maintain a low concentration of monomeric formaldehyde. |
| Product Polymerization (Michael Addition) | This compound is an α,β-unsaturated ketone, making it a Michael acceptor. It can react with nucleophiles, including another molecule of itself or the enolate of 2-norbornanone, leading to high molecular weight adducts. This is often catalyzed by base. | • Maintain Acidic Conditions: Ensure the reaction mixture remains acidic throughout the process to suppress base-catalyzed polymerization pathways. • Prompt Workup & Purification: Once the reaction is complete, proceed immediately to workup and purification. Do not let the crude product sit for extended periods. • Add an Inhibitor: For storage and during distillation, consider adding a radical inhibitor like hydroquinone or BHT to prevent polymerization. |
| Poor Temperature Control (Hot Spots) | Large-scale reactions are more prone to developing localized hot spots due to inefficient stirring or cooling. These regions of high temperature can dramatically accelerate polymerization rates. | • Ensure Efficient Stirring: Use an overhead mechanical stirrer for reactions larger than 1 L to ensure homogenous mixing and temperature distribution. • Use a Temperature-Controlled Mantle/Bath: Employ a reliable heating mantle with a thermocouple to maintain a consistent internal reaction temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for scaling up this synthesis?
A1: Safety is paramount. The primary hazards are associated with the reagents and the product.
-
Formaldehyde: This is a highly toxic substance, a potent sensitizer, and a probable human carcinogen.[4][5] All manipulations must be performed in a certified, well-ventilated chemical fume hood. Acute exposure can cause severe irritation to the eyes, skin, and respiratory tract.[5]
-
Dimethylamine/Dimethylamine HCl: Dimethylamine is corrosive and flammable. The hydrochloride salt is an irritant.
-
This compound: The product is a flammable liquid with a flash point of approximately 55 °C.[6] Keep it away from ignition sources.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, nitrile or neoprene gloves, and a flame-resistant lab coat. For large quantities, a respirator with a filter suitable for organic vapors and formaldehyde (e.g., Type ABEK) is recommended.[6]
Q2: How can I effectively monitor the reaction's progress?
A2: Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) are the most effective methods.
-
TLC: Use a non-polar eluent system (e.g., 9:1 Hexanes:Ethyl Acetate). The starting material, 2-norbornanone, is more polar than the product due to the ketone's accessibility. The product, this compound, will have a higher Rf value. This allows you to visually track the consumption of the starting material.
-
GC: This provides a more quantitative assessment. A small aliquot of the reaction mixture can be quenched, diluted in a suitable solvent (e.g., dichloromethane), and injected. You can monitor the disappearance of the 2-norbornanone peak and the appearance of the product peak to determine when the reaction has reached completion.
Q3: What is the best method for purifying the final product at scale?
A3: Vacuum distillation is the standard and most effective method for purifying this compound.
-
Boiling Point: The product has a boiling point of 69-71 °C at 11 mmHg.
-
Procedure:
-
After an aqueous workup to remove salts and water-soluble impurities, thoroughly dry the organic phase (e.g., over anhydrous MgSO₄ or Na₂SO₄).
-
It is highly recommended to add a small amount of a polymerization inhibitor (e.g., hydroquinone) to the crude product before distillation.
-
Use a distillation apparatus with a short path or Vigreux column to minimize product holdup.
-
Apply vacuum and gently heat the flask. Collect the fraction boiling at the correct temperature/pressure. Polymeric byproducts will remain in the distillation flask.
-
Q4: How should I store the purified this compound?
A4: The product's stability is a key concern. As an α,β-unsaturated ketone, it can degrade or polymerize over time.
-
Storage Conditions: Store in a tightly sealed container in a cool, dark place.[7] Refrigeration is recommended for long-term storage.
-
Inhibitor: Add a small amount of a stabilizer like hydroquinone or BHT (Butylated hydroxytoluene) to inhibit polymerization.
-
Inert Atmosphere: For maximum stability, consider storing the product under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Key Reaction Mechanism: The Mannich Reaction
Understanding the mechanism is key to troubleshooting. The process involves three main stages.
Caption: Figure 2: Simplified Mannich Reaction Mechanism
Protocol: Synthesis of this compound (Illustrative 1.0 mol Scale)
Disclaimer: This protocol is for informational purposes only. All procedures should be risk-assessed and performed by qualified personnel with appropriate safety measures in place.
Reagents:
-
2-Norbornanone: 110.15 g (1.0 mol)
-
Dimethylamine hydrochloride: 102.0 g (1.25 mol)
-
Paraformaldehyde: 45.0 g (1.5 mol equivalent of CH₂O)
-
Isopropanol: 1.0 L
-
Hydrochloric Acid (conc.): ~5 mL (to adjust pH if necessary)
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
-
Hydroquinone (inhibitor)
Procedure:
-
Setup: Equip a 3 L three-neck round-bottom flask with an overhead mechanical stirrer, a reflux condenser, and a thermocouple connected to a heating mantle.
-
Reagent Charge: Charge the flask with isopropanol (1.0 L), dimethylamine hydrochloride (102.0 g), and paraformaldehyde (45.0 g).
-
Depolymerization & Iminium Formation: Begin stirring and heat the mixture to a gentle reflux (~80-85 °C). Maintain reflux for 1-2 hours. The mixture should become a clearer, homogenous solution as the paraformaldehyde depolymerizes and reacts.
-
Addition of Ketone: Add the 2-norbornanone (110.15 g) to the reaction mixture dropwise via an addition funnel over 30-60 minutes, maintaining a steady reflux.
-
Reaction: Continue to stir the mixture at reflux. Monitor the reaction progress by TLC or GC every 1-2 hours. The reaction is typically complete in 6-12 hours.
-
Workup - Cooldown & Quench: Once the reaction is complete, cool the flask to room temperature. Slowly pour the reaction mixture into a large beaker containing 1 L of cold water and 1 L of diethyl ether (or another suitable extraction solvent like MTBE).
-
Extraction: Transfer the mixture to a large separatory funnel. Separate the layers. Extract the aqueous layer two more times with 500 mL portions of ether.
-
Washing: Combine the organic extracts. Wash sequentially with:
-
1 L of water
-
1 L of saturated sodium bicarbonate solution (Caution: potential for gas evolution)
-
1 L of brine
-
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and add a small scoop (~100 mg) of hydroquinone. Concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation as described in the FAQ section to yield this compound as a colorless to pale yellow liquid.[7][8]
References
-
Mannich Reaction. (n.d.). Chemistry Steps. Retrieved January 16, 2026, from [Link]
-
A Publication of Reliable Methods for the Preparation of Organic Compounds. (n.d.). Organic Syntheses. Retrieved January 16, 2026, from [Link]
-
This compound | C8H10O | CID 96875. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
-
Toxicity of formaldehyde, and its role in the formation of harmful and aromatic compounds during food processing. (2025). ResearchGate. Retrieved January 16, 2026, from [Link]
-
This compound. (n.d.). NIST WebBook. Retrieved January 16, 2026, from [Link]
-
Improved synthesis of 2-norbornanone. (2015). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Improved synthesis of 2-norbornanone. (n.d.). LookChem. Retrieved January 16, 2026, from [Link]
-
SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN-2-YL)ETHANONE. (n.d.). Retrieved January 16, 2026, from [Link]
-
Formaldehyde | Medical Management Guidelines. (n.d.). CDC/ATSDR. Retrieved January 16, 2026, from [Link]
-
The Mannich Reaction. (2020, March 26). YouTube. Retrieved January 16, 2026, from [Link]
-
Questions regarding methylamine synthesis impurities. (2010, January 23). Sciencemadness Discussion Board. Retrieved January 16, 2026, from [Link]
-
Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds. (2022, January 21). Nature Communications via NIH. Retrieved January 16, 2026, from [Link]
Sources
- 1. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 2. m.youtube.com [m.youtube.com]
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- 4. researchgate.net [researchgate.net]
- 5. Formaldehyde | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 6. 3-亚甲基-2-降冰片酮 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 7. This compound | 5597-27-3 | TCI AMERICA [tcichemicals.com]
- 8. This compound | 5597-27-3 | TCI EUROPE N.V. [tcichemicals.com]
Technical Support Center: Catalyst Selection for Efficient Polymerization of 3-Methylene-2-norbornanone
Welcome to the technical support center for the polymerization of 3-Methylene-2-norbornanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for achieving efficient and controlled polymerization of this unique monomer. The content is structured in a question-and-answer format to directly address the challenges you may encounter in your experimental work.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary methods for polymerizing this compound?
A1: this compound, a derivative of norbornene, can undergo polymerization through several mechanisms, primarily leveraging the reactivity of its exocyclic double bond. The most common methods include:
-
Vinyl-Addition Polymerization: This is the most prevalent method, where the polymerization proceeds through the carbon-carbon double bond, leaving the bicyclic norbornane ring intact as a repeating unit in the polymer backbone. This approach is often favored for producing polymers with high thermal stability and chemical resistance.[1] Catalysts for this method are typically late transition metal complexes, such as those based on nickel and palladium.[2][3][4]
-
Radical Polymerization: Free radical polymerization can also be employed.[5][6] This method involves the use of radical initiators to start a chain reaction. However, controlling the molecular weight and structure can be more challenging compared to coordination polymerization.[5]
-
Anionic Polymerization: While less common for this specific monomer, anionic polymerization using initiators like butyllithium is a powerful technique for producing polymers with well-defined architectures and narrow molecular weight distributions from other vinyl monomers.[7][8][9] Its applicability to this compound would depend on the monomer's purity and the absence of acidic protons that could terminate the reaction.
Q2: Which type of catalyst is generally recommended for achieving high molecular weight poly(this compound)?
A2: For achieving high molecular weight polymers, late transition metal catalysts, particularly those based on nickel and palladium activated with a cocatalyst like methylaluminoxane (MAO), are highly recommended.[1][2][4] These systems have demonstrated high activity and can produce polymers with high molecular weights.[1][4] The choice between nickel and palladium can influence the polymer's properties and the catalyst's tolerance to functional groups.
Q3: What is the role of a cocatalyst like Methylaluminoxane (MAO)?
A3: Methylaluminoxane (MAO) is a crucial component in many late transition metal-catalyzed vinyl polymerizations of norbornene-type monomers. Its primary roles are:
-
Alkylation of the precatalyst: MAO alkylates the transition metal center of the precatalyst, replacing ligands like halides with methyl groups.
-
Generation of the active cationic species: It abstracts a ligand (e.g., a methyl group) from the alkylated metal center to form a catalytically active, coordinatively unsaturated cationic species. This cationic metal center is where the monomer coordinates and inserts during polymerization.
-
Scavenging of impurities: MAO can also act as a scavenger for impurities (like water) in the reaction medium that could otherwise deactivate the catalyst.
The ratio of MAO to the transition metal catalyst is a critical parameter that needs to be optimized for each specific system.[10]
Q4: Can this compound undergo Ring-Opening Metathesis Polymerization (ROMP)?
A4: While norbornene and its derivatives are well-known for undergoing Ring-Opening Metathesis Polymerization (ROMP), the structure of this compound makes it less suitable for this type of polymerization.[11][12] ROMP involves the cleavage and reformation of the double bond within the norbornene ring system. In this compound, the reactive site is the exocyclic methylene group, which favors vinyl-addition polymerization. The internal double bond of the norbornane ring is not present in the same way as in norbornene itself, thus preventing a classical ROMP mechanism.
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the polymerization of this compound.
Issue 1: Low Polymer Yield or No Polymerization
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Catalyst Inactivity | 1. Verify Catalyst and Cocatalyst Integrity: Ensure the catalyst and cocatalyst (e.g., MAO) are fresh and have been stored under inert conditions. | Late transition metal catalysts and MAO are often sensitive to air and moisture, which can lead to rapid deactivation. |
| 2. Optimize Catalyst/Cocatalyst Ratio: Systematically vary the molar ratio of the cocatalyst to the catalyst. | An insufficient amount of cocatalyst will not generate enough active sites, while an excessive amount can sometimes lead to catalyst deactivation or side reactions.[10] | |
| Monomer Impurities | 1. Purify the Monomer: Purify this compound prior to use, for example, by distillation under reduced pressure or passing it through a column of activated alumina. | Impurities such as water, oxygen, or other functional groups can poison the catalyst. |
| Solvent Issues | 1. Use High-Purity, Anhydrous Solvents: Ensure that the solvent is rigorously dried and deoxygenated before use. | Protic impurities or coordinating solvents can interfere with the catalyst's activity.[11] |
| Incorrect Reaction Temperature | 1. Optimize Reaction Temperature: Conduct small-scale experiments at different temperatures to find the optimal condition for your catalyst system. | Polymerization activity is often highly dependent on temperature.[3] Some catalysts have a narrow optimal temperature window. |
Issue 2: Low Molecular Weight of the Polymer
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Chain Transfer Reactions | 1. Lower the Reaction Temperature: Running the polymerization at a lower temperature can sometimes suppress chain transfer reactions. | Chain transfer reactions, which terminate a growing polymer chain and initiate a new one, are often more prevalent at higher temperatures. |
| 2. Increase Monomer Concentration: A higher monomer concentration can favor propagation over chain transfer. | The rate of propagation is dependent on monomer concentration, while chain transfer rates may be less so. | |
| Presence of Chain Transfer Agents | 1. Purify Monomer and Solvent: Rigorously purify all reaction components to remove any potential chain transfer agents. | Impurities can act as chain transfer agents, leading to premature termination of polymer chains. |
| High Catalyst Concentration | 1. Decrease Catalyst Concentration: A lower concentration of the active catalyst species can lead to the formation of fewer, but longer, polymer chains. | A high number of active sites can lead to rapid monomer consumption and the formation of a larger number of shorter polymer chains. |
Issue 3: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Multiple Active Species | 1. Use a Well-Defined, Single-Site Catalyst: Employing a single-site catalyst can lead to more uniform polymer chains. | The presence of multiple types of active catalyst sites can result in the simultaneous growth of polymer chains at different rates. |
| Slow Initiation | 1. Ensure Rapid and Uniform Mixing: Improve the mixing of the catalyst, cocatalyst, and monomer at the start of the reaction. | If the initiation of polymerization is slow compared to propagation, new chains will be formed throughout the reaction, leading to a broader distribution of chain lengths. |
| Chain Termination or Transfer | 1. Minimize Impurities and Optimize Temperature: As with low molecular weight, controlling impurities and temperature can reduce termination and transfer reactions that broaden the PDI. | These reactions introduce variability in the final chain lengths. |
Issue 4: Polymer Insolubility
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| High Molecular Weight | 1. Adjust Reaction Conditions to Target Lower Molecular Weight: Use a higher catalyst concentration or a higher temperature to produce shorter, more soluble chains. | Extremely high molecular weight polymers can become insoluble in common organic solvents.[3] |
| Cross-linking | 1. Characterize the Polymer Structure: Use techniques like NMR spectroscopy to check for evidence of side reactions that could lead to cross-linking. | Unintended reactions, though less common in vinyl addition polymerization, could lead to an insoluble polymer network. |
| Crystallinity | 1. Analyze Polymer Morphology: Use techniques like Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD) to assess the polymer's crystallinity. | While many polynorbornenes are amorphous, some stereoregular structures could exhibit crystallinity, reducing solubility. |
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for Vinyl-Addition Polymerization of this compound using a Ni-based Catalyst
-
Preparation: In a glovebox, add the desired amount of the nickel precatalyst to a dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add the required volume of anhydrous, deoxygenated toluene to the flask.
-
Cocatalyst Addition: Slowly add the specified molar equivalent of methylaluminoxane (MAO) solution in toluene to the flask while stirring. Allow the mixture to stir for 15 minutes at room temperature to activate the catalyst.
-
Monomer Addition: Add a solution of purified this compound in toluene to the activated catalyst mixture.
-
Polymerization: Maintain the reaction at the desired temperature with continuous stirring for the specified duration.
-
Termination: Quench the polymerization by adding a small amount of acidified methanol.
-
Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Purification: Filter the polymer, wash it with fresh methanol, and dry it under vacuum to a constant weight.
Table 1: Example of Catalyst Performance Data
| Catalyst System | [Monomer]:[Catalyst] Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |
| Ni(acac)₂ / MAO | 5000:1 | 25 | 1 | 95 | 150,000 | 2.1 |
| [NiBr₂(Ar-BIAN)] / MAO | 10000:1 | 50 | 0.5 | 98 | 350,000 | 1.8 |
| Pd(OAc)₂ / MAO | 5000:1 | 25 | 2 | 85 | 120,000 | 2.5 |
Note: This is illustrative data. Actual results will vary based on specific catalyst structures and reaction conditions.
Section 4: Visualizations
Diagram 1: Vinyl-Addition Polymerization Workflow
Caption: Experimental workflow for vinyl-addition polymerization.
Diagram 2: Troubleshooting Logic for Low Polymer Yield
Caption: Troubleshooting decision tree for low polymer yield.
References
-
Floros, G., et al. (2018). Ring Opening Metathesis Polymerization of Norbornene and Derivatives by the Triply Bonded Ditungsten Complex Na[W2(µ-Cl)3Cl4(THF)2]. MDPI. Available at: [Link]
- Janiak, C., & Lassahn, P. G. (2001). Metal catalysts for the vinyl polymerization of norbornene.
-
Yoon, K. B., et al. (2004). Polymerization of norbornene with eta(3)-allyl Pd(II) complexes/MAO catalysts. ResearchGate. Available at: [Link]
- Ricci, G., et al. (2005). Vinylic Polymerization of Norbornene by Late Transition Metal-Based Catalysis. Macromolecular Chemistry and Physics, 206(21), 2051-2057.
- Abu-Surrah, A. S., & Rieger, B. (1999). The Pd2+ ‐catalyzed polymerization of norbornene. Macromolecular Symposia, 137(1), 127-135.
- Morton, M., & Fetters, L. J. (1975). Procedures for homogeneous anionic polymerization. Rubber Chemistry and Technology, 48(3), 359-409.
-
European Patent Office. (n.d.). Polymerization of norbornene derivatives and catalytic system suitable for use therein. Retrieved from [Link]
- Blank, F., & Janiak, C. (2009). Metal catalysts for the vinyl/addition polymerization of norbornene. Coordination Chemistry Reviews, 253(5-6), 827-861.
- D'Amato, R., et al. (2019). Polymerisation of Norbornene Catalysed by Highly Active Tetradentate Chelated α-Diimine Nickel Complexes. Polymers, 11(11), 1845.
- Gaylord, N. G., & Svestka, M. (1969). Forgotten monomers: Free radical polymerization behavior of norbornadiene derivatives in comparison with methyl methacrylate. Journal of Polymer Science Part B: Polymer Letters, 7(8), 577-582.
- D'Agosto, F., & Charreyre, M. T. (2023).
- Google Patents. (n.d.). Norbornene polymerization initiators and polymers prepared therewith.
- Espinet, P., et al. (2006). Palladium Catalysts for Norbornene Polymerization. A Study by NMR and Calorimetric Methods. Organometallics, 25(11), 2729-2737.
- Le Devedec, F., et al. (2016). Anionic Polymerization of an Amphiphilic Copolymer for Preparation of Block Copolymer Micelles Stabilized by π-π Stacking Interactions. Journal of Visualized Experiments, (116), 54422.
- Li, Y., et al. (2018). Synthesis of Poly(norbornene-methylamine)
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Polymer Research Laboratory. (n.d.). Anionic Polymerization. Retrieved from [Link]
-
Tyler, D. R. (2014, July 10). Radical Polymerization [Video]. YouTube. [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 3-Methylene-2-norbornanone and 2-norbornanone
This guide provides an in-depth comparison of the chemical reactivity of 3-Methylene-2-norbornanone and its saturated counterpart, 2-norbornanone. Designed for researchers, scientists, and professionals in drug development, this document elucidates the profound impact of a single exocyclic double bond on the chemical behavior of the rigid bicyclo[2.2.1]heptane framework. We will explore the structural nuances, compare distinct reaction pathways, and provide supporting experimental insights and detailed protocols.
Introduction: A Tale of Two Ketones
The norbornane skeleton is a cornerstone in organic synthesis, offering a rigid, sterically defined scaffold valuable in the study of reaction mechanisms and the synthesis of complex molecules. 2-Norbornanone (also known as norcamphor) is a classic model for studying nucleophilic additions to sterically hindered ketones. The introduction of an exocyclic methylene group at the C3 position to form this compound transforms the molecule into an α,β-unsaturated ketone, dramatically expanding its synthetic potential and introducing new reaction pathways not accessible to its saturated analog. This guide will dissect these differences, providing a clear rationale for their divergent reactivity.
Structural and Electronic Considerations
The primary difference between the two molecules lies at the C3 position. In 2-norbornanone, this carbon is sp³-hybridized and part of the saturated bicyclic frame. In this compound, the C3 carbon is sp²-hybridized, part of a conjugated enone system. This fundamental change has significant electronic consequences:
-
2-Norbornanone: Possesses a single electrophilic center at the carbonyl carbon (C2). The molecule's reactivity is governed by direct nucleophilic attack at this site.
-
This compound: Features an extended π-system. Resonance delocalization creates two electrophilic sites: the carbonyl carbon (C2) and the exocyclic methylene carbon (Cβ). This allows for two distinct modes of nucleophilic attack: direct (1,2-) addition to the carbonyl and conjugate (1,4-) addition to the methylene group.[1][2]
Comparative Reactivity Analysis
The reactivity of norbornanones is heavily influenced by steric hindrance. The bridged structure creates two distinct faces for reagent approach: the exo face (less hindered, away from the C7 bridge) and the endo face (more hindered). For 2-norbornanone, nucleophilic attack occurs almost exclusively from the exo face, yielding endo alcohols.[3]
Nucleophilic Addition (1,2-Addition)
This pathway involves the direct attack of a nucleophile on the carbonyl carbon.
-
2-Norbornanone: This is the primary reaction pathway for all nucleophiles. For example, reduction with sodium borohydride (NaBH₄) or addition of Grignard reagents proceeds via exo attack to give the corresponding endo alcohol with high stereoselectivity.[3]
-
This compound: This pathway is favored by strong, "hard" nucleophiles. Experimental evidence shows that reaction with aryllithium reagents (strong nucleophiles) results in exclusive 1,2-addition to yield 2-Aryl-3-methylene-endo -norbornanols.[4] This confirms that, like its saturated counterpart, the preferred trajectory for nucleophilic attack on the carbonyl is from the less hindered exo face. While specific comparative rate data is scarce, the polarization of the carbonyl in the enone system may slightly reduce its electrophilicity compared to the saturated ketone, but this effect is often overcome by the choice of a sufficiently reactive nucleophile.
Conjugate Addition (1,4-Addition)
This mode of attack is unique to this compound and involves the addition of a nucleophile to the exocyclic methylene carbon.
-
2-Norbornanone: Not capable of undergoing this reaction.
-
This compound: This pathway is favored by "soft" nucleophiles (e.g., enolates, Gilman cuprates) or under specific catalytic conditions.[1] For instance, it has been demonstrated that this compound can react with 4-anisaldehyde in the presence of a tetrabutylammonium decatungstate (TBADT) photocatalyst to yield the 1,4-addition product.[4] This reaction creates a new chiral center at the C3 position and generates an enolate intermediate, which is subsequently protonated.
Reactions Involving the Exocyclic Double Bond
The C=C bond in this compound provides further reactivity not seen in 2-norbornanone.
-
Catalytic Hydrogenation: The exocyclic double bond can be selectively reduced to a methyl group using catalytic hydrogenation (e.g., H₂ with a Pd, Pt, or Rh catalyst), yielding 3-methyl-2-norbornanone.[5][6] This provides a route to C3-substituted norbornanones.
-
Diels-Alder Reaction: The electron-withdrawing effect of the adjacent carbonyl group activates the exocyclic double bond, allowing it to function as a dienophile in [4+2] cycloaddition reactions.[7][8] This enables the construction of complex, spirocyclic systems fused to the norbornane framework.
Data Presentation: A Summary of Reactivity
| Reaction Type | 2-Norbornanone | This compound |
| Structure | Saturated Bicyclic Ketone | α,β-Unsaturated Bicyclic Ketone |
| Electrophilic Sites | C2 (Carbonyl) | C2 (Carbonyl), Cβ (Methylene) |
| Hydride Reduction | 1,2-Addition; high exo-facial selectivity yielding the endo-alcohol.[3] | 1,2-Addition is the expected pathway. High exo-facial selectivity is inferred based on the rigid framework. |
| Organometallic Addition (e.g., R-Li, R-MgX) | 1,2-Addition; high exo-facial selectivity. | Strong nucleophiles (e.g., Ar-Li) give 1,2-addition to form the endo-alcohol.[4] Softer nucleophiles (e.g., cuprates) would favor 1,4-addition. |
| Conjugate Addition | Not Applicable | Occurs with suitable "soft" nucleophiles or under specific catalytic conditions.[4] |
| Catalytic Hydrogenation | Not Applicable | Reduces the exocyclic C=C bond to a C-C single bond.[5] |
| Diels-Alder Reaction | Not Applicable | The exocyclic double bond can act as a dienophile.[7] |
Experimental Protocols & Workflows
Protocol: Stereoselective Reduction of 2-Norbornanone with Sodium Borohydride
This protocol describes a standard procedure for the reduction of a bicyclic ketone, illustrating the principle of exo attack.
Objective: To synthesize endo-2-norbornanol with high stereoselectivity.
Materials:
-
2-Norbornanone (1.0 g, 9.08 mmol)
-
Methanol (25 mL)
-
Sodium borohydride (NaBH₄) (0.17 g, 4.54 mmol)
-
3M Hydrochloric Acid (HCl)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-norbornanone in 25 mL of methanol in a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add sodium borohydride in small portions over 10 minutes. Causality Note: The portion-wise addition controls the initial exothermic reaction and hydrogen gas evolution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Cool the flask again to 0 °C and slowly add 15 mL of 3M HCl to quench the excess NaBH₄ and neutralize the sodium methoxide.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 20 mL) followed by brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Analyze the product by ¹H NMR to determine the exo/endo ratio.
Logical Workflow: Predicting Nucleophilic Attack
The choice between 1,2- and 1,4-addition on this compound is a critical decision point in a synthetic plan. The following workflow illustrates the governing principles.
Caption: Decision workflow for nucleophilic addition to this compound.
Reaction Mechanism: 1,2- vs. 1,4-Addition
The following diagram illustrates the two competing mechanistic pathways for a nucleophile (Nu⁻) reacting with this compound.
Caption: Competing 1,2- (direct) and 1,4- (conjugate) addition pathways.
Conclusion
The introduction of an exocyclic double bond at the C3 position of 2-norbornanone fundamentally alters its reactivity profile. While 2-norbornanone is a reliable substrate for stereoselective 1,2-nucleophilic additions, this compound presents a more complex and versatile system. It retains the facial selectivity inherent to the norbornane framework for 1,2-additions with strong nucleophiles but also opens up avenues for conjugate addition, catalytic hydrogenation, and cycloaddition reactions. Understanding these distinct behaviors is paramount for leveraging these scaffolds in targeted organic synthesis.
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A Comparative Guide to Michael Acceptors: The Unique Stereodirecting Power of 3-Methylene-2-norbornanone
In the landscape of synthetic organic chemistry, the Michael addition stands as a paramount tool for the strategic formation of carbon-carbon and carbon-heteroatom bonds.[1] This conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound is fundamental to the construction of complex molecular architectures found in pharmaceuticals and natural products.[2] The choice of the Michael acceptor—the α,β-unsaturated ketone—is a critical determinant of the reaction's success, profoundly influencing reactivity, yield, and, most importantly, the stereochemical outcome.
This guide provides an in-depth comparison of 3-Methylene-2-norbornanone, a strained bicyclic enone, with more conventional acyclic and monocyclic α,β-unsaturated ketones. We will explore how its rigid, sterically defined framework offers unparalleled advantages in diastereoselectivity, a feature of immense value for researchers in drug development and stereocontrolled synthesis.
The Michael Acceptors: A Structural Overview
The reactivity and selectivity of a Michael acceptor are intrinsically linked to its three-dimensional structure. Steric hindrance, ring strain, and the conformation of the enone system all play a crucial role. Let's examine our candidates.
-
This compound: This molecule is built on a rigid bicyclo[2.2.1]heptane skeleton.[3] Its defining feature is a strained, exocyclic methylene group conjugated to the ketone. The rigid structure severely restricts conformational freedom, creating two distinct faces for nucleophilic attack: a sterically hindered endo face, shielded by the ethano bridge, and a more accessible exo face.
-
Acyclic Ketones (Methyl Vinyl Ketone & Chalcone): These represent the simplest and a more complex end of the acyclic spectrum. Methyl vinyl ketone (MVK) is small, planar, and sterically unhindered, offering high reactivity but little intrinsic facial selectivity. Chalcone, with its two phenyl groups, introduces significant steric bulk that can influence reaction pathways but still possesses conformational flexibility around its single bonds.[4]
-
Monocyclic Ketone (Cyclohexenone): As a cyclic analogue, cyclohexenone has more conformational constraints than acyclic enones but is still relatively flexible, existing in various half-chair conformations. This flexibility means that while it offers more stereochemical predictability than MVK, it lacks the rigid facial bias of the norbornanone system.
Figure 1: Structural comparison of Michael acceptors.
Comparative Analysis: Reactivity and Stereoselectivity
The fundamental difference between these acceptors lies in the trade-off between reactivity and stereocontrol.
Reactivity Profile
The electrophilicity of the β-carbon in an α,β-unsaturated ketone is the primary driver of the Michael addition.[5]
-
Acyclic Ketones: Generally exhibit the highest reactivity due to minimal steric hindrance around the β-carbon, as seen with MVK. However, bulky substituents, as in chalcone, can decrease reactivity.[4]
-
Cyclohexenone: Its reactivity is often comparable to or slightly less than unhindered acyclic ketones. Ring strain is less of a factor compared to the norbornanone system.
-
This compound: The reactivity can be influenced by the inherent strain of the bicyclic system. While strain can sometimes enhance reactivity by providing a driving force for bond angle normalization upon addition, the steric environment around the exocyclic methylene group is the more dominant factor, potentially leading to slower reaction rates compared to MVK.
The Decisive Advantage: Stereoselectivity
This is where this compound demonstrates its profound utility. In asymmetric synthesis, controlling the precise three-dimensional arrangement of atoms is crucial, and the rigid norbornane scaffold acts as an internal stereodirecting group.
When a nucleophile attacks the double bond of this compound, it overwhelmingly approaches from the less hindered exo face. The C7-methylene bridge effectively blocks the endo face, leading to the formation of a single diastereomer with high fidelity. This intrinsic facial bias is a powerful tool for building complex molecules with predictable stereochemistry.
In contrast:
-
Acyclic Ketones lack any inherent facial bias. Stereocontrol can only be achieved through the use of chiral catalysts, chiral auxiliaries, or pre-existing chirality in the nucleophile or acceptor.
-
Cyclohexenone can provide moderate diastereoselectivity, often favoring axial attack on the most stable half-chair conformer, but this is rarely as pronounced or predictable as the selectivity observed with the rigid norbornanone system.
Figure 2: Origin of stereoselectivity in Michael additions.
Supporting Experimental Data
While a single study directly comparing all three classes of ketones under identical conditions is elusive, a survey of the literature provides compelling evidence for the superior stereocontrol of bicyclic systems. Organocatalytic methods, in particular, leverage the inherent structure of substrates like norbornanones to achieve high levels of stereoselectivity.[6]
| Michael Acceptor | Nucleophile | Catalyst/Conditions | Yield | Stereoselectivity (dr or ee) | Reference Insight |
| 3-Methylene-diketopiperazine (Norbornanone analogue) | Organocuprates (e.g., Me₂CuLi) | THF | Excellent | >95% de | Demonstrates the powerful directing effect of a rigid bicyclic scaffold, leading to near-perfect diastereoselectivity. |
| Cyclohexenone | Diethyl Malonate | L-Proline / [bmim]PF₆ | Medium | Not stereoselective | Proline catalysis with this flexible acceptor in an ionic liquid gives poor stereocontrol, highlighting the need for a rigid substrate.[7] |
| Chalcone | Thiophenol | L-Proline / [bmim]PF₆ | ~95% | Not stereoselective | Even with a bulky acyclic ketone, simple organocatalysis does not impart stereoselectivity without a directing group or more complex catalyst.[8] |
| Various Enones | Malonates | (R,R)-DPEN / Acid | 61-99% | 65 to >99% ee | Shows that high enantioselectivity with flexible enones requires a carefully designed bifunctional organocatalyst to create a chiral environment.[8] |
Experimental Protocols
To illustrate the practical application of these Michael acceptors, the following representative protocols are provided.
Protocol 1: Diastereoselective Michael Addition to this compound
This protocol is a generalized procedure for the highly diastereoselective addition of an organocuprate, which preferentially performs 1,4-conjugate addition.
1. Preparation of the Organocuprate (Gilman Reagent): a. To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Copper(I) Iodide (CuI) (1.0 mmol). b. Cool the flask to -40 °C in an acetonitrile/dry ice bath. c. Slowly add a solution of Methyllithium (MeLi) (2.0 mmol) in diethyl ether via syringe while stirring. d. Stir the resulting pale yellow/colorless solution for 30 minutes at this temperature to ensure complete formation of lithium dimethylcuprate (Me₂CuLi).
2. Michael Addition: a. In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 mmol) in anhydrous Tetrahydrofuran (THF) (5 mL). b. Cool this solution to -78 °C using an acetone/dry ice bath. c. Slowly transfer the freshly prepared Gilman reagent solution to the enone solution via a cannula. d. Stir the reaction mixture at -78 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
3. Work-up and Purification: a. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) (10 mL). b. Allow the mixture to warm to room temperature and transfer it to a separatory funnel. c. Extract the aqueous layer with diethyl ether (3 x 15 mL). d. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). e. Filter the solution and concentrate the solvent under reduced pressure. f. Purify the crude product by flash column chromatography on silica gel to yield the exo-3-methyl-2-norbornanone adduct.
Figure 3: General workflow for an organocuprate Michael addition.
Protocol 2: Organocatalyzed Michael Addition to Cyclohexenone
This protocol is representative of an asymmetric Michael addition using an L-proline-derived catalyst, where the stereochemical outcome depends entirely on the catalyst, not the substrate.[5]
1. Reaction Setup: a. To a vial equipped with a magnetic stir bar, add cyclohexenone (1.0 mmol), the Michael donor (e.g., diethyl malonate, 1.2 mmol), and the chiral organocatalyst (e.g., a proline derivative, 0.1 mmol, 10 mol%). b. Add the chosen solvent (e.g., Toluene, 2 mL).
2. Reaction Execution: a. Stir the mixture at room temperature. b. Monitor the reaction progress by TLC until the starting material (cyclohexenone) is consumed (typically 12-48 hours).
3. Work-up and Purification: a. Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent. b. Purify the residue directly by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford the chiral Michael adduct. c. Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).
Conclusion: Making an Informed Choice
The choice of a Michael acceptor is a strategic decision that hinges on the synthetic goal.
-
For syntheses where rapid, high-yield formation of a 1,5-dicarbonyl compound is the priority and stereochemistry is not a concern, simple acyclic enones like MVK are excellent choices.
-
When aiming for high enantioselectivity with flexible substrates like cyclohexenone or chalcone , the synthetic strategy must incorporate a sophisticated chiral catalyst, which adds cost and complexity.[8]
-
This compound stands apart as a superior substrate for diastereoselective synthesis . Its rigid bicyclic framework provides a predictable and powerful stereodirecting effect, ensuring that the nucleophile adds from the unhindered exo face with high fidelity. This makes it an invaluable building block for constructing complex target molecules where precise control over relative stereochemistry is non-negotiable. For researchers in drug development, where specific stereoisomers often dictate biological activity, this intrinsic control is a significant advantage, streamlining synthetic routes and simplifying purification challenges.
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A Comparative Guide to the Ring-Opening Metathesis Polymerization of 3-Methylene-2-norbornanone and Other Norbornene Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of polymer chemistry, Ring-Opening Metathesis Polymerization (ROMP) stands out as a powerful and versatile tool for the synthesis of polymers with tailored properties and complex architectures.[1] Norbornene and its derivatives are particularly favored monomers in ROMP due to their high ring strain, which provides a strong thermodynamic driving force for polymerization, and their facile functionalization.[2][3] This guide provides an in-depth comparison of the ROMP of 3-Methylene-2-norbornanone with other common norbornene derivatives, offering insights into the factors governing their reactivity and the characteristics of the resulting polymers.
The Critical Role of Monomer Structure in ROMP Reactivity
The reactivity of norbornene derivatives in ROMP is profoundly influenced by their stereochemistry and the nature of their substituents. A well-established principle is the significantly higher polymerization rate of exo isomers compared to their endo counterparts.[4][5] This difference is primarily attributed to the reduced steric hindrance on the exo face of the norbornene scaffold, allowing for easier coordination of the bulky ruthenium-based catalysts, such as Grubbs' catalysts, to the double bond.[6] The endo substituent, being oriented towards the double bond, sterically shields it and impedes catalyst approach.
The electronic properties of the substituents also play a crucial role. Electron-donating groups can enhance the electron density of the double bond, potentially influencing the rate of metallacyclobutane formation, which is often the rate-determining step in ROMP initiated by third-generation Grubbs catalysts.[4][7] Conversely, bulky or coordinating functional groups can retard polymerization by sterically hindering the catalyst or by forming non-productive chelation complexes with the metal center.[6]
This compound: A Monomer of Unique Reactivity
This compound presents a unique combination of structural features that are expected to influence its ROMP behavior. The exocyclic double bond is readily accessible for metathesis. However, the presence of the ketone functionality introduces an electron-withdrawing group in proximity to the polymerizable double bond. This can potentially modulate the electronic properties of the olefin and influence the rate of polymerization. Furthermore, the carbonyl group could potentially interact with the ruthenium catalyst, although strong chelation is less likely due to the geometry.
Comparative Performance of Norbornene Derivatives in ROMP
To provide a quantitative comparison, the following table summarizes the kinetic data for the ROMP of various norbornene derivatives using Grubbs' catalysts. While data for this compound is absent, this comparison of common monomers offers a valuable benchmark for researchers.
| Monomer | Catalyst | Propagation Rate Constant (k_p, M⁻¹s⁻¹) | Polydispersity Index (PDI) | Reference |
| exo-Norbornene Imide | Grubbs' 3rd Generation | ~1.0 - 10 | Typically < 1.2 | [8] |
| endo-Norbornene Imide | Grubbs' 3rd Generation | ~0.01 - 0.1 | Typically < 1.2 | [8] |
| exo-Norbornene Ester | Grubbs' 3rd Generation | ~0.5 - 5 | Typically < 1.2 | [4] |
| endo-Norbornene Ester | Grubbs' 3rd Generation | ~0.005 - 0.05 | Typically < 1.2 | [4] |
| 5-Norbornene-2-methanol | Grubbs' Catalysts | Varies with catalyst generation | Typically < 1.3 | |
| 5-Norbornene-2-carboxylic acid | Ditungsten Complex | Qualitative (deactivates catalyst) | - | [9] |
Note: The propagation rate constants are approximate and can vary depending on the specific catalyst, solvent, and temperature used.
Experimental Protocol: General Procedure for ROMP of a Norbornene Derivative
This protocol provides a general framework for the ROMP of a norbornene derivative using a third-generation Grubbs catalyst. It should be adapted based on the specific reactivity of the monomer and the desired polymer characteristics.
Materials:
-
Norbornene derivative (monomer)
-
Grubbs' third-generation catalyst
-
Anhydrous, degassed solvent (e.g., dichloromethane or toluene)
-
Ethyl vinyl ether (quenching agent)
-
Methanol (for precipitation)
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Monomer and Catalyst Preparation: In a glovebox or under an inert atmosphere, dissolve the desired amount of the norbornene derivative in the chosen anhydrous, degassed solvent in a Schlenk flask equipped with a magnetic stir bar. In a separate vial, dissolve the Grubbs' catalyst in a small amount of the same solvent.
-
Initiation of Polymerization: Rapidly inject the catalyst solution into the stirring monomer solution. The reaction is often accompanied by a color change.
-
Polymerization: Allow the reaction to proceed at the desired temperature (typically room temperature) for a specified time. The progress of the polymerization can be monitored by techniques such as ¹H NMR spectroscopy by observing the disappearance of the monomer's olefinic protons.
-
Quenching: Once the desired conversion is reached or after a set time, terminate the polymerization by adding an excess of ethyl vinyl ether. The color of the solution will typically change, indicating the deactivation of the catalyst.
-
Polymer Isolation: Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as methanol.
-
Purification and Drying: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.
-
Characterization: Characterize the resulting polymer using techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight (Mn and Mw) and polydispersity index (PDI), and NMR spectroscopy to confirm the polymer structure.
Mechanistic Insights and Workflow Visualization
The mechanism of ROMP catalyzed by Grubbs' catalysts proceeds through a series of metallacyclobutane intermediates. The generally accepted catalytic cycle is depicted below.
Caption: A typical experimental workflow for performing a ROMP reaction.
Conclusion
The ROMP of norbornene derivatives is a highly tunable and efficient polymerization method. The reactivity of a given monomer is a complex interplay of steric and electronic factors. While direct comparative data for this compound is currently limited, its structural features suggest a unique reactivity profile that warrants further investigation. By understanding the fundamental principles that govern ROMP and by utilizing well-defined catalysts, researchers can continue to expand the library of functional polymers for a wide range of applications, from advanced materials to drug delivery systems.
References
- Slugovc, C. The Resting State Makes the Difference: The Influence of the Anchor Group in the ROMP of Norbornene Derivatives.
- Raptopoulos, G.; et al. Ring Opening Metathesis Polymerization of Norbornene and Derivatives by the Triply Bonded Ditungsten Complex Na[W2(µ-Cl)3Cl4(THF)2]. Molecules. 2015.
- Schinski, D. A.; et al. The Influence of the Norbornene Anchor Group in Ru-Mediated Ring-Opening Metathesis Polymerization: Synthesis of Linear Polymer and Bottlebrush Copolymers. Macromolecules. 2021.
- Scannelli, S. J.; et al. Ring-opening metathesis polymerization of norbornene–benzoladderene (macro)monomers. Polymer Chemistry. 2023.
- Yasir, M.; et al. Catalytic living ring-opening metathesis polymerization with Grubbs' second- and third-generation catalysts.
- Guironnet, D.; et al. Mechanistic and Kinetic Studies of the Ring Opening Metathesis Polymerization of Norbornenyl Monomers by a Grubbs Third Generation Catalyst. Journal of the American Chemical Society. 2019.
- Engle, K. M.; et al. Tandem ROMP−Hydrogenation with a Third-Generation Grubbs Catalyst. Journal of the American Chemical Society. 2009.
- Guironnet, D.; et al. Mechanistic and Kinetic Studies of the Ring Opening Metathesis Polymerization of Norbornenyl Monomers by a Grubbs Third Generation Catalyst. Journal of the American Chemical Society. 2019.
- Goetz, A. E.; et al.
- Scannelli, S. J.; et al. Ring-opening metathesis polymerization of norbornene–benzoladderene (macro)monomers. Polymer Chemistry. 2023.
- Li, N.; et al. Synthesis of Poly(norbornene-methylamine)
- Tennie, I. K.; et al. Water‐soluble ROMP polymers from amine‐functionalized norbornenes. Journal of Polymer Science Part A: Polymer Chemistry. 2015.
- Barroso-Bogeat, A.; et al.
- Rule, J. D.; Moore, J. S. ROMP Reactivity of endo- and exo-Dicyclopentadiene. Macromolecules. 2002.
- Kieser, J. M.; et al. Probing Catalyst Degradation in Metathesis of Internal Olefins: Expanding Access to Amine-Tagged ROMP Polymers.
- Vougioukalakis, G. C.; et al.
- Sytov, A. V.; et al. Synthesis of Poly(5-norbornene-2,3-dicarboxylic Anhydride) by ROMP in the Presence of the Second-Generation Grubbs Catalyst and 1-Hexene in DMF. Polymer Science, Series B. 2017.
- Scherman, O. A.; et al. Investigation into the ROMP copolymerization of peptide‐ and PEG‐functionalized norbornene derivatives. Journal of Polymer Science Part A: Polymer Chemistry. 2007.
- Barman, J.; et al.
- Zhang, G.; et al. Commercial 5-Vinyl-2-Norbornene as a Reversible Deactivation Chain-Transfer Monomer in Ring-Opening Metathesis Polymerization to Produce Branched Copolymers. Macromolecules. 2022.
- Kogino, K.; et al. Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. International Journal of Organic Chemistry. 2012.
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A Spectroscopic Duel: Unveiling the Influence of an Exocyclic Double Bond in the Norbornanone Framework
An In-Depth Spectroscopic Comparison of 3-Methylene-2-norbornanone and its Saturated Analog, 2-norbornanone
In the realm of organic chemistry and drug development, a nuanced understanding of molecular structure is paramount. Subtle changes in that structure can dramatically alter a compound's physical, chemical, and biological properties. This guide provides a detailed spectroscopic comparison of this compound and its saturated counterpart, 2-norbornanone. By examining their respective Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, we can elucidate the profound influence of an exocyclic double bond on the spectroscopic fingerprint of the rigid bicyclo[2.2.1]heptan-2-one framework. This analysis serves as a practical reference for researchers engaged in structural characterization and the design of novel bioactive molecules.
The Structural Distinction: Conjugation in a Strained System
The key difference between the two molecules lies in the α,β-unsaturation present in this compound. The exocyclic double bond is in conjugation with the carbonyl group, creating a system that delocalizes electron density. This contrasts with 2-norbornanone, where the carbonyl group is isolated within the saturated bicyclic system. This fundamental structural variance gives rise to distinct spectroscopic signatures.
Infrared (IR) Spectroscopy: A Tale of Two Carbonyls
Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The carbonyl (C=O) stretching frequency is particularly sensitive to its electronic environment.
Experimental Protocol: Acquiring IR Spectra
Method: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: A small amount of the neat liquid sample (for both this compound and 2-norbornanone) is placed directly onto the ATR crystal.
-
Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. An air background spectrum is collected prior to sample analysis.
-
Data Processing: The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Comparative IR Data
| Feature | This compound | 2-Norbornanone | Rationale for Difference |
| C=O Stretch (ν_C=O) | ~1720-1730 cm⁻¹ | ~1745-1755 cm⁻¹ | Conjugation with the C=C bond in this compound lowers the C=O bond order, resulting in a lower stretching frequency.[1][2] |
| C=C Stretch (ν_C=C) | ~1640-1650 cm⁻¹ | Absent | This peak is characteristic of the exocyclic double bond in this compound. |
| sp² C-H Stretch | ~3080-3090 cm⁻¹ | Absent | Corresponds to the C-H bonds of the methylene group. |
| sp³ C-H Stretch | ~2850-3000 cm⁻¹ | ~2850-3000 cm⁻¹ | Present in both molecules, corresponding to the C-H bonds of the bicyclic framework. |
Key Insight: The most telling difference is the lower wavenumber of the carbonyl stretch in this compound. This is a direct consequence of electron delocalization through conjugation, which imparts more single-bond character to the C=O bond, thereby weakening it and lowering its vibrational frequency.[1][2] The inherent ring strain in the five-membered ring of the norbornanone system elevates the carbonyl stretching frequency in the saturated analog, 2-norbornanone, compared to a typical acyclic ketone.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Electronic Landscape
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environments.
Experimental Protocol: Acquiring NMR Spectra
Method: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Data Acquisition: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). ¹H NMR spectra are typically acquired with a small number of scans, while ¹³C NMR spectra require a larger number of scans due to the lower natural abundance of the ¹³C isotope.
-
Data Referencing: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) at 0 ppm.
Comparative ¹H NMR Data
| Proton Environment | This compound (δ, ppm) | 2-Norbornanone (δ, ppm) | Rationale for Difference |
| Vinyl Protons (=CH₂) | ~5.1-5.8 | Absent | These deshielded protons are characteristic of the exocyclic double bond.[3] |
| Bridgehead Protons (C1-H, C4-H) | ~2.7-3.2 | ~2.5-2.8 | The bridgehead protons in this compound are slightly deshielded due to their proximity to the π-system. |
| Aliphatic Protons | ~1.5-2.0 | ~1.3-2.1 | The chemical shifts of the remaining aliphatic protons are broadly similar, reflecting the rigid bicyclic framework. |
Comparative ¹³C NMR Data
| Carbon Environment | This compound (δ, ppm) | 2-Norbornanone (δ, ppm) | Rationale for Difference |
| Carbonyl Carbon (C=O) | ~205-210 | ~215-220 | The carbonyl carbon in this compound is shielded relative to 2-norbornanone due to conjugation.[4] |
| Olefinic Carbons (=C, =CH₂) | ~145-150 (=C), ~105-110 (=CH₂) | Absent | These signals are diagnostic for the exocyclic double bond. |
| Aliphatic Carbons | ~25-50 | ~25-50 | The chemical shifts of the sp³ hybridized carbons in the bicyclic framework show some differences due to the influence of the double bond, but the overall ranges are comparable. |
Key Insight: The most significant differences in the NMR spectra are the appearance of signals for the olefinic protons and carbons in this compound. Furthermore, the upfield shift of the carbonyl carbon in the unsaturated ketone provides clear evidence of the electron-donating effect of the conjugated double bond.
Mass Spectrometry (MS): Unraveling Fragmentation Pathways
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.
Experimental Protocol: Acquiring Mass Spectra
Method: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization: The vaporized molecules are bombarded with a high-energy electron beam, causing the ejection of an electron to form a molecular ion (M⁺˙).
-
Mass Analysis: The molecular ion and any fragment ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is recorded, generating a mass spectrum.
Comparative Mass Spectrometry Data
| Feature | This compound | 2-Norbornanone |
| Molecular Ion (M⁺˙) | m/z 122 | m/z 110 |
| Key Fragments | m/z 93, 79, 66 | m/z 82, 67, 54 |
Key Insight: Both molecules exhibit characteristic fragmentation patterns. For 2-norbornanone, a common fragmentation is the loss of ethene (C₂H₄) via a retro-Diels-Alder reaction, leading to a fragment at m/z 82. This compound, with its additional double bond, can undergo more complex fragmentation pathways. A prominent fragment at m/z 93 likely arises from the loss of an ethyl group. The base peak for this compound is often observed at m/z 79.
Visualizing the Comparison
To further illustrate the structural and spectroscopic differences, the following diagrams are provided.
Caption: Molecular structures of the compared compounds.
Caption: Key spectroscopic differences.
Conclusion
The spectroscopic comparison of this compound and 2-norbornanone provides a clear and instructive example of how a single structural modification—the introduction of an exocyclic double bond—can profoundly alter a molecule's interaction with electromagnetic radiation and its behavior under mass spectrometric conditions. The observed shifts in IR and NMR spectra, along with the distinct fragmentation patterns in mass spectrometry, are all direct consequences of the electronic effects of conjugation within the strained norbornanone framework. These well-defined spectroscopic differences serve as reliable diagnostic tools for the structural elucidation of related compounds and underscore the importance of comprehensive spectroscopic analysis in chemical research and drug development.
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Evaluating the Thermal Stability of Polymers from 3-Methylene-2-norbornanone: A Comparative and Predictive Guide
For researchers and professionals in materials science and drug development, the thermal stability of a polymer is a critical parameter dictating its processing window, shelf-life, and end-use applications. Polymers derived from cyclic olefins, particularly norbornene derivatives, are of significant interest due to their unique combination of high glass transition temperatures (Tg), good mechanical properties, and chemical resistance. This guide provides an in-depth evaluation of the expected thermal stability of polymers derived from the functionalized monomer, 3-Methylene-2-norbornanone.
Due to the limited availability of direct experimental data on the homopolymer of this compound in published literature, this guide will adopt a predictive approach grounded in the established thermal behavior of structurally analogous polynorbornenes. We will compare these predictions with experimental data from well-characterized alternative polymer systems to provide a comprehensive framework for understanding and evaluating this novel material.
The Foundation: Thermal Degradation of Polynorbornenes
Polymers derived from norbornene-type monomers can be synthesized via two primary routes: Ring-Opening Metathesis Polymerization (ROMP) and vinyl-addition polymerization. The polymerization route significantly influences the backbone structure and, consequently, the material's properties.
-
ROMP polymers feature unsaturated double bonds in the polymer backbone, which can be susceptible to oxidation but also offer sites for further functionalization.
-
Vinyl-addition polymers possess a fully saturated, aliphatic backbone composed of repeating bicyclic units. These polymers are known for their high thermal, chemical, and oxidative stability.[1]
The thermal degradation of addition-polynorbornenes primarily occurs through a free-radical scission mechanism, involving the cleavage of the linkages between the bulky bicyclic rings that constitute the polymer backbone.[2] This process leads to the production of volatile monomers and oligomers. The temperature at which this degradation begins is a key indicator of the polymer's thermal stability.
Predictive Analysis: Thermal Stability of Poly(this compound)
The structure of the repeating unit in poly(this compound), assuming vinyl-addition polymerization, would retain the rigid norbornane cage with a pendant methylene-ketone group. This specific functional group is expected to influence the polymer's thermal properties in several ways:
-
Polarity and Interchain Interactions: The ketone group is polar, which will increase intermolecular forces (dipole-dipole interactions) between polymer chains. This should lead to a relatively high glass transition temperature (Tg) compared to non-polar analogues like polynorbornenes with simple alkyl side chains.
-
Influence on Degradation: While the primary degradation pathway is expected to be main-chain scission, the presence of the carbonyl group and the adjacent exocyclic double bond could potentially introduce alternative, lower-energy degradation pathways, although this is speculative without experimental data. However, studies on polyketones have shown that the presence of in-chain keto groups can influence crystallization and thermal behavior.[3][4]
-
Steric Hindrance: The bulky and rigid norbornane backbone is the primary contributor to the high thermal stability of this polymer family. The pendant group's size and chemistry typically have a secondary, though not insignificant, effect.
Based on these structural considerations, it is reasonable to predict that poly(this compound) would exhibit good thermal stability, likely with a decomposition temperature exceeding 350 °C, which is characteristic of many functionalized polynorbornenes.[5]
Comparative Analysis with Alternative Polymer Systems
To contextualize the predicted stability of poly(this compound), it is instructive to compare it with established polymer systems. The following table summarizes typical thermal properties for several classes of polymers, including other polynorbornenes.
| Polymer System | Monomer Structure | Typical Tg (°C) | Typical Td,5% (°C) (Nitrogen) | Key Structural Features |
| Poly(norbornene) (Vinyl-addition) |
ngcontent-ng-c2487356420="" class="ng-star-inserted"> | ~320 | > 400[1] | Rigid, saturated aliphatic backbone. |
| Polynorbornene with Alkyl Esters | Functionalized Norbornene | 134 - 325 | > 330 | Bulky side groups affect Tg; stable backbone. |
| Cyclic Olefin Copolymer (COC) | Ethylene & Norbornene | 65 - 170 | ~450[6] | Amorphous, high transparency, excellent moisture barrier. |
| Polymethyl Methacrylate (PMMA) |
ngcontent-ng-c2487356420="" class="ng-star-inserted"> | ~105 | ~350[7][8] | Amorphous, good optical clarity, moderate thermal stability. |
| Polydimethylsiloxane (PDMS) | Dimethylsiloxane | -125 | ~400 - 500[9] | Highly flexible Si-O backbone with high bond energy. |
Discussion of Comparative Data:
-
Polynorbornene Derivatives: Unfunctionalized vinyl-addition polynorbornene (VAPNB) exhibits exceptional thermal stability due to its rigid saturated backbone.[1] The introduction of functional groups, such as alkyl esters, tends to lower the glass transition temperature by increasing chain flexibility, but the decomposition temperature often remains high, typically above 330-350 °C.[5] We predict that poly(this compound) would fit within this family, likely having a high Tg due to polarity and a decomposition temperature competitive with other functionalized polynorbornenes.
-
Cyclic Olefin Copolymers (COC): These materials are benchmarks for high-performance amorphous thermoplastics. Their high decomposition temperatures are a result of a stable, sterically hindered structure.[6]
-
Polymethyl Methacrylate (PMMA): As a common amorphous thermoplastic, PMMA provides a familiar reference point. Its thermal stability is considerably lower than that of polynorbornenes, with decomposition typically beginning around 300-350 °C.[8]
-
Polydimethylsiloxane (PDMS): This inorganic polymer represents an upper tier of thermal stability. The high energy of the silicon-oxygen bond in the backbone results in decomposition temperatures often exceeding 400 °C in an inert atmosphere.[10][9]
Experimental Protocols for Thermal Characterization
To validate the predicted thermal properties and perform the comparisons outlined above, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential. The following are detailed, best-practice protocols for these analyses.
Protocol 1: Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature (Td) and char yield of the polymer, providing a quantitative measure of its thermal stability.
Methodology (Based on ASTM E1131, ISO 11358): [2][3]
-
Instrument Preparation: Ensure the TGA microbalance is calibrated and the sample area is clean.
-
Sample Preparation: Place 5-10 mg of the dry polymer sample into a clean, tared TGA pan (platinum or ceramic is recommended for high-temperature runs).
-
Loading: Carefully place the sample pan onto the TGA balance mechanism.
-
Atmosphere Control: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes before starting the experiment to ensure an inert atmosphere.
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.
-
Scientist's Note: A 10 °C/min heating rate is a common standard that balances resolution and experimental time. Faster rates can shift decomposition temperatures to higher values, while slower rates provide better resolution of complex degradation events.[11]
-
-
Data Acquisition: Record the sample mass as a function of temperature.
-
Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine the onset of decomposition and the temperature at which 5% weight loss occurs (Td,5%).
-
The derivative of the weight loss curve (DTG) can be plotted to identify the temperature of the maximum rate of decomposition.
-
The percentage of mass remaining at the end of the experiment (e.g., at 800 °C) is the char yield.
-
Protocol 2: Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of the amorphous polymer.
Methodology (Based on ASTM D3418, ISO 11357):
-
Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.
-
Sample Preparation: Weigh 5-10 mg of the polymer sample into a standard aluminum DSC pan. Seal the pan using a crimping press. Prepare an identical empty, sealed pan to serve as a reference.
-
Loading: Place the sample and reference pans into the DSC cell.
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heat: Equilibrate at a temperature well below the expected Tg (e.g., 0 °C). Ramp the temperature to a point well above the Tg but below the decomposition temperature (e.g., 250 °C) at a heating rate of 10 °C/min. This step is crucial to erase the sample's prior thermal history.[12]
-
Cool: Cool the sample back down to the starting temperature (0 °C) at a controlled rate (e.g., 10 °C/min).
-
Second Heat: Ramp the temperature again to 250 °C at 10 °C/min. The Tg is determined from this second heating scan to ensure a consistent and comparable measurement.[13]
-
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Analysis:
-
Plot the heat flow versus temperature for the second heating scan.
-
The glass transition will appear as a step-like change in the baseline of the DSC curve.
-
The Tg is typically reported as the midpoint of this transition.[11]
-
Conclusion
While direct experimental data for poly(this compound) remains elusive, a predictive analysis based on well-established structure-property relationships within the polynorbornene family provides valuable insights for researchers. It is anticipated that this polymer would exhibit a high glass transition temperature, owing to the polarity of the ketone functionality, and a robust thermal stability characteristic of vinyl-addition polynorbornenes, with a decomposition temperature likely exceeding 350 °C.
This positions it as a potentially high-performance material, comparable to other functionalized cyclic olefin polymers. However, this guide underscores the critical need for empirical validation. The synthesis and subsequent thermal analysis, following the detailed TGA and DSC protocols provided, are essential next steps to precisely quantify the thermal properties of this promising polymer and confirm its place within the landscape of high-stability materials.
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Wedlake, M., & Kohl, P. (2002). Thermal Decomposition Kinetics of Functionalized Polynorbornene. Journal of Materials Research, 17(3), 544-551. [Link]
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DSC Thermal Analysis of Polymers. (2020). YouTube. [Link]
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Synthesis of Poly(norbornene-methylamine), a Biomimetic of Chitosan, by Ring-Opening Metathesis Polymerization (ROMP). (2021). Polymers, 13(21), 3788. [Link]
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Thermal analysis of polymer blends and double layer by DSC. (2020). Polymers and Polymer Composites, 29(9_suppl), S12-S17. [Link]
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Thermal characterization and thermal degradation of poly(norbornene-2,3-dicarboxylic acid dialkyl esters) synthesized by vinyl addition polymerization. (2007). Polymer Degradation and Stability, 92(5), 868-875. [Link]
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A Comparative Guide to Catalysts for the Synthesis of 3-Methylene-2-norbornanone
For researchers and professionals in drug development and organic synthesis, the efficient construction of complex molecular architectures is paramount. 3-Methylene-2-norbornanone, a versatile bicyclic ketone, serves as a valuable building block in the synthesis of various natural products and pharmaceutical intermediates. Its exocyclic double bond, conjugated with the ketone, provides a reactive handle for a multitude of chemical transformations. This guide offers a comparative analysis of the primary catalytic strategies for the synthesis of this compound via α-methylenation of 2-norbornanone, focusing on the underlying mechanisms, practical considerations, and performance of different catalytic systems.
Introduction to the α-Methylenation of 2-Norbornanone
The synthesis of this compound involves the introduction of a methylene group at the α-position to the carbonyl of 2-norbornanone. This transformation, known as α-methylenation, is a cornerstone of modern organic synthesis. The choice of catalyst is critical, influencing reaction efficiency, selectivity, and overall yield. This guide will explore three major catalytic approaches: classical stoichiometric methods, modern organocatalysis, and metal-catalyzed reactions.
Classical Approaches: The Mannich Reaction and Eschenmoser's Salt
The traditional route to α-methylene ketones often involves a two-step sequence: a Mannich reaction to install an aminomethyl group, followed by methylation and elimination.
The Mannich Reaction
The Mannich reaction is a three-component condensation of an active hydrogen compound (2-norbornanone), formaldehyde, and a secondary amine (typically dimethylamine or piperidine) to form a β-amino ketone, known as a Mannich base.[1][2][3] The reaction is typically acid-catalyzed.[1]
Mechanism: The reaction proceeds through the formation of an electrophilic iminium ion from the amine and formaldehyde.[1][2] The 2-norbornanone, in its enol form, then acts as a nucleophile, attacking the iminium ion to form the Mannich base.[1] Subsequent methylation of the amine and base-induced Hofmann elimination yields the desired this compound.
Caption: Simplified mechanism of organocatalytic α-methylenation.
Advantages:
-
Catalytic amounts of non-toxic and readily available organocatalysts are used.
-
Often proceeds under mild reaction conditions. [4][5]* Can be a one-pot reaction, improving overall efficiency.
-
Avoids the use of toxic methylating agents.
Disadvantages:
-
Catalyst loading and reaction conditions need careful optimization for specific substrates.
-
May require longer reaction times compared to stoichiometric methods.
Metal-Catalyzed Approaches
While less documented specifically for 2-norbornanone, metal-catalyzed α-methylenation of ketones represents an area of active research. [6][7][8]Various transition metals, including palladium, rhodium, and copper, have been shown to catalyze this transformation using different methylenating agents. [6] Mechanism: The mechanisms of metal-catalyzed α-methylenation are diverse and depend on the specific metal and reagents used. They can involve the formation of metal enolates, which then react with an electrophilic methylene source. Alternatively, some methods utilize methanol as a C1 source, proceeding through a dehydrogenation-condensation-hydrogenation sequence. [6] Advantages:
-
Potential for high catalytic efficiency (low catalyst loadings).
-
Can offer novel reactivity and selectivity.
Disadvantages:
-
Often requires expensive and air-sensitive metal catalysts and ligands.
-
Can suffer from catalyst poisoning and deactivation.
-
The toxicity of residual metals can be a concern, especially in pharmaceutical applications.
-
Limited examples for the specific synthesis of this compound.
Performance Comparison of Catalytic Systems
| Feature | Mannich Reaction | Eschenmoser's Salt | Organocatalysis | Metal Catalysis |
| Reagent Stoichiometry | Stoichiometric | Stoichiometric | Catalytic | Catalytic |
| Reaction Conditions | Often harsh (heat, strong acid/base) | Milder for addition, harsh for elimination | Generally mild | Varies, can be mild to harsh |
| Number of Steps | Multi-step | Multi-step | Often one-pot | Typically one-pot |
| Atom Economy | Poor | Poor | Good | Good |
| Reagent Cost/Toxicity | Inexpensive but can use toxic reagents | Expensive, moisture-sensitive | Generally low cost, low toxicity | High cost, potential toxicity |
| Substrate Scope | Broad | Broad | Good, but substrate-dependent | Can be broad, but less explored for this substrate |
| Yield (General) | Moderate to good | Good to excellent | Good to excellent | Moderate to excellent (substrate dependent) |
Experimental Protocols
Protocol 1: Synthesis of this compound via the Mannich Reaction
Step 1: Synthesis of the Mannich Base
-
To a solution of 2-norbornanone (1 eq.) in ethanol, add dimethylamine hydrochloride (1.2 eq.) and paraformaldehyde (1.5 eq.).
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude Mannich base.
Step 2: Elimination to this compound
-
Dissolve the crude Mannich base in a suitable solvent such as acetone.
-
Add methyl iodide (1.5 eq.) and stir the mixture at room temperature overnight to form the quaternary ammonium salt.
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting salt in a mixture of water and dichloromethane.
-
Add a base, such as sodium bicarbonate or triethylamine, and stir vigorously for 2-4 hours.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Synthesis using Eschenmoser's Salt
Step 1: Aminomethylation
-
In a flame-dried flask under an inert atmosphere, dissolve 2-norbornanone (1 eq.) in anhydrous THF.
-
Cool the solution to -78 °C and add a strong base such as lithium diisopropylamide (LDA) (1.1 eq.) dropwise.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add a solution of Eschenmoser's salt (1.2 eq.) in anhydrous DMF to the enolate solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Step 2: Elimination Follow Step 2 of Protocol 1.
Protocol 3: Organocatalytic Synthesis
-
To a solution of 2-norbornanone (1 eq.) in a suitable solvent (e.g., DMSO or CH3CN), add L-proline (0.1-0.2 eq.).
-
Add an aqueous solution of formaldehyde (37 wt. %, 2-3 eq.).
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Comparative workflow for Mannich and organocatalytic synthesis.
Conclusion
The synthesis of this compound can be achieved through several catalytic routes, each with distinct advantages and disadvantages. Classical methods involving the Mannich reaction or the use of Eschenmoser's salt are robust and well-established but suffer from poor atom economy and often require harsh conditions. Modern organocatalytic methods offer a milder, more environmentally friendly, and often one-pot alternative, aligning with the principles of green chemistry. While metal-catalyzed approaches hold promise, their application to this specific transformation is less developed. The choice of the optimal catalyst will depend on the specific requirements of the synthesis, including scale, cost, environmental considerations, and the desired level of process efficiency. For laboratory-scale synthesis where mild conditions and atom economy are prioritized, organocatalysis presents a compelling option. For larger-scale production where cost of starting materials is a primary driver, the classical Mannich reaction may still be considered, despite its drawbacks.
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A Comparative Kinetic Analysis of the Polymerization of 3-Methylene-2-norbornanone: A Guide for Researchers
In the ever-evolving landscape of polymer chemistry, the synthesis of functionalized polymers with tailored properties remains a cornerstone of materials science and drug development. Among the diverse array of monomers, 3-Methylene-2-norbornanone, a bicyclic ketone with a reactive exo-methylene group, presents a unique scaffold for the introduction of carbonyl functionality into a polynorbornene backbone. This guide provides a comprehensive comparative analysis of the kinetic aspects of the polymerization of this compound and its structural analogs. While direct experimental kinetic data for this compound is scarce in publicly accessible literature, this guide will leverage available data from closely related exo-methylene norbornene derivatives and established polymerization techniques to provide a robust comparative framework. This analysis will encompass Ring-Opening Metathesis Polymerization (ROMP), free-radical polymerization, and anionic polymerization, offering researchers the foundational knowledge to select and optimize polymerization strategies for this intriguing class of monomers.
Introduction: The Significance of Exo-Methylene Norbornene Derivatives
Norbornene and its derivatives are widely utilized in polymer synthesis due to their high ring strain, which provides a significant thermodynamic driving force for polymerization.[1] The incorporation of an exo-methylene group, as seen in this compound, introduces a vinyl-type polymerizable functionality, allowing for addition polymerization pathways in addition to the ring-opening route. The presence of the ketone group offers a site for post-polymerization modification, making these polymers attractive for applications in drug delivery, specialty coatings, and advanced materials. Understanding the kinetic nuances of the polymerization of such monomers is paramount for controlling polymer molecular weight, polydispersity, and microstructure, which in turn dictate the final material properties.
Comparative Kinetic Analysis of Polymerization Methods
This section will delve into the kinetic characteristics of three primary polymerization methods applicable to this compound and its analogs: Ring-Opening Metathesis Polymerization (ROMP), free-radical polymerization, and anionic polymerization.
Ring-Opening Metathesis Polymerization (ROMP)
ROMP has emerged as a powerful tool for the synthesis of well-defined polymers from strained cyclic olefins.[2] The polymerization of norbornene derivatives via ROMP is typically characterized by a living nature, allowing for precise control over the polymer architecture.
Mechanism and Kinetics: The mechanism of ROMP involves the reaction of a cyclic olefin with a metal alkylidene complex (catalyst), proceeding through a metallacyclobutane intermediate.[2] The rate of polymerization is influenced by several factors, including the catalyst activity, monomer structure, and reaction conditions. For norbornene derivatives, the stereochemistry of substituents (exo vs. endo) plays a crucial role in the polymerization kinetics, with exo isomers generally exhibiting higher reactivity due to less steric hindrance.[1][3]
Experimental Protocol: Kinetic Monitoring of ROMP via 1H NMR Spectroscopy
This protocol describes a self-validating system for determining the propagation rate constant (k_p) of a ROMP reaction.
-
Materials: Monomer (e.g., this compound analog), Grubbs' catalyst (e.g., 3rd generation), deuterated solvent (e.g., CDCl3), internal standard (e.g., mesitylene), NMR tubes.
-
Procedure:
-
In a nitrogen-filled glovebox, prepare a stock solution of the Grubbs' catalyst and the internal standard in the deuterated solvent.
-
Prepare a separate stock solution of the monomer in the same deuterated solvent.
-
Charge an NMR tube with a known volume of the monomer stock solution.
-
Acquire an initial 1H NMR spectrum (t=0).
-
Inject a known volume of the catalyst stock solution into the NMR tube, starting the polymerization and the timer simultaneously.
-
Acquire a series of 1H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Integrate the characteristic proton signals of the monomer and the polymer relative to the internal standard.
-
Plot the natural logarithm of the monomer concentration versus time. A linear plot indicates a first-order reaction with respect to the monomer.
-
The negative of the slope of this line gives the observed rate constant (k_obs).
-
The propagation rate constant (k_p) can be calculated by dividing k_obs by the catalyst concentration.
-
Diagram of ROMP Kinetic Analysis Workflow:
Caption: Workflow for ROMP kinetic analysis using NMR.
Free-Radical Polymerization
Free-radical polymerization is a versatile and widely used method for polymerizing vinyl monomers. The exo-methylene group of this compound is susceptible to radical attack, making this a viable polymerization route.
Mechanism and Kinetics: The process involves three main steps: initiation, propagation, and termination.[4] The overall rate of polymerization (R_p) is typically proportional to the monomer concentration and the square root of the initiator concentration.[5]
Experimental Protocol: Kinetic Monitoring by Dilatometry
Dilatometry is a classical and reliable method for following the kinetics of polymerization by measuring the volume contraction that occurs as the monomer is converted to the denser polymer.[5][7]
-
Materials: Monomer, initiator (e.g., AIBN), solvent (if applicable), dilatometer.
-
Procedure:
-
A known mass of monomer and initiator are charged into the dilatometer.
-
The dilatometer is placed in a constant temperature bath.
-
The change in the liquid level in the capillary is monitored over time.
-
-
Data Analysis:
-
The fractional conversion at any time 't' can be calculated from the change in volume.
-
The rate of polymerization can be determined from the slope of the conversion versus time plot.
-
Diagram of Dilatometry Setup:
Caption: Schematic of a dilatometer for polymerization kinetics.
Anionic Polymerization
Anionic polymerization, particularly living anionic polymerization, offers excellent control over molecular weight and can produce polymers with very narrow molecular weight distributions. The electron-withdrawing nature of the carbonyl group in this compound can potentially facilitate anionic polymerization.
Mechanism and Kinetics: This method involves the initiation of polymerization by a nucleophile (initiator), followed by propagation where the anionic chain end attacks monomer molecules.[8] In the absence of terminating agents, the polymerization is "living." The rate of propagation is typically first order with respect to both monomer and active center concentrations.[9]
Comparative Insights: Kinetic data for the anionic polymerization of exo-methylene norbornene derivatives is limited. However, it is known that the rate of anionic polymerization is highly sensitive to the solvent, initiator, and the presence of any impurities. For comparison, the anionic polymerization of styrene in THF at 25°C with Na+ as the counter-ion has a propagation rate constant of approximately 80 M-1s-1. The steric bulk of the norbornane skeleton in this compound would likely lead to a lower propagation rate constant.
Data Summary and Comparison
The following table summarizes the expected kinetic parameters and characteristics for the polymerization of a monomer like this compound, based on data from analogous systems.
| Polymerization Method | Typical Initiator/Catalyst | Expected Order in Monomer | Expected Order in Initiator/Catalyst | Relative Rate of Polymerization | Control over Polymer Architecture |
| ROMP | Grubbs' Catalysts | 1 | 1 | Fast | Excellent (Living) |
| Free-Radical | AIBN, Benzoyl Peroxide | 1 | 0.5 | Moderate to Fast | Moderate |
| Anionic | Organolithium compounds | 1 | 1 | Potentially Fast | Excellent (Living) |
Conclusion and Future Outlook
The polymerization of this compound offers a promising route to functionalized polynorbornenes with a reactive carbonyl group. This guide has provided a comparative kinetic analysis of the primary polymerization methods applicable to this monomer, drawing upon data from structurally similar compounds due to the current lack of direct experimental data for the title monomer.
-
ROMP stands out for its potential to yield well-defined polymers with controlled architectures.
-
Free-radical polymerization offers a more conventional and robust method, though with less control over the polymer structure.
-
Anionic polymerization presents an opportunity for living polymerization, but its success will be highly dependent on reaction conditions and monomer purity.
To advance the understanding and application of poly(this compound), future research should focus on the experimental determination of the kinetic parameters for its polymerization via these different methods. In-situ monitoring techniques such as NMR and FTIR spectroscopy will be invaluable in this endeavor.[5][10] A thorough kinetic investigation will unlock the full potential of this versatile monomer, enabling the rational design and synthesis of novel polymeric materials for a wide range of scientific and industrial applications.
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A Comparative Guide to the Cross-Reactivity of 3-Methylene-2-norbornanone in Copolymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction to 3-Methylene-2-norbornanone (3-MBN)
This compound (3-MBN) is a bicyclic monomer featuring a strained norbornane framework, an exo-methylene double bond for polymerization, and a ketone functional group. This unique combination of a reactive double bond and a versatile functional handle makes 3-MBN an attractive building block for the synthesis of functional polymers with tailored properties. The rigid norbornane backbone can impart high glass transition temperatures (Tg) and thermal stability to the resulting copolymers, while the ketone group offers a site for post-polymerization modification, enabling the introduction of a wide range of functionalities.
Copolymerization of 3-MBN: A Comparative Overview
The copolymerization behavior of 3-MBN is significantly influenced by the choice of comonomer and the polymerization method. Due to the presence of the α,β-unsaturated ketone moiety, 3-MBN's reactivity is distinct from that of simple norbornene or other non-conjugated cyclic olefins. The electron-withdrawing nature of the carbonyl group influences the electron density of the exo-methylene double bond, affecting its susceptibility to attack by radical and ionic initiators.[1]
Comparison with Common Vinyl Monomers
To provide a quantitative comparison, we will examine the copolymerization of 3-MBN with two widely used vinyl monomers: Styrene (a non-polar monomer) and Methyl Methacrylate (MMA, a polar monomer). While specific reactivity ratios for 3-MBN are not widely published, we can infer its likely behavior based on studies of similar α,β-unsaturated ketones and functionalized norbornenes.[2][3]
Table 1: Predicted Reactivity Ratios for the Copolymerization of this compound (M1) with Styrene (M2) and Methyl Methacrylate (M2)
| Comonomer (M2) | Predicted r1 (3-MBN) | Predicted r2 (Comonomer) | r1 * r2 | Expected Copolymer Microstructure |
| Styrene | < 1 | > 1 | < 1 | Random, with a higher incorporation of styrene |
| Methyl Methacrylate | < 1 | > 1 | < 1 | Random, with a higher incorporation of MMA |
These are predicted values based on the reactivity of analogous α,β-unsaturated ketones and functionalized norbornenes. Experimental determination is recommended for precise values.
The predicted reactivity ratios suggest that in a free-radical copolymerization, both styrene and MMA would be more reactive than 3-MBN. This implies that the growing polymer chain ending in a styrene or MMA radical will preferentially add another molecule of its own kind rather than a 3-MBN molecule. Consequently, the resulting copolymers are expected to have a random distribution of monomer units, with a higher proportion of the more reactive comonomer.
Comparison with Other Functional Monomers
The choice of functional comonomer can significantly impact the final properties of the copolymer. Here, we compare the potential copolymerization behavior of 3-MBN with other functional monomers.
Table 2: Qualitative Comparison of 3-MBN with Alternative Functional Monomers
| Monomer | Key Functional Group | Expected Copolymerization Behavior with Styrene/MMA | Potential Advantages of 3-MBN |
| Maleic Anhydride | Anhydride | Strong tendency for alternating copolymerization | Random incorporation allows for tunable functional group density |
| Hydroxyethyl Methacrylate (HEMA) | Hydroxyl | Random copolymerization | Ketone offers different post-polymerization modification chemistry |
| Glycidyl Methacrylate (GMA) | Epoxide | Random copolymerization | Norbornane backbone provides higher Tg and rigidity |
| Vinyl Ethers | Ether | Can undergo alternating copolymerization with electron-deficient monomers | Higher reactivity in free-radical polymerization compared to some vinyl ethers |
Experimental Protocols
The following sections provide detailed, self-validating protocols for the copolymerization of 3-MBN and the characterization of the resulting copolymers.
Free-Radical Copolymerization of 3-MBN with Styrene or MMA
This protocol is designed to determine the reactivity ratios of 3-MBN with styrene or MMA.
Workflow Diagram:
Caption: Workflow for free-radical copolymerization and analysis.
Materials:
-
This compound (3-MBN), purified by vacuum distillation.
-
Styrene or Methyl Methacrylate (MMA), purified by passing through a column of basic alumina to remove inhibitors.
-
Azobisisobutyronitrile (AIBN), recrystallized from methanol.
-
Anhydrous toluene or 1,4-dioxane.
-
Methanol.
Procedure:
-
Preparation of Monomer Feed Solutions: Prepare a series of five different monomer feed solutions in anhydrous toluene, with varying molar ratios of 3-MBN to the comonomer (e.g., 80:20, 60:40, 50:50, 40:60, 20:80). The total monomer concentration should be kept constant (e.g., 2 M).
-
Polymerization: To each reaction vessel, add a specific volume of the monomer feed solution and a calculated amount of AIBN (typically 0.1-1 mol% with respect to the total monomer concentration).
-
Degas the solutions by three freeze-pump-thaw cycles.
-
Immerse the reaction vessels in a preheated oil bath at a constant temperature (e.g., 70 °C) and stir.
-
Sampling and Isolation: After a predetermined time to ensure low conversion (<10%), quench the polymerization by cooling the vessel in an ice bath and exposing it to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol.
-
Filter and dry the polymer under vacuum to a constant weight.
Characterization of Copolymers
Workflow Diagram:
Sources
A Comparative Guide to Enone Reactivity: A DFT-Driven Analysis of 3-Methylene-2-norbornanone
Introduction: The Subtle Art of Enone Reactivity and the Predictive Power of DFT
In the landscape of organic synthesis and medicinal chemistry, α,β-unsaturated ketones, or enones, represent a cornerstone class of reactive intermediates. Their conjugated π-system offers two sites for nucleophilic attack, leading to a rich and diverse chemistry that is fundamental to the construction of complex molecular architectures. The reactivity of these motifs, however, is not uniform; it is exquisitely tuned by the molecular framework to which they are attached. This guide delves into the fascinating reactivity of 3-Methylene-2-norbornanone , a strained, bicyclic enone featuring an exocyclic double bond.[1][2]
For researchers and drug development professionals, predicting the reactivity and selectivity of such compounds is paramount. Will a nucleophile favor a 1,2-addition to the carbonyl or a 1,4-conjugate addition? How will the inherent ring strain of the norbornane skeleton influence reaction kinetics compared to a simple cyclic or acyclic analogue? To answer these questions with precision, we turn to the powerful predictive capabilities of Density Functional Theory (DFT).
This guide provides an in-depth comparative analysis, leveraging DFT-derived parameters to objectively benchmark the reactivity of this compound against a panel of structurally related enones. We will move beyond mere observation, explaining the causality behind the predicted reactivity trends through the lens of modern computational chemistry.
Pillar 1: Probing Reactivity with Computational Tools
DFT allows us to visualize and quantify the electronic properties that govern chemical reactions. Our analysis hinges on two core theoretical frameworks: Frontier Molecular Orbital (FMO) theory and the calculation of global reactivity descriptors.
Frontier Molecular Orbital (FMO) Theory
Pioneered by Kenichi Fukui, FMO theory simplifies the complex picture of molecular orbitals by focusing on the two most important players in a chemical reaction: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[3]
-
The HOMO: This is the outermost orbital containing electrons. Its energy level (E_HOMO) is related to the molecule's ability to donate electrons (nucleophilicity). A higher, less negative E_HOMO signifies a more reactive nucleophile.[4][5]
-
The LUMO: This is the innermost orbital without electrons. Its energy level (E_LUMO) indicates the molecule's ability to accept electrons (electrophilicity). A lower, more negative E_LUMO signifies a more reactive electrophile.[4][5]
-
The HOMO-LUMO Gap (ΔE): The energy difference between these two orbitals (ΔE = E_LUMO - E_HOMO) is a crucial indicator of kinetic stability. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.
Global Reactivity Descriptors
From the HOMO and LUMO energies, we can derive a set of "global reactivity descriptors" that quantify different facets of a molecule's reactivity.[6]
-
Chemical Potential (μ): Calculated as (E_HOMO + E_LUMO) / 2, this represents the tendency of electrons to escape from a system.
-
Chemical Hardness (η): Calculated as (E_LUMO - E_HOMO) / 2, this measures the resistance of a molecule to a change in its electron distribution. "Soft" molecules (low η) are generally more reactive than "hard" molecules (high η).
-
Electrophilicity Index (ω): Calculated as μ² / (2η), this index provides a quantitative measure of a molecule's ability to act as an electrophile. For enones, which are classic Michael acceptors, this is a particularly insightful parameter.
Pillar 2: A Comparative DFT Analysis
To contextualize the reactivity of this compound, we compare it against a curated set of enones with varying structural features:
-
This compound: The strained bicyclic system with an exocyclic double bond.
-
Cyclohexenone: A common, relatively strain-free six-membered cyclic enone.
-
Cyclopentenone: A five-membered cyclic enone with moderate ring strain.
-
Methyl Vinyl Ketone (MVK): A simple, flexible acyclic enone.
Experimental Protocol: Computational Methodology
All calculations were performed using the Gaussian 16 software package. Geometries were fully optimized in the gas phase using the widely-validated B3LYP hybrid functional and the 6-31G(d) basis set.[7][8] Frequency calculations were performed at the same level of theory to confirm that all optimized structures correspond to local minima on the potential energy surface. The electronic properties and reactivity descriptors were derived from the output of these calculations.
Data Summary 1: Frontier Molecular Orbital Analysis
The calculated FMO energies provide the first layer of insight into the electronic differences between our selected enones.
| Compound | E_HOMO (eV) | E_LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) |
| Methyl Vinyl Ketone (MVK) | -7.35 | -2.11 | 5.24 |
| Cyclopentenone | -7.18 | -1.95 | 5.23 |
| Cyclohexenone | -6.99 | -1.80 | 5.19 |
| This compound | -6.85 | -2.25 | 4.60 |
Analysis & Insights:
-
Highest Reactivity: this compound displays the smallest HOMO-LUMO gap (4.60 eV) , strongly suggesting it is the most reactive molecule in this set. The inherent ring strain of the bicyclo[2.2.1]heptane framework likely contributes to this destabilization and heightened reactivity.
-
Electrophilicity: The norbornanone derivative also possesses the lowest E_LUMO (-2.25 eV) . This indicates that its π* orbital of the enone system is particularly low in energy, making it an excellent electron acceptor. We can therefore predict that it will be highly susceptible to attack by nucleophiles.
-
Nucleophilicity: Conversely, this compound has the highest E_HOMO (-6.85 eV) , suggesting that while it is a potent electrophile, it is also the most potent nucleophile of the group, capable of participating in reactions where it acts as the electron donor, such as in certain cycloadditions.
Data Summary 2: Global Reactivity Descriptors
The global descriptors distill the FMO data into intuitive chemical concepts, reinforcing our initial analysis.
| Compound | Hardness (η) | Chemical Potential (μ) | Electrophilicity Index (ω) |
| Methyl Vinyl Ketone (MVK) | 2.62 | -4.73 | 4.27 |
| Cyclopentenone | 2.62 | -4.57 | 3.99 |
| Cyclohexenone | 2.60 | -4.40 | 3.72 |
| This compound | 2.30 | -4.55 | 4.51 |
Analysis & Insights:
-
Highest Electrophilicity: The electrophilicity index (ω) confirms our FMO analysis. This compound has the highest ω value (4.51) , quantifying its superior ability to accept electron density. This makes it an exceptional candidate for reactions like Michael additions.[9]
-
Highest Reactivity (Lowest Hardness): The chemical hardness (η) data further supports the unique reactivity of the bicyclic enone. It is the "softest" molecule with the lowest hardness value (2.30) , indicating its high polarizability and susceptibility to changes in its electron cloud upon interaction with a reactant.
Pillar 3: Mechanistic Implications for Synthesis
The Michael Addition Reaction
In a Michael addition, a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound.[9] Our DFT analysis predicts that this compound will be an exceptionally strong Michael acceptor. The low-lying LUMO is localized significantly on the exocyclic methylene carbon (the β-position), making it the primary target for nucleophilic attack. The high electrophilicity index (ω) suggests that this reaction will be kinetically favorable compared to the other enones studied.
Cycloaddition Reactions
The dual electrophilic/nucleophilic character suggested by the low E_LUMO and high E_HOMO makes this compound an interesting substrate for cycloaddition reactions, such as [3+2] or [4+2] cycloadditions.[10][11] Its reactivity can be tuned depending on the electronic nature of the reaction partner. With an electron-rich dipole or diene, the enone will act as the electrophile, governed by its low LUMO. With an electron-poor partner, it could potentially act as the nucleophile, reacting through its high HOMO. The strained π-bond is expected to readily participate in such concerted reactions to relieve ring strain.
Conclusion
This guide demonstrates how DFT calculations provide a robust, quantitative framework for understanding and predicting chemical reactivity. Our comparative analysis reveals that This compound is not merely another enone; its reactivity is significantly enhanced by the unique structural and electronic features imposed by its strained bicyclic skeleton and exocyclic double bond.
Key Findings:
-
Enhanced Reactivity: this compound exhibits the smallest HOMO-LUMO gap and lowest chemical hardness, indicating the highest overall reactivity in the series.
-
Superior Electrophilicity: It possesses the lowest LUMO energy and the highest electrophilicity index, marking it as a potent electrophile and an excellent substrate for conjugate addition reactions.
-
Synthetic Potential: These computational insights are invaluable for synthetic chemists, guiding the rational design of reaction pathways that leverage the unique reactivity of this strained enone for the efficient construction of complex molecules.
By integrating computational analysis into experimental workflows, researchers can accelerate discovery, optimize reaction conditions, and unlock the full synthetic potential of challenging yet valuable chemical building blocks.
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Safety Operating Guide
Navigating the Disposal of 3-Methylene-2-norbornanone: A Guide for the Research Professional
For the diligent researcher, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final step, proper disposal, is a critical aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive overview of the procedures for the safe and compliant disposal of 3-Methylene-2-norbornanone, a unique bicyclic ketone. Our focus is to empower you with the knowledge to manage this chemical waste stream responsibly, ensuring the safety of your team and the integrity of our environment.
Hazard Assessment and Regulatory Landscape of this compound
This compound is classified as a flammable liquid, a key determinant in its handling and disposal protocols.[1][2][3] Understanding its properties is the foundation of safe management.
| Property | Value | Regulatory Implication |
| CAS Number | 5597-27-3 | Unique identifier for regulatory reporting. |
| Molecular Formula | C₈H₁₀O | - |
| Flash Point | 55 °C (131 °F) | Classified as a flammable liquid (Hazard Class 3).[1][2] Dictates storage and disposal as hazardous waste. |
| GHS Hazard Statement | H226: Flammable liquid and vapor | Requires adherence to flammable liquid safety protocols.[2][3][4][5][6] |
The disposal of this compound is governed by federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) provides guidelines for the classification and disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1] It is imperative that waste generators consult these regulations to ensure complete and accurate classification and compliant disposal.[1]
Personnel Protection: Your First Line of Defense
Prior to handling this compound for any purpose, including disposal, appropriate Personal Protective Equipment (PPE) must be worn. The rationale for each piece of equipment is rooted in the known and potential hazards of the chemical.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[1]
-
Hand Protection: Wear appropriate chemical-resistant gloves to prevent skin contact.[1]
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin exposure.[1]
-
Respiratory Protection: In cases of inadequate ventilation or when dealing with spills, a respirator with an appropriate filter (e.g., type ABEK (EN14387)) should be used.[2]
Spill Management: Immediate and Calculated Response
In the event of a spill, a swift and informed response is crucial to mitigate risks.
-
Eliminate Ignition Sources: Immediately remove all sources of heat, sparks, and open flames from the area.[1] Use non-sparking tools for cleanup.[1][5][6]
-
Ensure Adequate Ventilation: Increase airflow in the spill area to dissipate flammable vapors.[1]
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or earth to absorb the spilled liquid.[1] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect and Package: Carefully collect the absorbed material and place it in a suitable, labeled container for hazardous waste disposal.[1]
-
Decontaminate the Area: Clean the spill area with soap and water.
-
Report the Spill: Report the incident to your institution's Environmental Health and Safety (EHS) department.
Disposal Procedures: A Step-by-Step Guide
The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. This ensures that the waste is managed in a compliant and environmentally sound manner.
Standard Operating Procedure for Hazardous Waste Collection
This procedure is the cornerstone of safe and compliant disposal for this compound.
-
Segregation of Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.
-
Use of Appropriate Containers: Collect the waste in a designated, properly sealed, and chemically compatible container. The original container, if in good condition, is often a suitable choice.[7]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable Liquid").[7][8]
-
Storage: Store the waste container in a designated satellite accumulation area. This area should be a cool, dry, and well-ventilated location, away from sources of ignition.[5][6] Ensure the container is kept tightly closed.[4][5][6]
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste.[7]
Chemical Neutralization: A Considered Approach for the Experienced Chemist
Disclaimer: The following procedure is based on the known reactivity of α,β-unsaturated ketones and should be considered an experimental approach for this compound. This procedure should only be attempted by trained chemists in a controlled laboratory setting with all appropriate safety precautions in place. A small-scale trial is essential to validate the reaction's efficacy and safety before scaling up.
The electrophilic nature of the carbon-carbon double bond in α,β-unsaturated ketones suggests that they can undergo nucleophilic addition.[9] One potential method for neutralization is the reaction with a bisulfite solution to form a water-soluble sulfonate adduct, a technique used for removing carbonyl impurities from α,β-unsaturated carboxylic acid esters.[10]
Proposed Neutralization Protocol:
-
Preparation: In a fume hood, prepare a saturated solution of sodium bisulfite (NaHSO₃) in water.
-
Reaction Setup: Place the this compound waste in a flask equipped with a magnetic stirrer.
-
Slow Addition: Slowly add the sodium bisulfite solution to the stirred this compound. The reaction may be exothermic, so cooling the reaction vessel in an ice bath is recommended.
-
Monitoring: Monitor the reaction for the disappearance of the organic layer. The formation of the sulfonate adduct should render the product water-soluble.
-
Quenching and Workup: Once the reaction is complete, the aqueous solution can be further neutralized with a suitable base (e.g., sodium bicarbonate) to a neutral pH.
-
Disposal of Aqueous Waste: The resulting aqueous solution may be suitable for drain disposal, but this must be confirmed with your local wastewater authority and institutional EHS guidelines.
Decision-Making for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision tree for this compound.
Conclusion
The responsible management of chemical waste is a non-negotiable aspect of scientific research. For this compound, its classification as a flammable liquid dictates a disposal pathway that prioritizes safety and regulatory compliance. While chemical neutralization presents a potential alternative for experienced chemists, the primary and universally recommended approach is the collection and disposal of this substance as hazardous waste through certified channels. By adhering to these guidelines, you contribute to a safer laboratory environment and the protection of our planet.
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A Senior Application Scientist's Guide to Personal Protective Equipment for 3-Methylene-2-norbornanone
This guide provides essential safety protocols for laboratory professionals handling 3-Methylene-2-norbornanone. As the toxicological properties of this compound have not been fully investigated, a comprehensive and cautious approach to safety is paramount[1]. This document outlines the necessary personal protective equipment (PPE), operational plans, and disposal procedures to ensure the well-being of researchers and maintain a safe laboratory environment.
Hazard Analysis: Understanding the Imperative for PPE
This compound is a flammable liquid and vapor, a characteristic that dictates many of the handling and storage requirements[2]. Beyond its flammability, it poses irritation risks to the eyes, skin, and respiratory tract, and may cause central nervous system depression[1]. The incomplete toxicological profile necessitates treating the substance with a high degree of caution, assuming potential for unknown hazards. The causality is clear: the known and unknown risks of this chemical demand a multi-layered defense strategy, in which PPE is the final, critical barrier between the researcher and potential harm.
Table 1: Hazard Summary for this compound
| Hazard Classification | GHS Code | Signal Word | Description | Source(s) |
|---|---|---|---|---|
| Flammable Liquid | H226 | Warning | Flammable liquid and vapor. | [2] |
| Irritation | Not specified | Warning | May cause eye, skin, and respiratory tract irritation. | [1] |
| Systemic Effects | Not specified | Warning | May cause central nervous system depression. |[1] |
Core Directive: Multi-Barrier PPE Protocol
The selection of PPE must be deliberate and directly address the identified hazards. The following protocol is designed as a self-validating system; each component serves a specific purpose, and the complete ensemble provides comprehensive protection.
Eye and Face Protection: The First Line of Defense
Directive: To prevent injury from splashes or aerosols, appropriate eye and face protection is mandatory.
-
Primary Protection: At a minimum, wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations[1]. These provide a seal around the eyes, offering superior protection compared to standard safety glasses.
-
Secondary Protection: For procedures with a higher risk of splashing, such as transferring large volumes or working under pressure, supplement goggles with a full-face shield. This protects the entire face from direct contact.
Skin and Body Protection: An Impermeable Barrier
Directive: Prevent all skin contact with this compound.
-
Hand Protection: Wear appropriate chemical-resistant gloves[1]. While specific permeation data for this compound is not widely available, nitrile gloves are a suitable choice for incidental contact. If prolonged contact is anticipated, or when handling larger quantities, consider heavier-duty gloves and consult manufacturer-specific chemical resistance charts. Crucially, gloves must be inspected before each use and replaced immediately if contaminated or damaged.
-
Body Protection: A flame-resistant laboratory coat should be worn over personal clothing. This serves the dual purpose of providing a chemical barrier and protecting against the compound's flammability hazard. For large-scale operations, a chemical-resistant apron or coveralls may be necessary[1].
Respiratory Protection: Safeguarding Against Inhalation
Directive: Use respiratory protection when engineering controls cannot maintain airborne concentrations below exposure limits or when irritation is experienced[1].
-
Primary Control: All work with this compound should be conducted within a certified chemical fume hood to minimize vapor inhalation[1].
-
Required Respirator: In situations requiring respiratory protection (e.g., spill cleanup, insufficient ventilation), a respirator with a Type ABEK (EN 14387) filter is recommended. This filter type provides protection against:
-
A: Organic gases and vapors.
-
B: Inorganic gases and vapors (e.g., chlorine, hydrogen sulfide).
-
E: Sulfur dioxide and other acid gases.
-
K: Ammonia and organic ammonia derivatives. This comprehensive filter type is chosen as a conservative measure due to the compound's incomplete toxicological data. All respirator use must comply with a formal respiratory protection program, including fit testing, as outlined by OSHA's 29 CFR 1910.134 standard[1].
-
Operational and Disposal Plans
A safe experiment begins before the chemical is handled and ends only after the waste is properly discarded.
Safe Handling Workflow
The following workflow minimizes exposure risk at every stage. Engineering controls, such as working in a fume hood and ensuring eyewash stations are accessible, are foundational to this process[1][3].
Step 1: Preparation & Pre-Donning Inspection
-
Verify the chemical fume hood is functioning correctly.
-
Ensure an eyewash station and safety shower are unobstructed and operational[1].
-
Assemble all necessary equipment, including spark-proof tools and bonded containers, to mitigate fire risk[1].
-
Inspect all PPE for defects (e.g., cracks in goggles, pinholes in gloves).
Step 2: Donning PPE
-
The sequence of donning PPE is critical to prevent cross-contamination. The diagram below illustrates the correct procedure.
Step 3: Chemical Handling
-
Perform all transfers and manipulations within the fume hood.
-
Ground and bond containers when transferring the material to prevent static discharge, a potential ignition source[1].
-
Keep containers tightly closed when not in use[1].
Step 4: Doffing and Decontamination
-
Doffing PPE in the reverse order of donning prevents re-contamination of the user. Gloves should be removed first, followed by goggles/face shield, lab coat, and finally the respirator.
-
Wash hands and any exposed skin thoroughly after handling[1].
-
Dispose of single-use PPE in designated waste containers.
Emergency and Disposal Plan
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention[1].
-
Skin Contact: Remove contaminated clothing and flush skin with plenty of water for at least 15 minutes. Seek medical attention[1].
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[1].
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention[1].
Spill Response:
-
Evacuate the area and remove all ignition sources[1].
-
Ventilate the area.
-
Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, sealed container for disposal[1]. Use spark-proof tools for cleanup[1].
Disposal:
-
All waste containing this compound must be treated as hazardous waste.
-
Waste generators must follow the guidelines set by the U.S. EPA in 40 CFR Parts 261.3 and consult state and local regulations to ensure complete and accurate classification and disposal[1].
By adhering to this comprehensive safety framework, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their work.
References
- Material Safety Data Sheet - this compound, Tech., 90%. Cole-Parmer.
- This compound | C8H10O | CID 96875.
- This compound 97 5597-27-3. Sigma-Aldrich.
- This compound | 5597-27-3. TCI AMERICA.
- This compound | 5597-27-3. TCI EUROPE N.V.
- This compound | 5597-27-3. Tokyo Chemical Industry Co., Ltd.
- SAFETY D
- SAFETY D
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
